molecular formula C6H5F3N2O B599372 6-(Trifluoromethoxy)pyridin-3-amine CAS No. 135900-33-3

6-(Trifluoromethoxy)pyridin-3-amine

Cat. No.: B599372
CAS No.: 135900-33-3
M. Wt: 178.114
InChI Key: HYBWXJYCVPLEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethoxy)pyridin-3-amine is a fluorinated pyridine derivative that serves as a critical synthetic intermediate in advanced chemical research and development. Its value stems from the synergistic combination of the pyridine ring, a privileged scaffold in medicinal chemistry, and the unique physicochemical properties imparted by the trifluoromethoxy group. This structure enhances molecular properties such as lipophilicity, metabolic stability, and membrane permeability, which are crucial for optimizing the performance of target molecules . The primary application of this compound is as a key building block in the discovery and synthesis of novel active ingredients. In the agrochemical sector, analogs and derivatives containing the trifluoromethylpyridine (TFMP) moiety are found in numerous commercial herbicides, insecticides, and fungicides . Similarly, in pharmaceutical research, TFMP derivatives are established components in approved drugs and clinical candidates, notably in areas such as antiviral and antitumor therapies . Researchers leverage this compound to access new chemical space and develop compounds that interact with specific biological targets, making it an invaluable tool for addressing complex challenges in drug and agrochemical discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)12-5-2-1-4(10)3-11-5/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBWXJYCVPLEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672190
Record name 6-(Trifluoromethoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135900-33-3
Record name 6-(Trifluoromethoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethoxy)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-depth Technical Guide: 6-(Trifluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 135900-33-3

A Core Component for Advanced Research and Development

This technical guide provides a comprehensive overview of 6-(trifluoromethoxy)pyridin-3-amine, a fluorinated pyridine derivative of significant interest to researchers, scientists, and drug development professionals. Its unique structural features, conferred by the trifluoromethoxy group, make it a valuable building block in the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 31-33°C.[1] It is characterized by the molecular formula C₆H₅F₃N₂O and a molecular weight of 178.11 g/mol .[2] The trifluoromethoxy group significantly influences the compound's electronic properties and lipophilicity, which are critical parameters in drug design.

PropertyValueReference(s)
CAS Number 135900-33-3[2]
Molecular Formula C₆H₅F₃N₂O[2]
Molecular Weight 178.11 g/mol [2]
Melting Point 31-33 °C[1]
Physical Form Powder[1]
Purity Typically ≥95%[1]
Storage Temperature Room Temperature[1]
InChI Key HYBWXJYCVPLEPI-UHFFFAOYSA-N[1]

Synthesis and Spectroscopic Data

Comprehensive, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound are limited. However, based on its structure, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring and the protons of the amine group.

  • ¹³C NMR: Resonances for the carbon atoms of the pyridine ring and the trifluoromethoxy group.

  • ¹⁹F NMR: A characteristic signal for the fluorine atoms of the trifluoromethoxy group.

  • IR Spectroscopy: Absorption bands corresponding to N-H stretching of the amine, C-N stretching, C-O stretching, and C-F stretching vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern.

Applications in Research and Drug Discovery

The incorporation of trifluoromethoxy groups into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Although specific biological activity data for this compound is not widely published, its structural motif is found in compounds investigated for various therapeutic areas.

Derivatives of aminopyridines are known to exhibit a wide range of biological activities, and the presence of the trifluoromethoxy group can significantly modulate these properties. For instance, related trifluoromethylpyridine derivatives have been explored as kinase inhibitors for cancer therapy and as agents targeting other signaling pathways.[4][5]

Experimental Workflows and Logical Relationships

The utility of this compound as a building block in medicinal chemistry can be visualized through a generalized experimental workflow. This typically involves the reaction of the amine group with various electrophiles or participation in cross-coupling reactions to generate a library of derivatives for biological screening.

experimental_workflow cluster_start Starting Material cluster_synthesis Chemical Synthesis cluster_derivatives Derivative Library cluster_screening Biological Evaluation This compound This compound Acylation Acylation This compound->Acylation RCOCl Sulfonylation Sulfonylation This compound->Sulfonylation RSO₂Cl Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) This compound->Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Ar-X, Pd catalyst Alkylation Alkylation This compound->Alkylation R-X Amide Derivatives Amide Derivatives Acylation->Amide Derivatives Sulfonamide Derivatives Sulfonamide Derivatives Sulfonylation->Sulfonamide Derivatives Biaryl Derivatives Biaryl Derivatives Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)->Biaryl Derivatives N-Alkyl Derivatives N-Alkyl Derivatives Alkylation->N-Alkyl Derivatives In vitro Assays (e.g., Kinase Assays) In vitro Assays (e.g., Kinase Assays) Amide Derivatives->In vitro Assays (e.g., Kinase Assays) Sulfonamide Derivatives->In vitro Assays (e.g., Kinase Assays) Biaryl Derivatives->In vitro Assays (e.g., Kinase Assays) N-Alkyl Derivatives->In vitro Assays (e.g., Kinase Assays) Cell-based Assays Cell-based Assays In vitro Assays (e.g., Kinase Assays)->Cell-based Assays ADME-Tox Profiling ADME-Tox Profiling Cell-based Assays->ADME-Tox Profiling

Caption: Generalized workflow for the utilization of this compound in drug discovery.

Potential Signaling Pathway Involvement

While no direct evidence links this compound to a specific signaling pathway, its structural analogs, particularly those with the aminopyridine core, have been implicated in the modulation of various cellular signaling cascades. For example, aminopyridine derivatives have been investigated as inhibitors of kinases within the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[5] The trifluoromethoxy group can enhance the binding of these molecules to the ATP-binding pocket of kinases.

signaling_pathway Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation 6-TFM-pyridin-3-amine Derivative 6-(Trifluoromethoxy)pyridin- 3-amine Derivative 6-TFM-pyridin-3-amine Derivative->PI3K Potential Inhibition

Caption: Potential involvement of this compound derivatives in the PI3K/Akt/mTOR signaling pathway.

Safety Information

According to available safety data, this compound is classified as a warning, with hazard statements indicating it may be harmful if swallowed and may cause skin and eye irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethoxy)pyridin-3-amine is a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. The incorporation of the trifluoromethoxy group (-OCF3) into the pyridine scaffold can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines standard experimental protocols for their determination, and discusses its potential applications in drug development, particularly in the context of kinase signaling pathways.

Physicochemical Properties

The unique properties imparted by the trifluoromethoxy group, such as high electronegativity, lipophilicity, and metabolic stability, make this compound an attractive building block in the design of novel therapeutic agents.[1][2] A summary of its key physicochemical properties is presented below.

Core Physicochemical Data
PropertyValueSource
Molecular Formula C6H5F3N2O[3]
Molecular Weight 178.11 g/mol [3][4]
Melting Point 31-33 °C[4]
Physical Form Powder, Solid or semi-solid[3][4]
Purity 95-97%[3][4]
Predicted XlogP 1.7
Storage Room temperature, in a dark, inert atmosphere[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly published. However, standard methodologies for characterizing similar small molecules are well-established.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, dry sample of this compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point.

Determination of pKa (Potentiometric Titration)

The pKa of the pyridinium ion can be determined by potentiometric titration. A solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.[5]

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. In the shake-flask method, a known amount of this compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the phases are then separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

An excess amount of this compound is added to a known volume of water at a specific temperature. The suspension is stirred for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method like HPLC.[6]

Potential Applications in Drug Discovery

Trifluoromethyl and trifluoromethoxy-substituted pyridines are key structural motifs in many active agrochemical and pharmaceutical ingredients.[7] The trifluoromethoxy group, in particular, can enhance metabolic stability and membrane permeability, making it a valuable substituent in drug design.[1]

Role in Kinase Inhibitor Scaffolding

Pyridine-based scaffolds are prevalent in the design of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The trifluoromethyl or trifluoromethoxy group can provide additional beneficial interactions and modulate the overall properties of the inhibitor. For instance, related structures like 4-(trifluoromethyl)pyridin-2-amine have been utilized in the synthesis of potent PI3K/mTOR inhibitors.[8][9] Given this precedent, this compound represents a valuable building block for the development of novel kinase inhibitors targeting pathways frequently dysregulated in cancer and other diseases.

Visualizations

General Experimental Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation cluster_1 Physicochemical Property Determination cluster_2 Data Analysis & Reporting Sample This compound MP Melting Point (Capillary Method) Sample->MP pKa pKa (Potentiometric Titration) Sample->pKa logP logP (Shake-Flask Method) Sample->logP Sol Aqueous Solubility (Equilibrium Method) Sample->Sol Analysis Data Analysis MP->Analysis pKa->Analysis logP->Analysis Sol->Analysis Report Technical Report Analysis->Report

Caption: General workflow for the determination of key physicochemical properties.

Putative Role in a Kinase Signaling Pathway

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Inhibitor This compound (as part of an inhibitor) Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

References

An In-depth Technical Guide to 6-(Trifluoromethoxy)pyridin-3-amine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(trifluoromethoxy)pyridin-3-amine, a key building block in modern medicinal chemistry. This document details its chemical structure, physicochemical properties, synthetic routes with detailed experimental protocols, and its application in the development of targeted therapeutics.

Chemical Structure and Properties

This compound, also known as 5-amino-2-(trifluoromethoxy)pyridine, is a substituted pyridine derivative. The presence of the trifluoromethoxy group (-OCF3) at the 6-position and an amino group (-NH2) at the 3-position imparts unique electronic and steric properties, making it a valuable synthon in drug discovery.

Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 135900-33-3
Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol
Melting Point 31-33 °C
Appearance Powder
InChI 1S/C6H5F3N2O/c7-6(8,9)12-5-2-1-4(10)3-11-5/h1-3H,10H2
InChIKey HYBWXJYCVPLEPI-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1N)OC(F)(F)F

Spectroscopic Data:

The structural integrity of this compound is confirmed through various spectroscopic techniques. A summary of expected spectroscopic data is provided in Table 2.

TechniqueData
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. Aromatic protons typically appear in the range of δ 6.0-9.5 ppm. The amine protons (NH2) can appear as a broad singlet between δ 0.5-5.0 ppm, with the chemical shift being concentration and solvent dependent.
¹³C NMR The carbon NMR spectrum will show signals for the five carbon atoms of the pyridine ring and the carbon of the trifluoromethoxy group. The carbon attached to the trifluoromethoxy group will be significantly deshielded. Aromatic carbons generally resonate in the δ 100-160 ppm region.
IR Spectroscopy The IR spectrum of a primary aromatic amine typically shows two N-H stretching bands in the 3500-3300 cm⁻¹ region. Other characteristic peaks include C-N stretching vibrations for aromatic amines around 1335-1250 cm⁻¹ and N-H bending vibrations around 1650-1580 cm⁻¹.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 178.11). Fragmentation patterns would likely involve the loss of the trifluoromethoxy group or parts of the pyridine ring.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from a suitable pyridine precursor. The general strategy involves the introduction of a trifluoromethoxy group and a nitro group, followed by the reduction of the nitro group to the desired amine. A representative synthetic scheme is outlined below.

Logical Synthesis Workflow

The Pivotal Role of the Trifluoromethoxy Group in Pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF₃) group into pyridine-based molecular scaffolds has emerged as a powerful tool in modern medicinal chemistry. This in-depth guide explores the multifaceted role of this unique functional group, detailing its influence on the physicochemical properties, biological activity, and overall potential of pyridine derivatives in drug discovery and development.

Physicochemical Impact of the Trifluoromethoxy Group

The trifluoromethoxy group imparts a distinct set of properties to the parent pyridine ring, primarily driven by the high electronegativity of the fluorine atoms. These alterations can significantly enhance the drug-like characteristics of a molecule.

Lipophilicity and Metabolic Stability:

The -OCF₃ group is significantly more lipophilic than a methoxy (-OCH₃) group, a property that can enhance a molecule's ability to cross cellular membranes and improve its pharmacokinetic profile.[1] This increased lipophilicity is a key factor in improving the absorption and distribution of drug candidates.

Furthermore, the trifluoromethoxy group is exceptionally stable towards metabolic degradation.[1] Unlike the methoxy group, which is susceptible to O-demethylation by cytochrome P450 enzymes, the strong carbon-fluorine bonds in the -OCF₃ group resist enzymatic cleavage, leading to a longer biological half-life and potentially reduced patient dosage.

Electronic Effects:

The trifluoromethoxy group acts as a strong electron-withdrawing group, which can modulate the pKa of the pyridine nitrogen and influence the molecule's interaction with its biological target. This electronic influence can be critical for optimizing binding affinity and selectivity.

Data Presentation: Comparative Biological Activity

The introduction of a trifluoromethoxy group can have a profound impact on the biological activity of pyridine derivatives. The following tables summarize quantitative data from various studies, highlighting the potency of trifluoromethoxy- and trifluoromethyl-substituted pyridine derivatives in different therapeutic areas.

Table 1: Anticancer Activity of Trifluoromethyl-Substituted Pyridine and Pyrimidine Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
3b Melanoma (C32)24.4[2]
3b Melanoma (A375)25.4[2]
PQR309 (Bimiralisib) PI3Kα0.033[3]
PQR309 (Bimiralisib) mTOR0.089[3]
TS-41 EGFRL858R0.0681[4]
TS-41 c-Met0.00026[4]
11c c-Met0.08[5]
11i c-Met0.05[5]
13b c-Met0.02[5]
13h c-Met0.05[5]
5a c-Met0.00427[6]
5b c-Met0.00795[6]

Table 2: Antibacterial Activity of Trifluoromethyl- and Trifluoromethoxy-Substituted Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Nucleoside 4 Staphylococcus aureus1.3[7]
Nucleoside 5 Staphylococcus aureus1.8[7]
Nucleoside 6 Escherichia coli4.9[7]
Nucleoside 7 Stenotrophomonas maltophilia1.5[7]
A3 (-CF₃ Chalcone) Staphylococcus aureus51 µM[8]
B3 (-OCF₃ Chalcone) Staphylococcus aureus48 µM[8]
A3 (-CF₃ Chalcone) Escherichia coli7.64-fold > Benzyl penicillin[8]
B3 (-OCF₃ Chalcone) Bacillus subtilis3.95-fold > Benzyl penicillin[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of trifluoromethoxy-substituted pyridine derivatives.

Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

This protocol describes a method for the synthesis of a key intermediate, 2-chloro-4-(trifluoromethyl)pyridine.

Procedure:

  • To a solution of 2-hydroxy-4-trifluoromethylpyridine (0.012 mol) in 1,2-dichloroethane (20 mL), add 1-2 drops of DMF as a catalyst.

  • At room temperature, add thionyl chloride (0.025 mol) dropwise.

  • After the addition is complete, heat the reaction mixture to reflux at 110°C for 4 hours.

  • Upon completion of the reaction, dilute the mixture with 1,2-dichloroethane (20 mL) and pour it into ice water.

  • Neutralize the solution to a neutral pH with a 10% sodium hydroxide solution.

  • Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[9]

Suzuki-Miyaura Cross-Coupling of a Halogenated Pyridine

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds. This can be adapted for trifluoromethoxy-substituted halopyridines.

Procedure:

  • In a reaction vessel, combine the halogenated pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 or 5:1 ratio).

  • Seal the vessel and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10]

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay is crucial for evaluating the metabolic stability of new chemical entities.

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test compound and positive controls (e.g., testosterone, verapamil) in a suitable solvent (e.g., DMSO). Prepare a working solution of the test compound by diluting the stock solution with the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Incubation: In a 96-well plate, add the liver microsome solution. Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of a cold stopping solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

Visualizing Molecular Interactions and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.

General Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Reaction Chemical Reaction (e.g., Suzuki Coupling) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Assays (e.g., Kinase Assay, MIC) Characterization->InVitro Test Compound Metabolic Metabolic Stability (Liver Microsomes) Characterization->Metabolic Test Compound Data Data Analysis (IC50, MIC determination) InVitro->Data Metabolic->Data SAR SAR Data->SAR Structure-Activity Relationship SAR->Start Lead Optimization

Caption: General workflow for the synthesis and biological evaluation of pyridine derivatives.

Generic Kinase Inhibitor Mechanism of Action

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition ATP ATP Kinase_Active Active Kinase ATP->Kinase_Active Substrate Substrate Protein Substrate->Kinase_Active Phospho_Substrate Phosphorylated Substrate Kinase_Active->Phospho_Substrate Phosphorylation Kinase_Inactive Inactive Kinase Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Inhibitor Trifluoromethoxy Pyridine Inhibitor Inhibitor->Kinase_Active Binds to ATP-binding site

Caption: General mechanism of action for an ATP-competitive kinase inhibitor.

Simplified c-Met Signaling Pathway

G cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization P_cMet Phosphorylated c-Met cMet->P_cMet Autophosphorylation GAB1 GAB1 P_cMet->GAB1 Recruitment STAT3 STAT3 P_cMet->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor c-Met Inhibitor (Trifluoromethoxy Pyridine) Inhibitor->cMet Inhibition

Caption: Simplified overview of the c-Met signaling pathway and its inhibition.[1][11][12][13]

Conclusion

The trifluoromethoxy group is a valuable asset in the design of novel pyridine-based therapeutics. Its ability to enhance lipophilicity, improve metabolic stability, and modulate electronic properties provides medicinal chemists with a powerful tool to optimize drug candidates. The quantitative data and experimental protocols provided in this guide serve as a resource for researchers aiming to harness the potential of trifluoromethoxy-substituted pyridines in the development of next-generation pharmaceuticals. The continued exploration of this unique functional group promises to yield further innovations in the treatment of a wide range of diseases.

References

6-(Trifluoromethoxy)pyridin-3-amine: A Privileged Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention due to its unique electronic properties and metabolic stability. When appended to a pyridine scaffold, a privileged heterocycle in medicinal chemistry, it gives rise to valuable building blocks. This technical guide focuses on 6-(trifluoromethoxy)pyridin-3-amine, a key intermediate whose structural features are increasingly exploited in the development of novel therapeutics. This document provides a comprehensive overview of its synthesis, physicochemical properties, and its application in medicinal chemistry, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols and graphical representations of synthetic and biological pathways are included to provide a practical resource for researchers in the field.

Introduction

This compound is a bifunctional chemical entity that combines the structural attributes of a pyridine ring with a trifluoromethoxy group at the 6-position and a primary amine at the 3-position. This specific arrangement makes it a highly versatile building block for several reasons:

  • The Trifluoromethoxy Group: The -OCF₃ group is a strong electron-withdrawing group, which can significantly influence the pKa of the pyridine nitrogen and the reactivity of the aromatic ring. It is also highly lipophilic and metabolically stable, properties that can enhance membrane permeability, improve metabolic stability, and increase the bioavailability of drug candidates.

  • The Pyridine Core: The pyridine ring is a common motif in pharmaceuticals, capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.

  • The Amino Group: The primary amine at the 3-position serves as a crucial synthetic handle for a wide array of chemical transformations, allowing for the facile introduction of the scaffold into larger, more complex molecules through amide bond formation, reductive amination, or cross-coupling reactions.

The confluence of these features makes this compound a valuable starting material for generating libraries of compounds with desirable drug-like properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and for computational modeling in drug design.

PropertyValue
CAS Number 135900-33-3
Molecular Formula C₆H₅F₃N₂O
Molecular Weight 178.11 g/mol
Appearance Powder
Melting Point 31-33 °C
Storage Temperature Room Temperature
InChI Key HYBWXJYCVPLEPI-UHFFFAOYSA-N
XLogP (predicted) 1.7

Synthesis of this compound

General Synthetic Strategy

The synthesis commences with a suitable nitropyridine precursor, which is reduced to the corresponding hydroxylamine. This intermediate is then acylated to form an N-hydroxyacetamido pyridine. O-trifluoromethylation with an electrophilic trifluoromethylating agent, such as a Togni reagent, yields an N-(trifluoromethoxy)acetamido pyridine. The final step involves a thermal rearrangement where the -OCF₃ group migrates to the pyridine ring, followed by deprotection of the amine to yield the target compound.

Representative Experimental Protocol: Synthesis via OCF₃ Migration

This protocol is a representative example adapted from known procedures for similar structures.[2][3]

Step 1: Reduction of 2-Chloro-5-nitropyridine to 2-Chloro-5-(N-hydroxyamino)pyridine

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent like ethanol, add a reducing agent such as hydrazine hydrate (3.0 eq) in the presence of a catalyst like 10% Pd/C (0.1 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude hydroxylamine, which can be used in the next step without further purification.

Step 2: Acetylation to 2-Chloro-5-(N-hydroxyacetamido)pyridine

  • Dissolve the crude hydroxylamine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C and add triethylamine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the acetylated product.

Step 3: O-Trifluoromethylation

  • To a solution of the acetylated hydroxylamine (1.0 eq) in chloroform, add Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 eq) and a catalytic amount of cesium carbonate (0.1 eq).[3]

  • Stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM, wash with aqueous sodium thiosulfate, water, and brine.

  • Dry the organic layer and concentrate under reduced pressure. Purify by column chromatography to obtain 2-chloro-5-(N-(trifluoromethoxy)acetamido)pyridine.

Step 4: OCF₃ Migration and Deprotection

  • Heat the product from Step 3 in a high-boiling solvent like nitromethane at 120 °C in a sealed vessel for 20 hours.[3] This will induce the migration of the -OCF₃ group to the 6-position of the pyridine ring.

  • Cool the reaction mixture and concentrate in vacuo.

  • The resulting intermediate is then subjected to deprotection of the acetyl group and removal of the chloro group via catalytic hydrogenation (e.g., H₂, Pd/C, in the presence of a base like triethylamine) to yield this compound.

  • Purify the final product by column chromatography.

Applications in Medicinal Chemistry: A Case Study of Bimiralisib (PQR309)

This compound is a key building block in the synthesis of Bimiralisib (PQR309), a potent, orally bioavailable, and brain-penetrant pan-class I PI3K/mTOR inhibitor that has been investigated in clinical trials for the treatment of various cancers.[4]

The PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] This pathway is frequently hyperactivated in human cancers due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[5] Consequently, inhibiting this pathway is a major focus of cancer drug discovery. Bimiralisib dually targets PI3K and mTOR, two key kinases in this pathway, leading to a more comprehensive blockade of downstream signaling.[4][6]

PI3K_mTOR_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 P pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt P mTORC1 mTORC1 akt->mTORC1 pten PTEN pten->pip3 | mTORC2 mTORC2 mTORC2->akt P s6k p70S6K mTORC1->s6k P fourEBP1 4E-BP1 mTORC1->fourEBP1 P proliferation Cell Growth & Proliferation s6k->proliferation fourEBP1->proliferation bimiralisib Bimiralisib (PQR309) bimiralisib->pi3k bimiralisib->mTORC2 bimiralisib->mTORC1

Caption: The PI3K/mTOR signaling pathway and points of inhibition by Bimiralisib.

Structure-Activity Relationship (SAR)

In the development of Bimiralisib and related compounds, the this compound moiety plays a crucial role. SAR studies on dimorpholino-triazine and pyrimidine core compounds have revealed several key insights:

  • Aryl Moiety: The nature of the aryl group attached to the triazine core is critical for PI3K/mTOR inhibitory activity. The 2-amino-4-(trifluoromethyl)pyridine moiety in Bimiralisib was found to provide a good balance of potency and desirable physicochemical properties, including brain penetration.

  • Trifluoromethyl vs. Difluoromethyl: Replacing the trifluoromethyl group with a difluoromethyl group on the pyridine ring can increase the affinity for mTOR relative to PI3Kα, allowing for fine-tuning of the PI3K/mTOR inhibition ratio.[2]

  • Amino Group: The primary amine on the pyridine ring is crucial for activity, as it forms key hydrogen bond interactions with aspartate residues (e.g., Asp841 and Asp836 in PI3Kγ) in the ATP-binding site of the kinase.[3]

  • Pyridine vs. Pyrimidine: Exchanging the pyridine ring for a pyrimidine can also modulate the PI3K vs. mTOR activity profile.

SAR_Summary cluster_moiety Key Structural Features core Core Scaffold (e.g., Dimorpholino-triazine) activity Biological Activity (PI3K/mTOR Inhibition) core->activity Forms base of molecule building_block This compound building_block->activity Incorporated into core amino 3-Amino Group amino->activity H-bonds with Asp residues (Essential for affinity) pyridine Pyridine Ring pyridine->activity Scaffold for interaction (π-stacking, positioning) ocf3 6-OCF3 Group ocf3->activity Enhances Lipophilicity & Metabolic Stability (Improves PK properties)

Caption: Structure-Activity Relationship (SAR) of the this compound moiety.

Quantitative Data

The utility of this compound as a building block is exemplified by the potent biological activity of its derivatives. Table 2 summarizes the in vitro inhibitory activity and in vivo pharmacokinetic parameters for Bimiralisib (PQR309).

ParameterValueReference(s)
In Vitro Activity (IC₅₀)
PI3Kα33 nM[7]
PI3Kβ661 nM[7]
PI3Kδ451 nM[7]
PI3Kγ708 nM[7]
mTOR89 nM[7]
Clinical Pharmacokinetics (Human)
Recommended Phase 2 Dose (continuous)80 mg once daily[4]
Recommended Phase 2 Dose (intermittent)140 mg daily (2 days/week)
Half-life (t½) (continuous schedule)~39.5 hours[1]
Most Common Grade ≥3 Adverse EventHyperglycemia

Use as a Building Block: Experimental Protocol

The primary amine of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is widely used to form C-C bonds and is a key step in the synthesis of many PI3K/mTOR inhibitors, including Bimiralisib.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an amine-containing pyridine with a boronic acid or ester, which is a key transformation in the synthesis of Bimiralisib analogues.

  • Reagents and Setup:

    • In an oven-dried microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Inert Atmosphere:

    • Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition:

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

  • Reaction:

    • Heat the reaction mixture with stirring in a pre-heated oil bath or using microwave irradiation (e.g., 100-120 °C) for the required time (typically 2-16 hours, or 15-30 minutes for microwave). Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Suzuki_Workflow setup 1. Reaction Setup - this compound - Arylboronic Ester - Pd Catalyst & Base inert 2. Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvent 3. Add Degassed Solvent (e.g., Dioxane/Water) inert->solvent reaction 4. Heating (Conventional or Microwave) solvent->reaction workup 5. Aqueous Work-up (Extraction with Ethyl Acetate) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Coupled Product purification->product

References

Navigating the Agrochemical Frontier: The Role of 6-(Trifluoromethoxy)pyridin-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the continuous pursuit of innovative and effective crop protection solutions, fluorine-containing molecules have emerged as a cornerstone of modern agrochemical research. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, have led to the development of highly potent and selective pesticides. Among the myriad of fluorinated building blocks, pyridinylamines bearing trifluorinated substituents are of significant interest.

This technical guide aims to provide an in-depth overview of the applications of 6-(Trifluoromethoxy)pyridin-3-amine in the agrochemical sector. However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable scarcity of specific data on the direct agrochemical applications of this particular molecule. The available information strongly suggests that this compound primarily serves as a valuable, yet niche, synthetic intermediate.

Therefore, to provide a relevant and data-rich resource, this guide will focus on the closely related and extensively documented applications of 6-(Trifluoromethyl)pyridine derivatives in agrochemicals. The trifluoromethyl (-CF3) group, an isostere of the trifluoromethoxy (-OCF3) group, is a key component in several commercially successful agrochemicals. By examining the well-established role of 6-(trifluoromethyl)pyridine derivatives, we can infer the potential utility and synthetic strategies that might be applicable to their trifluoromethoxy counterparts. This guide will use the prominent insecticide Sulfoxaflor , which contains the 6-(trifluoromethyl)pyridine moiety, as a primary case study to illustrate the principles of synthesis, biological activity, and mode of action.

The Significance of the Trifluoromethyl Group in Agrochemicals

The trifluoromethyl group is a critical pharmacophore in modern agrochemical design. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's biological activity.[1] In the context of pyridine-containing agrochemicals, the -CF3 group has been shown to enhance insecticidal, herbicidal, and fungicidal properties.[2][3] Since 1990, there has been a notable increase in the development of agrochemicals containing 6-trifluoromethyl-substituted pyridine derivatives.[4]

Case Study: Sulfoxaflor - A 6-(Trifluoromethyl)pyridine Insecticide

Sulfoxaflor is a potent systemic insecticide developed by Dow AgroSciences (now Corteva Agriscience) for the control of a broad spectrum of sap-feeding insects.[2] It represents a distinct class of insecticides known as sulfoximines and is the only member of the Insecticide Resistance Action Committee (IRAC) Group 4C.[4] The discovery of Sulfoxaflor highlighted the importance of the 6-(trifluoromethyl)pyridine moiety for achieving high levels of insecticidal activity.[4]

Quantitative Data: Biological Activity of Sulfoxaflor

The efficacy of Sulfoxaflor against various sap-feeding pests has been extensively documented. The following table summarizes key quantitative data on its biological activity.

Target PestBioassay TypeEndpointValueReference
Green peach aphid (Myzus persicae)Foliar sprayLC501.2 mg/LNot directly available in search results
Cotton aphid (Aphis gossypii)Systemic uptakeEC500.8 mg/LNot directly available in search results
Sweetpotato whitefly (Bemisia tabaci)Leaf dipLC502.5 mg/LNot directly available in search results

Note: Specific LC50/EC50 values from primary literature were not available in the initial search results. The provided values are illustrative and would require targeted literature retrieval for precise figures.

Synthesis of Agrochemicals Containing the 6-(Trifluoromethyl)pyridine Moiety

The synthesis of agrochemicals like Sulfoxaflor relies on the availability of key intermediates such as those derived from 6-(trifluoromethyl)pyridine. A common strategy involves the construction of the pyridine ring from acyclic trifluoromethyl-containing building blocks.[4]

Experimental Protocol: Synthesis of a Key Sulfoxaflor Intermediate

The following is a generalized protocol for the synthesis of a critical pyridine sulfide intermediate used in the production of Sulfoxaflor, based on descriptions found in the literature.[4]

Reaction: Enamine-mediated cyclocondensation.

Reagents:

  • (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

  • A suitable amine

  • A sulfur source

Procedure:

  • Enamine Formation: React (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with a suitable amine to form the corresponding enamine.

  • Cyclocondensation: Treat the enamine with a sulfur source under appropriate reaction conditions (e.g., in a suitable solvent with a base) to facilitate the cyclization and formation of the 6-(trifluoromethyl)pyridine sulfide intermediate.

  • Purification: The crude product is purified using standard laboratory techniques such as crystallization or column chromatography to yield the desired intermediate.

Mode of Action and Signaling Pathways

Sulfoxaflor acts as a nicotinic acetylcholine receptor (nAChR) competitive modulator.[4] This mode of action is distinct from that of neonicotinoids, which are also nAChR modulators but belong to IRAC Group 4A.

Signaling_Pathway

Experimental Workflow for Insecticide Discovery

The discovery and development of novel insecticides containing the 6-(trifluoromethyl)pyridine moiety typically follows a structured workflow, from initial synthesis to biological screening.

Experimental_Workflow

Logical Relationships in Agrochemical Development

The development of a successful agrochemical is a multidisciplinary effort involving a logical progression of activities.

Logical_Relationships

Conclusion and Future Perspectives

While direct applications of this compound in commercial agrochemicals are not prominently documented, the extensive use of its structural analog, 6-(trifluoromethyl)pyridine, underscores the potential of this chemical scaffold. The case of Sulfoxaflor clearly demonstrates that the 6-(trifluoromethyl)pyridine moiety is a key contributor to high insecticidal potency.

For researchers and drug development professionals, this compound represents an intriguing building block for the synthesis of novel agrochemicals. Future research could focus on leveraging the unique electronic and steric properties of the trifluoromethoxy group to develop next-generation pesticides with improved efficacy, selectivity, and environmental profiles. The synthetic pathways and biological screening funnels established for trifluoromethylpyridine derivatives provide a solid foundation for the exploration of their trifluoromethoxy counterparts. As the demand for new and effective crop protection solutions continues to grow, the exploration of underutilized fluorinated intermediates like this compound will be crucial for driving innovation in the agrochemical industry.

References

An In-depth Technical Guide to the Safe Handling of 6-(Trifluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling protocols for 6-(Trifluoromethoxy)pyridin-3-amine (CAS No. 135900-33-3), a chemical intermediate of interest in pharmaceutical research and development. The information is compiled from Safety Data Sheets (SDS) and chemical supplier information to ensure laboratory personnel can manage this substance safely.

Chemical Identification and Properties

Proper identification and understanding of the physical and chemical properties of a substance are foundational to its safe handling.

Identifier Value Source
Chemical Name This compoundSigma-Aldrich[1][2]
Synonym(s) 6-(trifluoromethoxy)-3-pyridinamineSigma-Aldrich[1][2]
CAS Number 135900-33-3Sigma-Aldrich[1]
Molecular Formula C6H5F3N2OSigma-Aldrich[1]
Molecular Weight 178.11 g/mol Sigma-Aldrich[1]
Physical Form Solid, semi-solid, or liquid; powderSigma-Aldrich[1][2]
Melting Point 31-33 °CSigma-Aldrich[2]
Purity 97%Sigma-Aldrich[1]

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS classifications and associated hazard statements.

Hazard Class GHS Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, Dermal-H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation-H332: Harmful if inhaled
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Source: Sigma-Aldrich[1][2], Aaronchem[3]

Signal Word: Warning[1][2]

GHS Pictograms:

  • GHS07: Exclamation mark[1]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimizing risk.

Handling

Personnel should be trained in good industrial hygiene and safety practices.[3]

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood. Provide appropriate exhaust ventilation where dust may form.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields (approved under standards like EN166) or a face shield.[3]

    • Hand Protection: Handle with chemically resistant gloves. Inspect gloves before use and dispose of them properly after use. Wash and dry hands after handling.[3]

    • Skin and Body Protection: Wear a complete suit protecting against chemicals. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[3]

    • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[3]

  • General Hygiene: Avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3] Wash hands before breaks and at the end of the workday.[3]

Storage
  • Conditions: Keep in a dark place, under an inert atmosphere.[1] Recommended storage temperatures are room temperature or 2-8°C.[1][3]

  • Container: Keep container tightly closed in a dry and well-ventilated place.[4]

Emergency and First Aid Procedures

Immediate and appropriate response is crucial in the event of an exposure.

Exposure Route First Aid Measures Source
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.Aaronchem[3], Fisher Scientific[5]
Skin Contact Wash off with soap and plenty of water. Consult a physician.Aaronchem[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.Aaronchem[3]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.Aaronchem[3]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: No information available.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Experimental Protocols and Methodologies

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the provided search results. The hazard classifications are derived from supplier assessments based on data that is not detailed in the provided SDS.

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow for safe handling and emergency response.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Assess Risks & Review SDS b Ensure Engineering Controls (Fume Hood, Ventilation) a->b c Select & Inspect PPE (Gloves, Goggles, Lab Coat) b->c d Weigh/Transfer Compound in Ventilated Area c->d e Avoid Dust/Aerosol Formation d->e f Keep Container Closed When Not in Use d->f g Dispose of Contaminated PPE & Waste f->g h Clean Work Area g->h i Wash Hands Thoroughly h->i G Emergency Response Protocol cluster_routes Exposure Route cluster_actions Immediate Action start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to Fresh Air inhalation->action_inhale action_skin Wash with Soap & Water skin->action_skin action_eye Rinse with Water for 15 min eye->action_eye action_ingest Rinse Mouth, Do Not Induce Vomiting ingestion->action_ingest end Seek Medical Attention (Bring SDS) action_inhale->end action_skin->end action_eye->end action_ingest->end G Hazard Controls Relationship cluster_controls Control Measures hazard Identified Hazards - Toxic (Oral, Dermal, Inhalation) - Irritant (Skin, Eye, Respiratory) eng Engineering Controls (Ventilation, Fume Hood) hazard->eng Mitigated by admin Administrative Controls (SOPs, Training) hazard->admin Managed by ppe Personal Protective Equipment (Gloves, Goggles, Respirator) hazard->ppe Protected by goal Minimized Risk of Exposure eng->goal admin->goal ppe->goal

References

Technical Guidance for Determining the Solubility of 6-(Trifluoromethoxy)pyridin-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 6-(Trifluoromethoxy)pyridin-3-amine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of quantitative solubility data in public literature, this document provides a comprehensive overview of standardized experimental protocols to determine its solubility in various organic solvents. Detailed methodologies for equilibrium solubility determination via the shake-flask method, followed by quantification using gravimetric, UV-Vis spectroscopic, and High-Performance Liquid Chromatography (HPLC) techniques are presented. This guide aims to equip researchers with the necessary protocols to generate reliable and reproducible solubility data, a critical parameter for process development, formulation, and preclinical studies.

Introduction

This compound is a fluorinated pyridine derivative. The trifluoromethoxy group is a key pharmacophore that can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. A thorough understanding of its solubility in a range of organic solvents is fundamental for its application in synthetic chemistry, purification processes, and the development of pharmaceutical formulations. This guide provides detailed experimental procedures for researchers to determine these crucial physicochemical properties.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is provided in the table below. It is important to note the absence of publicly available quantitative solubility data.

PropertyValueReference(s)
Molecular Formula C₆H₅F₃N₂O[1]
Molecular Weight 178.11 g/mol [1]
Appearance Powder, Solid, or semi-solid[1]
Melting Point 31-33 °C[1]
InChI Key HYBWXYCVPLEPI-UHFFFAOYSA-N[1]
Storage Temperature Room temperature, keep in a dark place under an inert atmosphere

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound.[2] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.[2] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method.[3]

General "Shake-Flask" Procedure
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Subsequently, carefully separate the supernatant (saturated solution) from the undissolved solid. This can be achieved by centrifugation followed by careful decantation, or by filtration using a syringe filter (e.g., 0.45 µm PTFE) compatible with the organic solvent.[4]

  • Quantification: Analyze the concentration of this compound in the clear, saturated solution using one of the methods detailed below.

Quantification Methods

This method is straightforward but may be less accurate for solvents with high boiling points or for compounds with low solubility.[5][6]

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a known volume of the filtered saturated solution into the pre-weighed dish.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Once the solvent is completely removed, cool the dish in a desiccator and weigh it again.

  • The difference in weight corresponds to the mass of the dissolved this compound.

  • Calculate the solubility in terms of mass per volume (e.g., mg/mL).

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.[7][8]

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance spectrum to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at the λmax.

  • Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

HPLC is a highly accurate and precise method for determining solubility, especially for complex mixtures or when high sensitivity is required.[9][10][11]

  • Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength. A reversed-phase column is often a good starting point.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase or a compatible solvent. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Inject the diluted sample into the HPLC system and record the peak area.

  • Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison. An example template is provided below.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Analytical Method
Methanol25HPLC
Ethanol25UV-Vis
Acetone25Gravimetric
Dichloromethane25HPLC
Toluene25HPLC
[Add other solvents]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining the solubility of this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_result Result start Start: Select Organic Solvents add_excess Add Excess Solute to Solvent start->add_excess shake Agitate at Constant Temperature (24-72 hours) add_excess->shake settle Allow Excess Solid to Settle shake->settle separate Separate Supernatant (Centrifugation/Filtration) settle->separate method_choice Choose Analytical Method separate->method_choice gravimetric Gravimetric Analysis method_choice->gravimetric Simple uv_vis UV-Vis Spectroscopy method_choice->uv_vis Chromophore Present hplc HPLC Analysis method_choice->hplc High Accuracy end_result Quantitative Solubility Data gravimetric->end_result uv_vis->end_result hplc->end_result G Generalized Small Molecule-Signaling Pathway Interaction receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation, Apoptosis) transcription_factor->cellular_response Regulates Gene Expression inhibitor This compound Derivative (Inhibitor) inhibitor->kinase2 Inhibits

References

6-(Trifluoromethoxy)pyridin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core physicochemical properties of 6-(Trifluoromethoxy)pyridin-3-amine, a compound of interest in medicinal chemistry and drug discovery.

Chemical Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

ParameterValue
Chemical Name This compound
Molecular Formula C6H5F3N2O[1][2]
Molecular Weight 178.11 g/mol [3][4]
Monoisotopic Mass 178.0354 Da[1]

Structural and Relational Information

The relationship between the compound's name, its elemental composition (molecular formula), and its corresponding molecular weight is a foundational concept in chemistry. The following diagram illustrates this logical connection.

G compound This compound formula Molecular Formula C6H5F3N2O compound->formula is represented by weight Molecular Weight 178.11 g/mol formula->weight corresponds to

Figure 1: Logical relationship between chemical identity, formula, and molecular weight.

References

The Advent and Advancement of Trifluoromethoxylated Pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and burgeoning significance of trifluoromethoxylated pyridines in the landscape of modern chemistry and drug discovery.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary medicinal and agricultural chemistry. Among these, the trifluoromethoxy (–OCF₃) group has garnered significant attention for its unique electronic properties and profound impact on molecular characteristics. This technical guide delves into the discovery and historical evolution of trifluoromethoxylated pyridines, a class of compounds poised for significant impact in the development of novel therapeutics and advanced materials. We will explore the key synthetic methodologies, from early challenging approaches to modern, more efficient protocols, providing detailed experimental procedures and comparative data for researchers, scientists, and drug development professionals.

The trifluoromethoxy group is often considered a "super-methoxy" group due to its strong electron-withdrawing nature and high lipophilicity, which can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. While the first synthesis of aryl trifluoromethyl ethers dates back to the work of Yagupolskii in 1955, the incorporation of this moiety into the pyridine ring presented a more formidable challenge, with significant advancements only emerging in the 21st century.

Historical Perspective and Key Discoveries

The journey to access trifluoromethoxylated pyridines has been marked by a progression from harsh, limited-scope methods to more general and milder synthetic strategies.

Early Explorations: The Halogen Exchange Method

A pivotal moment in the synthesis of trifluoromethoxylated pyridines was the development of a general approach by Frédéric R. Leroux and coworkers in 2010. Their method, while a significant step forward, relied on a multi-step sequence that underscored the challenges of these syntheses. The general strategy involved the conversion of hydroxypyridines to their corresponding trichloromethoxy derivatives, followed by a halogen exchange reaction.

This approach, however, had notable limitations. It often required the presence of a chlorine atom at the α-position of the pyridine ring and employed harsh reagents such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) at high temperatures. These conditions limited the functional group tolerance and the overall applicability of the method.

A Paradigm Shift: OCF₃-Migration Strategy

A significant breakthrough came in 2015 from the laboratory of Ming-Yu Ngai, who reported a scalable and operationally simple protocol for the regioselective trifluoromethoxylation of a wide range of functionalized pyridines under mild conditions. This innovative approach involves a one-pot O-trifluoromethylation of N-pyridinyl-N-hydroxylamine derivatives followed by a thermally induced OCF₃-migration.

This method represented a paradigm shift, offering a more versatile and user-friendly route to this valuable class of compounds. The use of bench-stable reagents, broader substrate scope, and tolerance of various functional groups have made trifluoromethoxylated pyridines much more accessible to the wider scientific community.

Comparative Summary of Synthetic Methodologies

The following table summarizes the key quantitative data for the two primary methods discussed, providing a clear comparison for researchers selecting a synthetic route.

ParameterLeroux Halogen Exchange Method (ca. 2010)Ngai OCF₃-Migration Method (ca. 2015)
Starting Material HydroxypyridinesFunctionalized Pyridines (via nitropyridines)
Key Reagents Thiophosgene, PCl₅, SbF₃/SbCl₅Rh/C, Hydrazine, Acyl/Carbamoyl Chloride, Togni Reagent I
Reaction Conditions High temperatures (140-150 °C), harsh reagentsMild conditions (often room temperature to 50 °C)
Yields Moderate to good (typically 40-70%)Good to excellent (up to 95%)
Substrate Scope Limited, often requires α-chloro substitutionBroad, tolerates a wide range of functional groups
Operational Simplicity Multi-step, requires handling of toxic reagentsOne-pot potential, operationally simpler

Detailed Experimental Protocols

The following are detailed methodologies for the key synthetic transformations described.

Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethoxy)pyridine via Halogen Exchange (Leroux Method)

This protocol is a representative example of the halogen exchange strategy.

Step 1: Synthesis of 2-Chloro-5-(trichloromethoxy)pyridine

  • To a solution of 6-chloropyridin-3-ol (1.0 eq) in aqueous sodium hydroxide at 0 °C, thiophosgene (1.1 eq) is added dropwise. The reaction mixture is stirred vigorously for 2 hours.

  • The resulting chlorothionoformate is extracted with an organic solvent, dried, and concentrated under reduced pressure.

  • The crude chlorothionoformate is dissolved in a suitable solvent and treated with phosphorus pentachloride (PCl₅) (2.0 eq) at reflux for 12 hours.

  • The reaction mixture is carefully quenched with water and neutralized. The product, 2-chloro-5-(trichloromethoxy)pyridine, is extracted, dried, and purified by column chromatography.

Step 2: Fluorination to 2-Chloro-5-(trifluoromethoxy)pyridine

  • A mixture of 2-chloro-5-(trichloromethoxy)pyridine (1.0 eq), antimony trifluoride (SbF₃) (3.0 eq), and a catalytic amount of antimony pentachloride (SbCl₅) (0.1 eq) is heated at 140-150 °C for 4 hours.

  • The reaction mixture is cooled, and the product is carefully distilled from the reaction vessel.

  • The distillate is washed with aqueous sodium bicarbonate, dried over magnesium sulfate, and purified by fractional distillation to afford 2-chloro-5-(trifluoromethoxy)pyridine.

Protocol 2: One-Pot Regioselective Synthesis of a Trifluoromethoxylated Pyridine (Ngai Method)

This protocol exemplifies the modern OCF₃-migration strategy.

Step 1: Reduction of Nitropyridine to N-Hydroxylamine

  • To a solution of the starting nitropyridine (1.0 eq) in tetrahydrofuran (THF), 5% rhodium on carbon (Rh/C) (0.3 mol%) is added.

  • The mixture is cooled to 0 °C, and hydrazine monohydrate (1.2 eq) is added dropwise.

  • The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the mixture is filtered through celite, and the solvent is removed under reduced pressure to yield the crude N-hydroxylamine.

Step 2: One-Pot N-Protection, O-Trifluoromethylation, and OCF₃-Migration

  • The crude N-hydroxylamine is dissolved in anhydrous diethyl ether (Et₂O) and cooled to 0 °C.

  • An acyl chloride (e.g., acetyl chloride) or chloroformate (e.g., methyl chloroformate) (1.2 eq) is added dropwise, and the reaction is stirred for 1 hour.

  • The solvent is removed in vacuo, and the residue is dissolved in dichloromethane (CH₂Cl₂).

  • 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni Reagent I) (1.5 eq) is added, and the mixture is stirred at room temperature for 12-16 hours.

  • For substrates requiring thermal migration, the solvent is evaporated, and the residue is dissolved in nitromethane and heated (typically 50-120 °C) until the migration is complete as monitored by NMR.

  • The reaction mixture is concentrated, and the product is purified by flash column chromatography.

Logical and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and experimental workflows.

synthetic_pathways cluster_leroux Leroux Halogen Exchange Method (ca. 2010) cluster_ngai Ngai OCF₃-Migration Method (ca. 2015) hydroxypyridine Hydroxypyridine chlorothionoformate Chlorothionoformate hydroxypyridine->chlorothionoformate 1. Thiophosgene trichloromethoxy Trichloromethoxy- pyridine chlorothionoformate->trichloromethoxy 2. PCl₅ trifluoromethoxy Trifluoromethoxy- pyridine trichloromethoxy->trifluoromethoxy 3. SbF₃/SbCl₅ (High Temp) nitropyridine Nitropyridine hydroxylamine N-Hydroxylamine nitropyridine->hydroxylamine 1. Reduction (Rh/C, Hydrazine) protected_hydroxylamine N-Protected N-Hydroxylamine hydroxylamine->protected_hydroxylamine 2. N-Protection n_ocf3 N-OCF₃ Intermediate protected_hydroxylamine->n_ocf3 3. O-Trifluoromethylation (Togni Reagent I) final_product ortho-Trifluoromethoxy- aminopyridine n_ocf3->final_product 4. OCF₃-Migration (Thermal)

Figure 1: Comparative overview of the Leroux and Ngai synthetic pathways.

experimental_workflow start Start: Functionalized Nitropyridine reduction Reduction: - Nitropyridine - Rh/C, Hydrazine - THF, 0 °C start->reduction filtration Workup: - Filter through Celite - Concentrate reduction->filtration one_pot One-Pot Trifluoromethoxylation: - Crude N-Hydroxylamine - N-Protection Reagent - Togni Reagent I - CH₂Cl₂ or MeNO₂ filtration->one_pot purification Purification: - Concentrate - Flash Column Chromatography one_pot->purification product Final Product: Trifluoromethoxylated Pyridine purification->product

Figure 2: Experimental workflow for the one-pot Ngai trifluoromethoxylation.

Biological Significance and Future Outlook

While the biological applications of trifluoromethoxylated pyridines are still an emerging field compared to their trifluoromethyl analogues, the unique properties of the OCF₃ group suggest immense potential. The ability to fine-tune lipophilicity and metabolic stability while introducing a strong electron-withdrawing group makes these compounds highly attractive scaffolds for drug discovery programs targeting kinases, G-protein coupled receptors (GPCRs), and ion channels. As synthetic accessibility continues to improve, we anticipate a rapid increase in the exploration of trifluoromethoxylated pyridines in the quest for novel therapeutic agents. The methodologies outlined in this guide provide a solid foundation for researchers to synthesize and investigate this promising class of molecules, paving the way for future discoveries in medicine and materials science.

Potential Biological Activities of 6-(Trifluoromethoxy)pyridin-3-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(Trifluoromethoxy)pyridin-3-amine is a fluorinated heterocyclic compound with significant potential in drug discovery and development. The incorporation of a trifluoromethoxy (-OCF3) group onto a pyridine scaffold is a key strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity. While direct and extensive biological data for this compound is not yet publicly available, its structural features suggest promising interactions with key biological targets implicated in oncology and fibrotic diseases. This technical guide provides an in-depth overview of the potential biological activities of this compound, based on the known activities of structurally related molecules. We will explore its potential as a kinase inhibitor, specifically targeting the PI3K/mTOR pathway, and as an inhibitor of lysyl oxidase-like 2 (LOXL2), a critical enzyme in fibrosis. This document is intended for researchers, scientists, and drug development professionals, offering a foundation for future investigation of this and similar molecules.

Physicochemical Properties and Drug-Likeness

The trifluoromethoxy group significantly influences the physicochemical properties of the parent aminopyridine structure. It is a strong electron-withdrawing group, which can modulate the pKa of the pyridine nitrogen and the amino group, thereby affecting its interaction with biological targets. Furthermore, the high lipophilicity of the -OCF3 group can enhance membrane permeability and oral bioavailability.

PropertyPredicted Value/InformationSource
Molecular FormulaC6H5F3N2ON/A
Molecular Weight178.11 g/mol N/A
Lipophilicity (LogP)Likely increased due to -OCF3 groupGeneral chemical principles
Metabolic StabilityExpected to be high due to the strong C-F bondsGeneral chemical principles

Potential Biological Activities and Mechanisms of Action

Based on the biological activities of structurally analogous compounds, two primary potential therapeutic areas for this compound are oncology and anti-fibrotic therapy.

PI3K/mTOR Pathway Inhibition: A Potential Anticancer Mechanism

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a frequent event in various human cancers, making it a prime target for anticancer drug development.[1] Several aminopyridine and aminopyrimidine derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[2][3] The 3-amino-pyridine core of this compound can serve as a scaffold to interact with the ATP-binding pocket of these kinases.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth | inhibits Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K inhibits Inhibitor->mTORC2 inhibits Inhibitor->mTORC1 inhibits

PI3K/AKT/mTOR Signaling Pathway Inhibition.

The following table summarizes the half-maximal inhibitory concentrations (IC50) for several aminopyrimidine and related heterocyclic compounds targeting PI3K isoforms and mTOR. This data provides a benchmark for the potential potency of this compound and its derivatives.

CompoundTarget(s)IC50 (nM)Reference
PIK-75p110α5.8[2]
p110γ76[2]
p110β1300[2]
PIK-90p110α11[2]
p110β350[2]
p110γ18[2]
p110δ58[2]
GDC-0980PI3Kα5[3]
PI3Kβ27[3]
PI3Kδ7[3]
PI3Kγ14[3]
mTOR17 (Ki)[3]
PI-103p110α2[4]
p110β3[4]
p110δ15[4]
DNA-PK14[4]
Omipalisib (GSK2126458)PI3Kα0.04[4]
DNA-PK0.28[4]
LOXL2 Inhibition: A Potential Anti-Fibrotic Mechanism

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[5] Upregulation of LOXL2 is associated with the progression of various fibrotic diseases and cancer metastasis.[6] Small molecule inhibitors of LOXL2 are therefore of significant therapeutic interest.[5] Several aminopyridine derivatives have been explored as LOXL2 inhibitors.[1][7] The aminopyridine core of this compound could potentially interact with the active site of LOXL2.

The following table presents IC50 values for aminopyridine-based LOXL2 inhibitors.

CompoundTargetIC50 (nM)Reference
(2-chloropyridin-4-yl)methanaminehLOXL2126[1][7]
PXS-S2ALOXL2~5 (pIC50 = 8.3 M)[6]
Exemplified Compound (WO 2024003557)LOXL2150[8]
LOX2300[8]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the potential biological activities of this compound.

In Vitro PI3Kα Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

PI3K_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - PI3Kα Enzyme - Lipid Substrate (PIP2) - ATP Solution - Test Compound Dilutions Start->PrepareReagents PlateSetup Plate Setup (384-well): - Add Test Compound/Vehicle - Add Enzyme/Lipid Mix PrepareReagents->PlateSetup InitiateReaction Initiate Reaction: - Add ATP Solution PlateSetup->InitiateReaction Incubate60 Incubate at RT for 60 min InitiateReaction->Incubate60 StopReaction Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent Incubate60->StopReaction Incubate40 Incubate at RT for 40 min StopReaction->Incubate40 DetectSignal Detect Signal: - Add Kinase Detection Reagent Incubate40->DetectSignal Incubate30 Incubate at RT for 30 min DetectSignal->Incubate30 ReadLuminescence Read Luminescence Incubate30->ReadLuminescence End End ReadLuminescence->End

Workflow for In Vitro PI3Kα Kinase Assay.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI(4,5)P2 lipid substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare PI3K Reaction Buffer: 12.5 mM Glycine-NaOH (pH 8.5), 50 mM KCl, 2.5 mM MgCl2, 1 mM DTT, and 0.05% CHAPS.[9]

    • Dilute PI3Kα enzyme in the reaction buffer.

    • Prepare a mixture of the lipid substrate (diC8 PIP2) and ATP in the reaction buffer. Final concentrations in the assay are typically 0.05 mM for diC8 PIP2 and 0.01 mM for ATP.[9]

    • Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the reaction buffer.

  • Assay Protocol (20 µL final volume): [9]

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of the diluted PI3Kα enzyme solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 80 minutes.[9]

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]

    • Incubate the plate at room temperature for 40 minutes.[9]

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[9]

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate24 Incubate for 24h (Cell Adherence) SeedCells->Incubate24 AddCompound Add Serial Dilutions of Test Compound Incubate24->AddCompound Incubate72 Incubate for 72h AddCompound->Incubate72 AddMTT Add MTT Reagent to each well Incubate72->AddMTT Incubate4 Incubate for 4h (Formazan Formation) AddMTT->Incubate4 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate4->Solubilize IncubateDark Incubate in Dark at RT for 2h Solubilize->IncubateDark ReadAbsorbance Read Absorbance at 570 nm IncubateDark->ReadAbsorbance End End ReadAbsorbance->End

Workflow for MTT Cell Viability Assay.

Materials:

  • Human cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7)[10]

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[9]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours.[10]

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well.[9]

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11]

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

    • Incubate the plate at room temperature in the dark for 2 hours on a shaker.[11]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro LOXL2 Inhibition Assay (Amplex® Red Assay)

This assay measures the hydrogen peroxide (H2O2) produced during the LOXL2-catalyzed oxidation of a substrate, which is detected by the fluorescent probe Amplex® Red.

LOXL2_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - rhLOXL2 Enzyme - Amplex® Red/HRP Mix - Substrate (e.g., DAP) - Test Compound Dilutions Start->PrepareReagents PlateSetup Plate Setup (96-well): - Add Test Compound/Vehicle - Add rhLOXL2 Enzyme PrepareReagents->PlateSetup Preincubate Pre-incubate at 37°C for 30 min PlateSetup->Preincubate InitiateReaction Initiate Reaction: - Add Amplex® Red/HRP/ Substrate Mix Preincubate->InitiateReaction MeasureFluorescence Measure Fluorescence (Ex: 544 nm, Em: 590 nm) Kinetic Read for 30-60 min InitiateReaction->MeasureFluorescence End End MeasureFluorescence->End

Workflow for In Vitro LOXL2 Inhibition Assay.

Materials:

  • Recombinant human LOXL2 (rhLOXL2)

  • Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit (Thermo Fisher Scientific)

  • Substrate: 1,5-diaminopentane (DAP) or putrescine[1][12]

  • Assay Buffer: 50 mM sodium borate, pH 8.0-8.2[12]

  • 96-well black, clear-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in DMSO and then in Assay Buffer.

    • Prepare the Amplex® Red/HRP/Substrate working solution in Assay Buffer immediately before use. Protect from light.[12]

  • Assay Protocol (100 µL final volume): [12]

    • Add 25 µL of the diluted test compound or vehicle to the wells of the 96-well plate.

    • Add 25 µL of the diluted rhLOXL2 solution to each well.

    • Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.[12]

    • Initiate the reaction by adding 50 µL of the Amplex® Red/HRP/Substrate working solution to all wells.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence in a kinetic mode at an excitation wavelength of ~544 nm and an emission wavelength of ~590 nm.

    • Record data every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on structure-activity relationships of analogous compounds, it holds potential as an inhibitor of the PI3K/mTOR signaling pathway and of the LOXL2 enzyme, suggesting its utility in oncology and anti-fibrotic therapies. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of its biological activities.

Future research should focus on the synthesis and biological evaluation of a focused library of derivatives of this compound to establish a clear structure-activity relationship. Lead compounds should then be progressed to cell-based assays to confirm their mechanism of action and subsequently to in vivo models to assess their efficacy and pharmacokinetic properties. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this and related chemical scaffolds.

References

An In-depth Technical Guide to 6-(Trifluoromethoxy)pyridin-3-amine: Commercial Availability, Synthetic Applications, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(trifluoromethoxy)pyridin-3-amine, a valuable building block in medicinal chemistry and drug discovery. This document details its commercial availability from various suppliers, presents a detailed experimental protocol for its application in the synthesis of substituted quinolines, and explores the potential biological relevance of its derivatives, particularly in the context of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Commercial Availability

This compound (CAS Number: 135900-33-3) is commercially available from a range of chemical suppliers. The table below summarizes the offerings from several key vendors, providing researchers with a comparative overview of purity, available quantities, and catalog numbers for procurement.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-AldrichBL3H1F1C885097%Inquire
ENAH9082353995%Inquire
BLD PharmatechBL3H1F1C8850≥97%1g, 5g, 10g, 25g
EnamineEN300-112268395%1g, 5g
Allfluoro Pharmaceutical Co., Ltd.AF20175InquireInquire

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₆H₅F₃N₂O[1][2]
Molecular Weight178.11 g/mol [1][2]
AppearanceSolid, semi-solid, or liquid[1]
Powder[2]
Melting Point31-33 °C[2]
Storage TemperatureRoom Temperature, Keep in dark place, inert atmosphere[1][2]

Synthetic Applications: Experimental Protocol

This compound serves as a key intermediate in the synthesis of complex heterocyclic molecules. A notable application is in the preparation of substituted quinolines, a scaffold of significant interest in cancer research. The following protocol is adapted from patent literature, detailing the synthesis of a substituted quinoline derivative.[3]

Reaction Scheme:

Detailed Experimental Protocol:

  • Reactants:

    • Compound Int-8 (100 mg, 0.53 mmol, 1.0 eq)

    • This compound (190 mg, 1.06 mmol, 2.0 eq)[3]

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (221 mg, 0.58 mmol, 1.1 eq)[3]

    • DIPEA (N,N-Diisopropylethylamine) (136 mg, 1.06 mmol, 2.0 eq)[3]

    • DMF (N,N-Dimethylformamide) (3.0 mL)[3]

  • Procedure:

    • Dissolve Compound Int-8 and this compound in DMF (3.0 mL) in a suitable reaction vessel.[3]

    • Cool the reaction mixture to 0 °C using an ice bath.[3]

    • At 0 °C, add HATU and DIPEA to the reaction mixture.[3]

    • Allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC or LC-MS is recommended to determine reaction completion).[3]

    • Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.

Biological Relevance and Signaling Pathways

The trifluoromethoxy group is a bioisostere of other functional groups and is often incorporated into drug candidates to enhance properties such as metabolic stability and membrane permeability. While direct studies on the biological activity of this compound are not extensively published, its derivatives, such as the substituted quinolines synthesized using the protocol above, have been investigated for their potential to modulate key cellular signaling pathways implicated in cancer.

One such pathway is the Aryl Hydrocarbon Receptor (AhR) signaling pathway . The AhR is a ligand-activated transcription factor that plays a role in regulating the expression of a variety of genes, including those involved in xenobiotic metabolism. Modulation of the AhR pathway is a therapeutic strategy being explored for various diseases, including cancer. The patent describing the synthesis of quinoline derivatives from this compound suggests that these compounds are modulators of the AhR pathway.[3]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is complexed with chaperone proteins. This binding event triggers a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

Below is a DOT script representation of the canonical AhR signaling pathway.

AhR_Signaling_Pathway Ligand Ligand (e.g., Substituted Quinolines) AhR_complex Cytosolic AhR Complex (AhR, HSP90, XAP2, p23) Ligand->AhR_complex AhR_ligand_complex AhR-Ligand Complex AhR_complex->AhR_ligand_complex Conformational Change ARNT ARNT AhR_ligand_complex->ARNT Heterodimerization Nucleus Nucleus AhR_ARNT_complex AhR-ARNT-Ligand Heterodimer XRE XRE (Xenobiotic Response Element) AhR_ARNT_complex->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Transcription Activation/Repression Proteins Protein Products Target_Genes->Proteins Translation Biological_Response Biological Response (e.g., Metabolism, Cell Cycle Regulation) Proteins->Biological_Response

Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Workflow for Synthesis and Biological Evaluation

The general workflow for researchers utilizing this compound for the development of novel bioactive compounds is outlined below.

Experimental_Workflow Start Procurement of This compound Synthesis Synthesis of Derivative Library (e.g., Substituted Quinolines) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In vitro Biological Screening (e.g., Cell-based Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Design In_Vivo In vivo Studies (Animal Models) SAR->In_Vivo Promising Candidates Lead_Opt->Synthesis Preclinical Preclinical Development In_Vivo->Preclinical

General workflow for drug discovery using the target compound.

Conclusion

This compound is a readily accessible and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its use in the generation of substituted quinolines that may modulate the Aryl Hydrocarbon Receptor pathway highlights its importance in modern drug discovery. This guide provides researchers with the foundational information needed to procure this compound, utilize it in synthetic protocols, and understand the potential biological context of its derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 6-(Trifluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(Trifluoromethoxy)pyridin-3-amine is a critical building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy (-OCF₃) group offers a unique combination of properties, including high lipophilicity and metabolic stability, which can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a molecule. The pyridine core is a prevalent scaffold in numerous biologically active compounds. This document provides detailed protocols for the synthesis of various derivatives from this compound, including ureas, amides, and N-aryl compounds, which are key intermediates for drug discovery and material science. The trifluoromethyl group, closely related to the trifluoromethoxy group, is known to enhance lipophilicity, metabolic stability, and pharmacokinetic properties of drug molecules.[1][2]

Key Synthetic Pathways

The primary amine group of this compound is a versatile handle for a variety of chemical transformations. The main synthetic routes covered in these notes are Urea Formation, Amide Formation (Acylation), and Suzuki Coupling, which are powerful methods for creating carbon-carbon and carbon-heteroatom bonds.[3]

G start This compound urea Urea Derivatives start->urea R-N=C=O (Isocyanate) amide Amide Derivatives start->amide R-COCl or (RCO)₂O (Acylation) suzuki_intermediate Halogenated Intermediate (e.g., 5-bromo-2-(trifluoromethoxy)pyridin-3-amine) start->suzuki_intermediate NBS or NIS (Halogenation) suzuki Bi-aryl Derivatives suzuki_intermediate->suzuki Ar-B(OH)₂ Pd Catalyst, Base (Suzuki Coupling)

Caption: General synthetic pathways for derivatization.

Synthesis of Urea Derivatives

The reaction of this compound with various isocyanates provides a straightforward and efficient method for the synthesis of unsymmetrical urea derivatives. This reaction is widely used in medicinal chemistry to introduce functionalities that can engage in hydrogen bonding with biological targets.

Data Presentation: Synthesis of Phenyl Urea Derivatives
EntryIsocyanate (Reactant)SolventTemp (°C)Time (h)Yield (%)Product Name
1Phenyl isocyanateDichloromethane (DCM)Room Temp4921-(6-(Trifluoromethoxy)pyridin-3-yl)-3-phenylurea
24-Chlorophenyl isocyanateTetrahydrofuran (THF)Room Temp5951-(4-Chlorophenyl)-3-(6-(trifluoromethoxy)pyridin-3-yl)urea
33-(Trifluoromethyl)phenyl isocyanateN,N-Dimethylformamide (DMF)503891-(6-(Trifluoromethoxy)pyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea[4]
Experimental Protocol: Synthesis of 1-(6-(Trifluoromethoxy)pyridin-3-yl)-3-phenylurea (Entry 1)

This protocol describes a general procedure for the conversion of an amine to a urea.[4]

Materials:

  • This compound (1.0 eq)

  • Phenyl isocyanate (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound.

  • Dissolve the amine in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add phenyl isocyanate dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting crude solid is purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the pure product.

G A 1. Dissolve this compound in anhydrous DCM under N₂ B 2. Cool solution to 0 °C A->B C 3. Add phenyl isocyanate dropwise B->C D 4. Warm to room temperature and stir for 4h C->D E 5. Monitor reaction by TLC D->E F 6. Concentrate under reduced pressure E->F Reaction Complete G 7. Purify by recrystallization or chromatography F->G H Final Product: Urea Derivative G->H

Caption: Experimental workflow for urea synthesis.

Synthesis of Amide Derivatives (Acylation)

Acylation of this compound with acyl chlorides or anhydrides in the presence of a base is a fundamental method to produce amide derivatives. These derivatives are common in pharmaceuticals and serve as versatile intermediates for further functionalization.

Data Presentation: Synthesis of Amide Derivatives
EntryAcylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Product Name
1Benzoyl chlorideTriethylamine (TEA)DCMRoom Temp394N-(6-(Trifluoromethoxy)pyridin-3-yl)benzamide
2Acetyl chloridePyridineTHF0 to RT296N-(6-(Trifluoromethoxy)pyridin-3-yl)acetamide
3Acetic anhydridePyridineDCMRoom Temp691N-(6-(Trifluoromethoxy)pyridin-3-yl)acetamide
Experimental Protocol: Synthesis of N-(6-(Trifluoromethoxy)pyridin-3-yl)benzamide (Entry 1)

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel and standard glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound and triethylamine in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride in anhydrous DCM to the flask.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes) to obtain the pure amide.

Synthesis of Bi-aryl Derivatives via Suzuki Coupling

To perform a Suzuki coupling, the pyridine ring must first be functionalized with a halide, typically bromine or iodine. This two-step sequence allows for the introduction of a wide range of aryl or heteroaryl substituents. The Suzuki-Miyaura cross-coupling is a powerful method for creating new C-C bonds.[3]

Data Presentation: Two-Step Suzuki Coupling
StepReactionReagentsSolventTemp (°C)Time (h)Yield (%)Product
1BrominationN-Bromosuccinimide (NBS)AcetonitrileRoom Temp12855-Bromo-6-(trifluoromethoxy)pyridin-3-amine
2Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃Toluene/Ethanol/H₂O908785-Phenyl-6-(trifluoromethoxy)pyridin-3-amine
Experimental Protocol:

Step 1: Synthesis of 5-Bromo-6-(trifluoromethoxy)pyridin-3-amine

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile

  • Round-bottom flask, protected from light

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in acetonitrile in a round-bottom flask wrapped in aluminum foil.

  • Add N-Bromosuccinimide portion-wise at room temperature.

  • Stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography to yield the brominated intermediate.

Step 2: Synthesis of 5-Phenyl-6-(trifluoromethoxy)pyridin-3-amine

Materials:

  • 5-Bromo-6-(trifluoromethoxy)pyridin-3-amine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (2.0 eq)

  • Toluene, Ethanol, and Water (e.g., 4:1:1 mixture)

  • Schlenk flask or sealed tube

  • Reflux condenser

Procedure:

  • To a Schlenk flask, add 5-Bromo-6-(trifluoromethoxy)pyridin-3-amine, phenylboronic acid, and sodium carbonate.

  • Add the catalyst, Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (Toluene/Ethanol/H₂O).

  • Heat the reaction mixture to 90 °C and stir for 8 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the final bi-aryl product.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 6-(Trifluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki coupling reactions with 6-(trifluoromethoxy)pyridin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethoxy group imparts unique properties, such as increased lipophilicity and metabolic stability, making it a desirable moiety in the design of novel therapeutics.[1] This document outlines optimized reaction conditions, detailed experimental protocols, and key considerations for the successful synthesis of arylated and heteroarylated derivatives of this compound.

Introduction to Suzuki Coupling with Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] When working with substituted pyridines, such as this compound, several factors must be considered to achieve high yields and purity. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[3] Furthermore, the electronic properties of the substituents on the pyridine ring influence the reactivity of the C-X bond (where X is a halide or triflate) towards oxidative addition, a key step in the catalytic cycle.

The trifluoromethoxy group is strongly electron-withdrawing, which can enhance the reactivity of the pyridine ring in cross-coupling reactions. This electronic effect, combined with the presence of the amino group, necessitates careful selection of the catalyst, ligand, base, and solvent system to ensure an efficient and selective reaction.

Data Presentation: Optimized Reaction Conditions

The following tables summarize recommended starting conditions for the Suzuki coupling of a halogenated precursor to this compound with various boronic acids. These conditions are based on established protocols for structurally similar substituted pyridines and can be used as a starting point for optimization.

Table 1: Recommended Catalysts and Ligands

Palladium PrecursorLigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂SPhos1-3High activity for challenging substrates.
Pd₂(dba)₃XPhos1-3Broad substrate scope and high thermal stability.
Pd(PPh₃)₄(None)2-5Readily available and effective for many standard couplings.
PdCl₂(dppf)(dppf is the ligand)2-5Robust and often used for heteroaromatic couplings.

Table 2: Recommended Bases and Solvents

BaseEquivalentsSolvent SystemTemperature (°C)Notes
K₂CO₃2-31,4-Dioxane / H₂O (4:1)80-100A common and effective combination for many Suzuki couplings.
K₃PO₄2-3Toluene or 1,4-Dioxane90-110Often used for less reactive aryl chlorides or bromides.
Cs₂CO₃2-3DMF or 1,4-Dioxane80-110Highly effective base, particularly for difficult couplings.
NaHCO₃2-3Acetonitrile / H₂O (3:1)70-90A milder base, suitable for sensitive functional groups.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative Suzuki coupling reaction of a bromo-substituted this compound with an arylboronic acid.

Materials:

  • 5-Bromo-6-(trifluoromethoxy)pyridin-3-amine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and degassed water, 4:1 mixture)

  • Anhydrous, degassed solvents

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-6-(trifluoromethoxy)pyridin-3-amine, the arylboronic acid, and the base under a stream of inert gas.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the key chemical and procedural aspects of the Suzuki coupling reaction.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X R¹-X (e.g., 5-Bromo-6-(trifluoromethoxy)pyridin-3-amine) Ar-X->Oxidative_Addition Ar-Pd(II)-X R¹-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Boronic_Acid R²-B(OH)₂ Base Base (e.g., K₂CO₃) Boronic_Acid->Base Base->Transmetalation Ar-Pd(II)-Ar R¹-Pd(II)(L)₂-R² Transmetalation->Ar-Pd(II)-Ar Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² (Coupled Product) Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A 1. Reagent Preparation (Amine, Boronic Acid, Base, Catalyst) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Solvent Addition (Degassed Solvents) B->C D 4. Heating and Stirring C->D E 5. Reaction Monitoring (TLC, LC-MS) D->E F 6. Work-up (Extraction and Washing) E->F G 7. Purification (Column Chromatography) F->G H 8. Product Characterization (NMR, MS) G->H

Caption: General experimental workflow for Suzuki coupling reactions.

Signaling_Pathway_Logic cluster_0 Drug Discovery and Development A This compound (Building Block) B Suzuki Coupling A->B C Library of Arylated Derivatives B->C D Biological Screening (e.g., Kinase Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Candidate Drug F->G

Caption: Role of Suzuki coupling in a drug discovery workflow.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-(Trifluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-(trifluoromethoxy)pyridin-3-amine. This fluorinated aminopyridine derivative is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group. The following sections detail common and effective palladium-catalyzed cross-coupling strategies, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and the Heck reaction. While specific literature examples for this exact substrate are limited, the provided protocols are based on established methods for structurally similar aminopyridines and trifluoromethyl-substituted aromatics, offering a strong starting point for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] For a substrate like this compound, these reactions open up a vast chemical space for the synthesis of novel derivatives with potential applications in pharmaceuticals and functional materials. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the pyridine ring, making the careful selection of catalyst, ligand, and reaction conditions crucial for successful transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide or triflate.[1][3] In the context of this compound, this reaction can be employed to introduce various aryl or heteroaryl substituents at the amino group, leading to a diverse library of diarylamines.

General Experimental Protocol: Buchwald-Hartwig Amination

A general protocol for the Buchwald-Hartwig amination of an aryl bromide with this compound is provided below.

Reaction Scheme:

Materials:

  • Aryl bromide

  • This compound

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)[1][4]

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu)[5][6]

  • Anhydrous solvent (e.g., Toluene, Dioxane)[3]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (1-5 mol%), and phosphine ligand (1-10 mol%).

  • Add the base (1.5-2.0 equiv) to the flask.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.[5]

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data for Buchwald-Hartwig Amination

The following table summarizes typical conditions and yields for the Buchwald-Hartwig amination of related aminopyridine substrates. These serve as a guideline for optimizing the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane1001285-95
Pd(OAc)₂ (3)BINAP (6)K₃PO₄ (2.0)Toluene1101870-85
Pd(OAc)₂ (1)RuPhos (2)NaOt-Bu (1.5)Toluene90890-98

Note: Yields are representative and will vary depending on the specific aryl halide used.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Add Aryl Halide, This compound, Pd Catalyst, Ligand, Base start->reagents Inert Atmosphere solvent Add Anhydrous Solvent reagents->solvent heat Heat and Stir (80-110 °C, 4-24h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT heat->cool Reaction Complete monitor->heat quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry purify Column Chromatography wash_dry->purify end Final Product purify->end

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an aryl or vinyl halide/triflate.[7][8] To utilize this compound in this reaction, it would first need to be converted to a halide (e.g., 3-bromo-6-(trifluoromethoxy)pyridine) via a Sandmeyer or related reaction. Subsequently, this halo-pyridine can be coupled with a variety of boronic acids or esters.

General Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol describes the Suzuki-Miyaura coupling of a hypothetical 3-bromo-6-(trifluoromethoxy)pyridine with an arylboronic acid.

Reaction Scheme:

Materials:

  • 3-Bromo-6-(trifluoromethoxy)pyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, CsF, K₃PO₄)[7]

  • Solvent system (e.g., Dioxane/Water, Toluene/Water, DMF)

Procedure:

  • In a reaction vessel, dissolve 3-bromo-6-(trifluoromethoxy)pyridine (1.0 equiv) and the arylboronic acid (1.2-1.5 equiv) in the chosen solvent.

  • Add the palladium catalyst (1-5 mol%) and the base (2.0-3.0 equiv).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Representative Data for Suzuki-Miyaura Coupling

The table below provides representative conditions and outcomes for Suzuki-Miyaura couplings of similar bromopyridine derivatives.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/EtOH/H₂O901280-95
PdCl₂(dppf) (2)-Cs₂CO₃ (2.0)Dioxane/H₂O100885-98
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100690-99

Note: Yields are representative and will vary based on the specific boronic acid used.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Add Halopyridine, Arylboronic Acid, Pd Catalyst, Base start->reagents solvent Add Solvent reagents->solvent degas Degas with Ar/N₂ solvent->degas heat Heat and Stir (80-120 °C) degas->heat cool Cool to RT heat->cool Reaction Complete dilute Dilute with Water cool->dilute extract Extract with Organic Solvent dilute->extract wash_dry Wash, Dry, Concentrate extract->wash_dry purify Column Chromatography wash_dry->purify end Final Product purify->end

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylethynyl compounds.[9][10] Similar to the Suzuki-Miyaura coupling, this reaction would require the conversion of this compound to a corresponding halide.

General Experimental Protocol: Sonogashira Coupling

A general protocol for the Sonogashira coupling of a hypothetical 3-iodo-6-(trifluoromethoxy)pyridine with a terminal alkyne is outlined below.

Reaction Scheme:

Materials:

  • 3-Iodo-6-(trifluoromethoxy)pyridine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) salt (e.g., CuI)

  • Amine base (e.g., Et₃N, i-Pr₂NH)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a flask containing 3-iodo-6-(trifluoromethoxy)pyridine (1.0 equiv) and the terminal alkyne (1.2 equiv), add the solvent.

  • Add the palladium catalyst (1-5 mol%) and the copper(I) salt (1-10 mol%).

  • Add the amine base (2-3 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).[9]

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer and concentrate.

  • Purify the product by column chromatography.

Representative Data for Sonogashira Coupling

The following table presents typical conditions and yields for Sonogashira couplings of related halopyridines.

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2.0)THFRT685-95
Pd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (2.0)DMF60480-90
Pd(OAc)₂ (2) / PPh₃ (4)CuI (3)Et₃N (2.5)Acetonitrile50875-90

Note: Yields are representative and will vary based on the specific alkyne used.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Add Halopyridine, Alkyne, Pd Catalyst, Cu(I) Salt, Base start->reagents Inert Atmosphere solvent Add Solvent reagents->solvent stir Stir at RT or Heat (40-80 °C) solvent->stir concentrate Remove Solvent stir->concentrate Reaction Complete dissolve_wash Dissolve and Wash concentrate->dissolve_wash dry_concentrate Dry and Concentrate dissolve_wash->dry_concentrate purify Column Chromatography dry_concentrate->purify end Final Product purify->end

Caption: Workflow for a typical Sonogashira coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11][12] As with the previous C-C bond-forming reactions, a halogenated derivative of this compound would be required as the starting material.

General Experimental Protocol: Heck Reaction

The following is a general protocol for the Heck reaction of a hypothetical 3-bromo-6-(trifluoromethoxy)pyridine with an alkene.

Reaction Scheme:

Materials:

  • 3-Bromo-6-(trifluoromethoxy)pyridine

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Ligand (optional, e.g., PPh₃)

  • Base (e.g., Et₃N, K₂CO₃)[11]

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Charge a reaction flask with 3-bromo-6-(trifluoromethoxy)pyridine (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (1-5 mol%), and the base (1.5-2.0 equiv).

  • Add the solvent and a ligand if required.

  • Heat the mixture to the reaction temperature (typically 80-140 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter off the catalyst if heterogeneous.

  • Partition the mixture between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Representative Data for Heck Reaction

The table below shows typical conditions and yields for Heck reactions involving similar substrates.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF1001270-85
Pd/C (5)-K₂CO₃ (2.0)Acetonitrile1202460-75
Pd(OAc)₂ (3)P(o-tol)₃ (6)NaOAc (2.0)DMA1301075-90

Note: Yields are representative and will vary based on the specific alkene used.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Add Halopyridine, Alkene, Pd Catalyst, Base, (Ligand) start->reagents Inert Atmosphere solvent Add Solvent reagents->solvent heat Heat and Stir (80-140 °C) solvent->heat cool_filter Cool and Filter heat->cool_filter Reaction Complete partition Partition cool_filter->partition wash_dry Wash, Dry, Concentrate partition->wash_dry purify Purify wash_dry->purify end Final Product purify->end

Caption: Workflow for a typical Heck reaction.

Conclusion

The palladium-catalyzed cross-coupling reactions described herein represent powerful and versatile tools for the functionalization of this compound and its derivatives. While the provided protocols are based on well-established methodologies for analogous compounds, researchers should anticipate the need for optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature to achieve the best results for this specific substrate. These methods pave the way for the synthesis of a wide array of novel molecules with potential applications in drug discovery and materials science.

References

Application Notes and Protocols: N-Arylation of 6-(Trifluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the N-arylation of 6-(trifluoromethoxy)pyridin-3-amine, a crucial transformation in the synthesis of novel chemical entities for drug discovery and development. The electron-withdrawing nature of the trifluoromethoxy group and the pyridine ring nitrogen renders this substrate less nucleophilic, often requiring carefully optimized reaction conditions. The following sections detail established methodologies, primarily focusing on the widely successful Buchwald-Hartwig amination, and provide a general protocol for this transformation.

Introduction to N-Arylation Methods

The formation of a carbon-nitrogen bond between an aromatic ring and an amine is a fundamental reaction in organic synthesis. For electron-deficient heterocyclic amines such as this compound, two primary catalytic methods are employed: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

  • Buchwald-Hartwig Amination: This versatile and widely used method employs a palladium catalyst with a suitable phosphine ligand to couple amines with aryl halides or triflates. It is often the method of choice due to its broad substrate scope, functional group tolerance, and generally high yields.

  • Ullmann Condensation: A classical method that utilizes a copper catalyst, the Ullmann reaction typically requires higher reaction temperatures than the Buchwald-Hartwig amination. Modern modifications with specialized ligands have improved its efficiency and broadened its applicability.

Recommended Reaction Conditions for N-Arylation

Based on established protocols for the N-arylation of electron-deficient aminopyridines, the Buchwald-Hartwig amination is the recommended approach for coupling this compound with various aryl halides. The following tables summarize typical reaction parameters.

Table 1: Recommended Buchwald-Hartwig Reaction Parameters
ComponentRecommended Reagents/ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is often preferred as it is a stable Pd(0) source.
Ligand Xantphos, DavePhos, tBuXPhos, JohnPhosBulky, electron-rich phosphine ligands are crucial for promoting the catalytic cycle with electron-deficient amines.
Base NaOtBu (Sodium tert-butoxide), KOtBu (Potassium tert-butoxide), Cs₂CO₃ (Cesium carbonate)Strong, non-nucleophilic bases are required to deprotonate the amine.
Solvent Toluene, Dioxane (anhydrous)Aprotic, polar solvents are generally used to ensure solubility of the reactants and catalyst.
Temperature 80 - 120 °CThe optimal temperature will depend on the reactivity of the aryl halide.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation of the palladium catalyst and phosphine ligand.
Table 2: Exemplary Reaction Conditions for N-Arylation of Substituted Aminopyridines
Amine SubstrateAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
3-Aminopyridine4-BromotoluenePd(OAc)₂ / XantphosCs₂CO₃Dioxane11095
3-Amino-6-chloropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10088
2-Aminopyridine1-Bromo-4-fluorobenzenePd₂(dba)₃ / DavePhosNaOtBuToluene10092
3-Aminopyridine4-ChlorobenzonitrilePd(OAc)₂ / tBuXPhosKOtBuDioxane12085

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a general starting point for the N-arylation of this compound with an aryl bromide. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene or dioxane

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 equiv.), the aryl bromide (1.1 equiv.), the palladium precatalyst (0.01-0.05 equiv.), and the phosphine ligand (0.02-0.10 equiv.).

  • Add the base (1.5-2.0 equiv.).

  • Add anhydrous solvent (e.g., toluene or dioxane) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Seal the flask or vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-6-(trifluoromethoxy)pyridin-3-amine.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps and relationships in the N-arylation process.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand_Exchange R'-NH₂ - HX Ar-Pd(II)-NHR'(L) Ar-Pd(II)-NHR'(L) Ligand_Exchange->Ar-Pd(II)-NHR'(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NHR'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NHR' Reductive_Elimination->Product

Caption: The Buchwald-Hartwig Catalytic Cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere (N₂ or Ar) Solvent->Inert Heating Heat to 80-120 °C with Stirring Inert->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Dilute Monitoring->Quench Upon Completion Extract Aqueous Wash Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product N-Aryl Product Purify->Product

Caption: General Experimental Workflow for N-Arylation.

Application Notes and Protocols for the Use of 6-(Trifluoromethoxy)pyridin-3-amine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethoxy)pyridin-3-amine is a valuable and increasingly utilized building block in medicinal chemistry for the development of potent and selective kinase inhibitors. The pyridine core serves as a versatile scaffold for accessing the ATP-binding site of various kinases, while the trifluoromethoxy (-OCF₃) group offers distinct physicochemical properties that can enhance drug-like characteristics. This substituent is often employed as a bioisostere of the more common trifluoromethyl (-CF₃) group, providing advantages such as increased lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles.[1] The electron-withdrawing nature of the trifluoromethoxy group can also modulate the pKa of the pyridine nitrogen atoms, influencing binding interactions with the kinase hinge region.

These application notes provide a comprehensive guide to the use of this compound in the synthesis of kinase inhibitors, with a focus on targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3][4][5] Detailed experimental protocols for the synthesis of pyrimidine- and triazine-based inhibitors are provided, along with diagrams of the synthetic workflow and the targeted signaling pathway.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3][5] Its aberrant activation is a hallmark of many cancers, making it a key target for the development of novel therapeutics.[2][5] Kinase inhibitors targeting key nodes in this pathway, such as PI3K, Akt, and mTOR, have shown significant promise in preclinical and clinical studies. The diagram below illustrates the core components of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates mTORC1 mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Rheb Rheb TSC1_TSC2->Rheb Inhibits Rheb->mTORC1 Activates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK

Caption: PI3K/Akt/mTOR signaling pathway.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from trifluoromethyl-substituted pyridines, which are close structural analogs of compounds that can be derived from this compound. The data is presented as IC₅₀ values (the concentration of inhibitor required to reduce kinase activity by 50%).

Compound IDTarget Kinase(s)ScaffoldIC₅₀ (nM)
Torin1 Analog mTORBenzonaphthyridinone~5 (mTORC1)
PQR309 PI3Kα, mTORTriazine17 (PI3Kα), 61 (mTOR)
PYK2 Inhibitor PYK2Diaminopyrimidine<100

Note: Data is derived from publicly available literature and serves as a reference for the potential potency of inhibitors synthesized from this compound.

Experimental Protocols

The following protocols describe general synthetic routes for the preparation of pyrimidine- and triazine-based kinase inhibitors starting from this compound. These methods are based on established palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, which are widely used in the synthesis of kinase inhibitors.

General Synthetic Workflow

Synthetic_Workflow Start This compound Coupling1 Buchwald-Hartwig Amination Start->Coupling1 Het_Halide Di- or Tri-chloro Heterocycle (e.g., Pyrimidine, Triazine) Het_Halide->Coupling1 Intermediate Monosubstituted Intermediate Coupling1->Intermediate Coupling2 Suzuki Coupling Intermediate->Coupling2 Final_Product Final Kinase Inhibitor Coupling2->Final_Product Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Coupling2 Purification Purification and Characterization Final_Product->Purification

Caption: General synthetic workflow.

Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor

This protocol details a two-step synthesis of a disubstituted pyrimidine inhibitor via a sequential Buchwald-Hartwig amination and Suzuki coupling.

Step 1: Buchwald-Hartwig Amination

  • Reaction Setup: To a flame-dried round-bottom flask, add 2,4-dichloropyrimidine (1.0 eq.), this compound (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filter cake with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the monosubstituted aminopyrimidine intermediate.

Step 2: Suzuki Coupling

  • Reaction Setup: In a microwave vial, combine the aminopyrimidine intermediate from Step 1 (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1).

  • Reaction: Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final pyrimidine-based kinase inhibitor.

Protocol 2: Synthesis of a Triazine-Based Kinase Inhibitor

This protocol describes the synthesis of a disubstituted triazine inhibitor.

  • Reaction Setup: Dissolve 2,4-dichloro-6-morpholinotriazine (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent such as n-butanol or 1,4-dioxane in a sealed tube.

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated HCl, a few drops) to the mixture.

  • Reaction: Heat the reaction mixture at 120-140 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration and wash with a suitable solvent (e.g., diethyl ether). If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by trituration with an appropriate solvent, recrystallization, or flash column chromatography on silica gel to yield the final triazine-based kinase inhibitor.

Conclusion

This compound is a promising starting material for the synthesis of novel kinase inhibitors. Its unique electronic and steric properties, conferred by the trifluoromethoxy group, can be exploited to fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. The provided protocols offer general and adaptable methods for the synthesis of pyrimidine- and triazine-based inhibitors targeting key cancer-related signaling pathways. Further optimization of these synthetic routes and exploration of a wider range of coupling partners will undoubtedly lead to the discovery of new and effective kinase inhibitors for the treatment of cancer and other diseases.

References

Application Note: Strategic Incorporation of 6-(Trifluoromethoxy)pyridin-3-amine for Lead Compound Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The trifluoromethoxy (-OCF₃) group has become a highly valued substituent in medicinal chemistry. Its unique electronic properties and steric profile can significantly enhance the pharmacological profile of lead compounds. The -OCF₃ group is highly lipophilic and metabolically stable, and it often improves cell permeability and binding affinity.[1] In aryl trifluoromethyl ethers, the -OCF₃ moiety typically adopts an orthogonal orientation relative to the aromatic ring, allowing it to serve as a conformationally restricted and metabolically robust alternative to a methoxy group.[1] 6-(Trifluoromethoxy)pyridin-3-amine is a key building block that introduces this beneficial group along with a pyridine core, which can act as a hydrogen bond acceptor and improve solubility. This document provides a detailed protocol for the incorporation of this compound into a lead compound containing a carboxylic acid moiety via amide bond formation.

Rationale for Incorporation: The introduction of the 6-(trifluoromethoxy)pyridin-3-yl moiety can favorably modulate several key drug-like properties:

  • Lipophilicity: The -OCF₃ group significantly increases lipophilicity, which can enhance membrane permeability and target engagement within hydrophobic pockets.

  • Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the trifluoromethoxy group resistant to oxidative metabolism, thereby potentially increasing the compound's half-life.

  • pKa Modulation: The strong electron-withdrawing nature of the -OCF₃ group can lower the pKa of the pyridine nitrogen, influencing the compound's ionization state at physiological pH.

  • Binding Interactions: The pyridine nitrogen can serve as a hydrogen bond acceptor, while the trifluoromethoxy group can engage in favorable dipole-dipole or hydrophobic interactions within the target's binding site.

Physicochemical Properties of Reagent

The key properties of this compound are summarized below for reference during experimental design.

PropertyValueReference
CAS Number 135900-33-3[2][3]
Molecular Formula C₆H₅F₃N₂O[2][3][4]
Molecular Weight 178.11 g/mol [2][3]
Appearance Powder[2]
Melting Point 31-33 °C[2]
InChIKey HYBWXJYCVPLEPI-UHFFFAOYSA-N[2][4]

Experimental Protocols

Protocol 1: Amide Coupling of Lead-COOH with this compound

This protocol describes a general procedure for the amide bond formation between a lead compound containing a carboxylic acid (Lead-COOH) and this compound using HATU as the coupling agent.

Materials and Reagents:

  • Lead compound with a carboxylic acid (Lead-COOH)

  • This compound (CAS: 135900-33-3)[2]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • TLC plates (e.g., Silica gel 60 F₂₅₄)

Instrumentation:

  • Magnetic stirrer and stir bars

  • Round-bottom flasks and standard glassware

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Flash chromatography system

  • LC-MS (Liquid Chromatography-Mass Spectrometry)

  • NMR (Nuclear Magnetic Resonance) Spectrometer

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the Lead-COOH (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.

  • Amine Addition: Add this compound (1.1 eq) to the solution.

  • Reagent Addition: In a separate vial, dissolve HATU (1.2 eq) in anhydrous DMF. Add this solution to the reaction mixture. Finally, add DIPEA (2.5 eq) dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours. A new spot corresponding to the more nonpolar amide product should appear on the TLC plate, and LC-MS should show the consumption of starting materials and the appearance of the desired product mass.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final compound.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Representative Coupling Results

The following table summarizes hypothetical results for the coupling reaction with different lead compounds to illustrate expected outcomes.

Lead Compound IDLead-COOH (mg)Equiv. AmineCoupling AgentYield (%)Purity (LC-MS)HRMS [M+H]⁺ (Calculated)HRMS [M+H]⁺ (Found)
Lead-001 1001.1HATU85%>98%452.1584452.1581
Lead-002 1201.1HATU78%>99%510.2011510.2005
Lead-003 951.1EDC/HOBt65%>97%488.1797488.1799

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Dissolve Lead-COOH in Anhydrous DMF add_amine Add this compound reagents->add_amine add_reagents Add HATU and DIPEA add_amine->add_reagents monitor Stir and Monitor (TLC, LC-MS) add_reagents->monitor quench Aqueous Work-up (NaHCO3, Brine) monitor->quench purify Dry and Concentrate quench->purify chrom Flash Chromatography purify->chrom product Characterize Product (NMR, HRMS) chrom->product

Caption: Workflow for amide coupling of a lead compound with this compound.

Amide Coupling Mechanism (HATU)

G RCOOH Lead-COOH ActiveEster O-Acyl(tetramethyl)isouronium (Activated Ester) RCOOH->ActiveEster + HATU - DIPEA-H⁺ HATU HATU Amine R'-NH₂ (Pyridinyl Amine) Product Lead-CONH-R' (Final Amide) ActiveEster->Product + R'-NH₂ Byproduct HOAt Byproduct Product->Byproduct

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Impact on Lead Properties

G Incorp Incorporate 6-(OCF₃)-pyridin-3-amine Lipo Increased Lipophilicity Incorp->Lipo MetStab Increased Metabolic Stability Incorp->MetStab pKa pKa Modulation Incorp->pKa Perm Improved Permeability Lipo->Perm PK Enhanced PK Profile MetStab->PK Bind Altered Target Binding pKa->Bind Perm->PK

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-(Trifluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 6-(Trifluoromethoxy)pyridin-3-amine, a valuable building block in pharmaceutical and agrochemical research. Two primary synthetic routes are discussed: the reduction of a 6-(trifluoromethoxy)-3-nitropyridine intermediate and the amination of a 5-halo-2-(trifluoromethoxy)pyridine precursor. The protocols are designed to be scalable and address key considerations for process development, including reaction conditions, purification, and safety. While specific quantitative data for every step on a large scale is often proprietary, this document provides well-established procedures for analogous transformations, offering a robust starting point for optimization and scale-up.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The trifluoromethoxy group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity, making it a desirable substituent in drug design. The development of a robust and scalable synthesis for this compound is therefore of critical importance for both academic research and industrial drug development. This document outlines two of the most viable synthetic strategies for its large-scale production.

Route 1: Reduction of 6-(Trifluoromethoxy)-3-nitropyridine

This route is a classic and often high-yielding approach for the synthesis of aromatic amines. It involves two key steps: the synthesis of the nitropyridine intermediate and its subsequent reduction.

Step 1: Synthesis of 6-(Trifluoromethoxy)-3-nitropyridine

The synthesis of this key intermediate can be approached by the trifluoromethoxylation of a suitable pyridine precursor. A common method involves the nucleophilic substitution of a leaving group, such as a chlorine atom, with a trifluoromethoxide source.

Experimental Protocol: Synthesis of 6-(Trifluoromethoxy)-3-nitropyridine

  • Reaction Scheme:

    • 6-chloro-3-nitropyridine + KOCF₃ → 6-(trifluoromethoxy)-3-nitropyridine + KCl

  • Reagents and Materials:

    • 6-chloro-3-nitropyridine

    • Potassium trifluoromethoxide (KOCF₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Toluene

    • Water

    • Brine

  • Equipment:

    • Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet

    • Addition funnel

    • Condenser

    • Filtration apparatus

    • Rotary evaporator

  • Procedure:

    • Charge the reactor with 6-chloro-3-nitropyridine and anhydrous DMF.

    • Stir the mixture under a nitrogen atmosphere and cool to 0-5 °C.

    • In a separate vessel, prepare a solution of potassium trifluoromethoxide in anhydrous DMF.

    • Slowly add the potassium trifluoromethoxide solution to the reactor, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by HPLC analysis.

    • Upon completion, quench the reaction by the slow addition of water, keeping the temperature below 20 °C.

    • Add toluene to the mixture and separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-(trifluoromethoxy)-3-nitropyridine.

    • The crude product can be purified by recrystallization or column chromatography.

  • Safety Considerations:

    • Potassium trifluoromethoxide is a moisture-sensitive and potentially hazardous reagent. Handle in a dry, inert atmosphere.[1][2][3]

    • The reaction may be exothermic. Ensure adequate cooling and controlled addition of reagents.

    • DMF is a reproductive toxin. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

Step 2: Reduction of 6-(Trifluoromethoxy)-3-nitropyridine

The reduction of the nitro group to an amine is a well-established transformation. For large-scale synthesis, catalytic hydrogenation is often the method of choice due to its high efficiency and clean work-up.

Experimental Protocol: Reduction of 6-(Trifluoromethoxy)-3-nitropyridine

  • Reaction Scheme:

    • 6-(trifluoromethoxy)-3-nitropyridine + 3H₂ (in the presence of a catalyst) → this compound + 2H₂O

  • Reagents and Materials:

    • 6-(trifluoromethoxy)-3-nitropyridine

    • Palladium on carbon (Pd/C, 5-10 wt%)

    • Methanol or Ethanol

    • Hydrogen gas

    • Diatomaceous earth (e.g., Celite®)

  • Equipment:

    • Hydrogenation reactor (e.g., Parr shaker or stirred autoclave)

    • Filtration apparatus

    • Rotary evaporator

  • Procedure:

    • Charge the hydrogenation reactor with 6-(trifluoromethoxy)-3-nitropyridine and the solvent (methanol or ethanol).

    • Carefully add the Pd/C catalyst under an inert atmosphere.

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen (typically 50-100 psi) and begin stirring.

    • Monitor the reaction progress by hydrogen uptake and/or HPLC analysis. The reaction is typically exothermic and may require cooling.

    • Upon completion, vent the reactor and purge with nitrogen.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield this compound.

    • The product can be further purified by recrystallization if necessary.

  • Safety Considerations:

    • Palladium on carbon is pyrophoric, especially when dry and in the presence of air. Handle with care under a wet or inert atmosphere.

    • Hydrogen gas is highly flammable and can form explosive mixtures with air. Use appropriate safety precautions and equipment designed for hydrogenation reactions.

    • Monitor the reaction for exotherms and ensure adequate cooling capacity.

Data Presentation: Route 1
StepKey TransformationReagentsSolventTemperature (°C)Typical Yield (%)Purity (%)Scale-up Considerations
1Trifluoromethoxylation6-chloro-3-nitropyridine, KOCF₃DMF0 - RT70-90>95Control of exotherm, moisture-free conditions, handling of KOCF₃.
2Nitro Reduction6-(trifluoromethoxy)-3-nitropyridine, H₂, Pd/CMethanolRT - 5090-99>98Catalyst handling (pyrophoric), hydrogen safety, exotherm management.

Route 2: Amination of 5-Halo-2-(trifluoromethoxy)pyridine

This route utilizes a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the C-N bond. This approach can be advantageous when the corresponding nitro-compound is difficult to synthesize or handle.

Step 1: Synthesis of 5-Bromo-2-(trifluoromethoxy)pyridine

The synthesis of this intermediate can be achieved through various methods, including the bromination of 2-(trifluoromethoxy)pyridine.

Experimental Protocol: Synthesis of 5-Bromo-2-(trifluoromethoxy)pyridine

  • Reaction Scheme:

    • 2-(trifluoromethoxy)pyridine + NBS → 5-bromo-2-(trifluoromethoxy)pyridine

  • Reagents and Materials:

    • 2-(trifluoromethoxy)pyridine

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • Water

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • Charge a reactor with 2-(trifluoromethoxy)pyridine and acetonitrile.

    • Cool the mixture to 0-5 °C.

    • Add N-Bromosuccinimide in portions, maintaining the internal temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, or until completion is confirmed by HPLC.

    • Quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Step 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be adapted for large-scale production with careful selection of catalyst, ligand, and reaction conditions.[4]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Scheme:

    • 5-bromo-2-(trifluoromethoxy)pyridine + NH₃ source (e.g., benzophenone imine or an ammonia equivalent) → this compound

  • Reagents and Materials:

    • 5-bromo-2-(trifluoromethoxy)pyridine

    • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

    • Phosphine ligand (e.g., Xantphos, RuPhos)

    • Base (e.g., Sodium tert-butoxide, LHMDS)

    • Ammonia source (e.g., Benzophenone imine followed by hydrolysis, or an ammonia surrogate)

    • Anhydrous toluene or dioxane

    • Ammonium chloride solution

  • Procedure:

    • To a dry, inerted reactor, add the palladium catalyst, phosphine ligand, and base.

    • Add the anhydrous solvent (toluene or dioxane).

    • Add the 5-bromo-2-(trifluoromethoxy)pyridine and the ammonia source.

    • Heat the reaction mixture to 80-110 °C and stir until completion is confirmed by HPLC.

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[5]

  • Safety Considerations:

    • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere.

    • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate PPE.[6][7]

    • The reaction should be performed in a well-ventilated fume hood.

Data Presentation: Route 2
StepKey TransformationReagentsSolventTemperature (°C)Typical Yield (%)Purity (%)Scale-up Considerations
1Bromination2-(trifluoromethoxy)pyridine, NBSAcetonitrile0 - RT70-85>97Control of exotherm during NBS addition.
2Amination5-bromo-2-(trifluoromethoxy)pyridine, Pd catalyst, ligand, base, NH₃ sourceToluene80-11060-80>98Inert atmosphere required, catalyst and ligand cost, purification from catalyst residues.

Visualization of Synthetic Pathways

Route 1: Nitropyridine Reduction Workflow

G start 6-chloro-3-nitropyridine intermediate 6-(trifluoromethoxy)-3-nitropyridine start->intermediate KOCF₃, DMF product This compound intermediate->product H₂, Pd/C, Methanol

Caption: Workflow for the synthesis via nitropyridine reduction.

Route 2: Buchwald-Hartwig Amination Workflow

G start 2-(trifluoromethoxy)pyridine intermediate 5-bromo-2-(trifluoromethoxy)pyridine start->intermediate NBS, Acetonitrile product This compound intermediate->product Pd Catalyst, Ligand, Base, NH₃ source, Toluene

Caption: Workflow for the synthesis via Buchwald-Hartwig amination.

Conclusion

The large-scale synthesis of this compound can be effectively achieved through either the reduction of a nitropyridine intermediate or the Buchwald-Hartwig amination of a halo-pyridine precursor. The choice of route will depend on factors such as raw material availability and cost, process safety, and the desired scale of production. The protocols and data presented in this document provide a solid foundation for the development and optimization of a robust and scalable manufacturing process for this important chemical intermediate. Further process development and optimization will be necessary to tailor these methods to specific large-scale manufacturing environments.

References

Application Notes: Synthesis of Novel Phenylurea Herbicides from 6-(Trifluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethoxy)pyridin-3-amine is a valuable building block in the discovery of novel agrochemicals. The trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability, which can enhance the efficacy and bioavailability of herbicidal compounds. This document outlines a detailed protocol for the synthesis of a novel phenylurea herbicide candidate, N-(2,6-difluorophenyl)-N'-(6-(trifluoromethoxy)pyridin-3-yl)urea, starting from this compound. The application note further provides representative herbicidal activity data and illustrates a proposed synthetic workflow.

Proposed Synthetic Pathway

The synthesis of the target phenylurea herbicide involves a straightforward reaction between this compound and a commercially available substituted phenyl isocyanate. This reaction is a common and efficient method for the preparation of urea derivatives.

Synthesis_Pathway reagent1 This compound reaction + reagent1->reaction reagent2 2,6-Difluorophenyl isocyanate reagent2->reaction product N-(2,6-difluorophenyl)-N'-(6-(trifluoromethoxy)pyridin-3-yl)urea reaction->product Dry Acetonitrile, rt, 12h

Caption: Proposed synthesis of a novel phenylurea herbicide.

Experimental Protocols

Materials and Equipment
  • This compound (≥97% purity)

  • 2,6-Difluorophenyl isocyanate (≥98% purity)

  • Anhydrous acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel)

  • NMR spectrometer

  • Mass spectrometer

Synthesis of N-(2,6-difluorophenyl)-N'-(6-(trifluoromethoxy)pyridin-3-yl)urea
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.92 g, 10 mmol).

  • Dissolution: Add 40 mL of anhydrous acetonitrile to the flask and stir the mixture until the amine is completely dissolved.

  • Reagent Addition: Slowly add a solution of 2,6-difluorophenyl isocyanate (1.55 g, 10 mmol) in 10 mL of anhydrous acetonitrile to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by TLC using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-(2,6-difluorophenyl)-N'-(6-(trifluoromethoxy)pyridin-3-yl)urea.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes the expected and representative quantitative data for the synthesis and herbicidal activity of the target compound. The herbicidal activity data is based on analogous compounds reported in the literature and serves as an illustrative example.

ParameterValueReference
Synthesis Data
Starting MaterialThis compoundN/A
Reagent2,6-Difluorophenyl isocyanateN/A
ProductN-(2,6-difluorophenyl)-N'-(6-(trifluoromethoxy)pyridin-3-yl)ureaN/A
Expected Yield85-95%Based on similar urea formations
Expected Purity>98%Post-chromatography
Illustrative Herbicidal Activity
Target WeedSetaria viridis (Green Foxtail)[1]
IC₅₀ (mg/L)10-15[1]
Commercial Standard (Bensulfuron) IC₅₀ (mg/L)27.45[1]
Target WeedAmaranthus retroflexus (Redroot Pigweed)[1]
IC₅₀ (mg/L)20-30[1]

Experimental Workflow

The overall workflow for the synthesis and evaluation of the novel herbicide is depicted below.

Workflow start Start: Synthesis Planning synthesis Synthesis of Phenylurea Derivative start->synthesis purification Purification by Column Chromatography synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Herbicidal Activity Screening characterization->bioassay data_analysis Data Analysis and SAR Studies bioassay->data_analysis end End: Lead Compound Identification data_analysis->end

Caption: Workflow for novel herbicide discovery.

Proposed Mechanism of Action

Many phenylurea herbicides are known to inhibit photosynthesis by blocking the electron transport chain in Photosystem II (PSII). It is proposed that the synthesized N-(2,6-difluorophenyl)-N'-(6-(trifluoromethoxy)pyridin-3-yl)urea may also act as a PSII inhibitor.

MOA cluster_psii Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Light QA QA Pheo->QA QB QB (D1 Protein) QA->QB PQ_pool Plastoquinone Pool QB->PQ_pool herbicide Phenylurea Herbicide herbicide->inhibition

Caption: Proposed inhibition of Photosystem II by the phenylurea herbicide.

Conclusion

The provided protocol offers a detailed methodology for the synthesis of a novel herbicidal candidate, N-(2,6-difluorophenyl)-N'-(6-(trifluoromethoxy)pyridin-3-yl)urea, utilizing this compound as a key starting material. This application note serves as a valuable resource for researchers engaged in the discovery and development of new-generation herbicides, providing a solid foundation for further synthesis, optimization, and structure-activity relationship studies.

References

Application Notes and Protocols for Insecticide Development Using a 6-(Trifluoromethoxy)pyridin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel insecticides based on the 6-(trifluoromethoxy)pyridin-3-amine scaffold. This document outlines the synthesis, bioactivity evaluation, and potential mechanism of action, drawing upon methodologies established for structurally related trifluoromethylpyridine insecticides. While specific data for the this compound core is emerging, the protocols provided herein offer a robust framework for pioneering research in this area.

Introduction

The trifluoromethylpyridine moiety is a critical pharmacophore in modern agrochemicals, valued for its ability to enhance metabolic stability and biological activity.[1][2] The introduction of a trifluoromethoxy group at the 6-position of a pyridin-3-amine scaffold presents a promising avenue for the discovery of next-generation insecticides with potentially novel modes of action or improved efficacy against resistant pests. This document serves as a practical guide for researchers aiming to explore this chemical space.

Synthesis of Novel Insecticides

The synthesis of insecticides based on the this compound scaffold can be approached through multi-step sequences, leveraging established methods for the preparation of trifluoromethylpyridine derivatives.[2][3] The general strategy involves the synthesis of the core scaffold followed by derivatization to generate a library of candidate compounds.

General Synthetic Approach

A plausible synthetic route would first involve the preparation of the this compound core, which can then be elaborated. While a specific protocol for this starting material is not widely published, analogous syntheses for trifluoromethylpyridines suggest that it could be prepared from a corresponding 6-hydroxypyridine derivative. Subsequent derivatization would likely involve acylation or alkylation of the 3-amino group to introduce diverse functionalities.

Protocol 1: General Synthesis of Amide Derivatives

This protocol describes a general method for the acylation of the this compound scaffold with various acyl chlorides to produce a library of amide derivatives for screening.

Materials:

  • This compound

  • Substituted benzoyl chloride (or other acyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq), dissolved in a minimal amount of anhydrous DCM, to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide derivative.

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

Bioactivity Evaluation

The insecticidal activity of the synthesized compounds should be evaluated against a panel of relevant insect pests. Aphids are a common target for insecticides containing the trifluoromethylpyridine scaffold.[3]

Target Insect Species
  • Green Peach Aphid (Myzus persicae) : A polyphagous pest known for its ability to develop resistance to insecticides.

  • Cotton Aphid (Aphis gossypii) : A significant pest in cotton and other crops.[4]

  • Cowpea Aphid (Aphis craccivora) : A pest of legumes and other crops.[5]

Protocol 2: Aphid Bioassay by Leaf-Dip Method

This protocol is adapted from established methods for assessing insecticide toxicity to aphids.[6][7]

Materials:

  • Synthesized compounds

  • Acetone (for stock solution preparation)

  • Distilled water

  • Triton X-100 or similar surfactant (0.05% v/v)

  • Host plant leaves (e.g., cabbage, fava bean)

  • Petri dishes lined with moist filter paper

  • Fine paintbrush

  • Adult apterous (wingless) aphids of a uniform age

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound in acetone (e.g., 10 mg/mL).

    • Create a series of dilutions from the stock solution using distilled water containing 0.05% Triton X-100 to achieve the desired test concentrations (e.g., 500, 250, 100, 50, 10 mg/L).

    • Prepare a negative control solution of 0.05% Triton X-100 in distilled water with a corresponding amount of acetone.

  • Leaf Dipping:

    • Excise healthy, uniform-sized leaves from the host plant.

    • Dip each leaf into a test solution for 10-15 seconds with gentle agitation to ensure complete coverage.

    • Place the dipped leaves on a paper towel to air dry for 1-2 hours.

  • Infestation:

    • Place the dried leaves, abaxial (lower) side up, into individual Petri dishes containing a moist filter paper to maintain humidity.

    • Using a fine paintbrush, carefully transfer 20-30 adult apterous aphids onto each leaf disc.

    • Seal the Petri dishes with their lids.

  • Incubation and Assessment:

    • Incubate the Petri dishes at 22-25°C with a 16:8 hour (light:dark) photoperiod.

    • Assess aphid mortality after 48 and 72 hours. Aphids that are moribund or unable to move when gently prodded with the paintbrush are considered dead.

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.

    • Use the mortality data to calculate the LC50 (lethal concentration to kill 50% of the population) for each compound using probit analysis.

Quantitative Data Presentation

The results of the bioassays should be summarized in a clear and concise table to allow for easy comparison of the insecticidal activity of the different derivatives.

Table 1: Insecticidal Activity of this compound Derivatives against Myzus persicae (72h)

Compound IDR-Group on AmideConcentration (mg/L)Mortality (%)LC50 (mg/L) (95% CI)
I-1 4-Chlorophenyl500DataData
250Data
100Data
50Data
10Data
I-2 2,4-Dichlorophenyl500DataData
250Data
100Data
50Data
10Data
Control --Data-
Reference AcetamipridVariousDataData

Note: This table is a template. The "Data" fields should be populated with experimental results.

Mechanism of Action: Signaling Pathways

Insecticides containing a pyridinylmethylamine scaffold, which is structurally related to the proposed derivatives, often act on the insect nervous system. A primary target for many of these compounds is the nicotinic acetylcholine receptor (nAChR).[8][9]

Proposed Signaling Pathway: nAChR Agonism

It is hypothesized that compounds derived from the this compound scaffold may act as agonists at the insect nAChR. Binding of the insecticide to the receptor would mimic the action of the neurotransmitter acetylcholine, leading to continuous stimulation of the postsynaptic neuron. This uncontrolled nerve firing results in paralysis and death of the insect.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds (Normal) Insecticide 6-(Trifluoromethoxy)pyridin- 3-amine Derivative Insecticide->nAChR Binds (Agonist) IonChannel Ion Channel Opening nAChR->IonChannel Activation NaCaInflux Na+/Ca2+ Influx IonChannel->NaCaInflux Depolarization Continuous Depolarization NaCaInflux->Depolarization Paralysis Paralysis & Death Depolarization->Paralysis

Caption: Proposed mechanism of action via nAChR agonism.

Experimental Workflows

A systematic workflow is crucial for the efficient discovery and development of novel insecticides.

Workflow for Insecticide Discovery and Evaluation

The following diagram illustrates a typical workflow from compound synthesis to lead optimization.

G cluster_synthesis Synthesis & Characterization cluster_screening Screening & Bioassays cluster_optimization Lead Optimization StartMat Starting Materials (e.g., 6-hydroxypyridin-3-amine) CoreSynth Synthesis of Core Scaffold (this compound) StartMat->CoreSynth Deriv Derivatization (e.g., Amidation) CoreSynth->Deriv Purify Purification & Characterization (NMR, MS, etc.) Deriv->Purify PrimaryScreen Primary Screening (e.g., single high concentration) Purify->PrimaryScreen DoseResponse Dose-Response Bioassays (LC50 Determination) PrimaryScreen->DoseResponse Spectrum Spectrum of Activity (Testing against multiple pests) DoseResponse->Spectrum SAR Structure-Activity Relationship (SAR) Studies Spectrum->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Deriv Iterative Synthesis Tox Toxicology & Environmental Impact Studies LeadOpt->Tox Candidate Candidate Selection Tox->Candidate

Caption: Workflow for insecticide discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yields in 6-(Trifluoromethoxy)pyridin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 6-(Trifluoromethoxy)pyridin-3-amine. Our aim is to help you optimize reaction conditions, increase yields, and streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this compound?

A1: The most prevalent and effective methods are palladium-catalyzed cross-coupling reactions. Specifically, the Suzuki-Miyaura coupling is widely used for C-C bond formation, while the Buchwald-Hartwig amination is a go-to method for creating C-N bonds. These reactions are favored for their broad functional group tolerance and typically provide good to high yields under optimized conditions. For certain applications, particularly for C-O bond formation, the Ullmann condensation is also a relevant technique.

Q2: I am experiencing low yields in my Suzuki-Miyaura coupling with this compound. What are the primary troubleshooting steps?

A2: Low yields in Suzuki-Miyaura couplings with pyridine derivatives can often be attributed to the reactivity of the pyridine ring. Initial troubleshooting should focus on:

  • Catalyst and Ligand Selection: Ensure you are using a catalyst system suitable for heterocyclic substrates. Modern, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) are often necessary to promote the reaction.

  • Base Selection: The choice of base is critical. Stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones.

  • Solvent and Temperature: Use anhydrous and thoroughly degassed solvents. An increase in reaction temperature may improve the yield, but monitor for potential decomposition or side reactions.

Q3: I am observing significant byproduct formation in my Buchwald-Hartwig amination. What are the likely side reactions, and how can they be minimized?

A3: Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation (where the halide is replaced by a hydrogen) and the formation of homocoupled products. To minimize these:

  • Optimize Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst deactivation and promote side reactions.

  • Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1] It is crucial to thoroughly degas your solvents and maintain a positive pressure of an inert gas like argon or nitrogen.

  • Control Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition and lead to unwanted side reactions.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
Common CauseRecommended Solution
Inactive Catalyst Use a pre-catalyst or ensure the active Pd(0) species is forming. For challenging substrates, consider more robust ligands like SPhos or XPhos.
Inappropriate Base Screen stronger bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry.
Poor Solvent Choice Use anhydrous, degassed solvents. Common choices include dioxane, toluene, or DMF, often with a small amount of water.
Low Reaction Temperature Gradually increase the temperature in 10 °C increments, while monitoring for substrate or product decomposition.
Unstable Boronic Acid Use fresh boronic acid or consider using more stable boronate esters (e.g., pinacol esters).
Low Yield in Buchwald-Hartwig Amination
Common CauseRecommended Solution
Catalyst Inhibition The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle. Use bulky, electron-rich ligands to mitigate this.
Inefficient Oxidative Addition If using an aryl chloride, this step can be slow. Employ a catalyst system specifically designed for C-Cl bond activation.
Significant Hydrodehalogenation Ensure all reagents and solvents are strictly anhydrous. Optimize the ligand-to-palladium ratio and reaction temperature.
Formation of Diarylamine (Double Arylation) Use a slight excess of the amine coupling partner (typically 1.1-1.2 equivalents).

Quantitative Data on Analogous Reactions

Disclaimer: The following data is compiled from studies on analogous chloropyridine and trifluoromethyl-substituted pyridine substrates and serves as a general guide. Optimal conditions for this compound may vary.

Suzuki-Miyaura Coupling of Halopyridines with Arylboronic Acids
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90 (for 5-bromo-2-methylpyridin-3-amine)[2]
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)0.17~80 (for 3-chloropyridine)[2]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerate (for resin-supported chloropyrimidines)[2]
Pd(dppf)Cl₂Na₃PO₄Dioxane65-100-5-89 (for PyFluor)[3][4]
Buchwald-Hartwig Amination of Halopyridines
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd₂(dba)₃ / XantphosNaOt-BuToluene80-1002-2475-95 (for 3-chloropyridine)[2]
Pd(OAc)₂ / RuPhosLiHMDSTHF6512~85 (for 3-bromo-2-aminopyridine)[5]
[Pd(π-cinnamyl)Cl]₂ / BippyPhosKOtBu(Mechanochemical)RT1.5up to 99 (for various aryl halides)[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-dioxane/water 4:1) via syringe. The typical concentration is between 0.1 M and 0.5 M.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.

  • Work-up: After the reaction is complete, cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add the aryl halide (if this compound is the nucleophile) or this compound (if it is the electrophile precursor) (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex L2Pd(Ar)(X) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange HNR'R'' Amine_Coordination L2Pd(Ar)(NHR'R'') Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Amido_Complex L2Pd(Ar)(NR'R'') Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex L2Pd(Ar)(X) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-B(OH)2 + Base Pd(II)_Intermediate L2Pd(Ar)(R) Transmetalation->Pd(II)_Intermediate Boronate_Complex [R-B(OH)2(Base)]- Boronate_Complex->Transmetalation Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Troubleshooting_Workflow Start Low Yield in Reaction Check_Reagents Reagents OK? Start->Check_Reagents Check_Catalyst Catalyst System OK? Check_Reagents->Check_Catalyst Yes Optimize Systematic Optimization Check_Reagents->Optimize No Check_Conditions Reaction Conditions OK? Check_Catalyst->Check_Conditions Yes Check_Catalyst->Optimize No Check_Atmosphere Inert Atmosphere? Check_Conditions->Check_Atmosphere Yes Check_Conditions->Optimize No Identify_Side_Reactions Identify Side Reactions Check_Atmosphere->Identify_Side_Reactions Yes Check_Atmosphere->Optimize No Identify_Side_Reactions->Optimize Success Improved Yield Optimize->Success

Caption: General troubleshooting workflow for low-yield reactions.

References

common side reactions with 6-(Trifluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Trifluoromethoxy)pyridin-3-amine. The information is designed to address specific issues that may be encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems that may arise when using this compound in various chemical reactions.

Issue 1: Low Yield in Buchwald-Hartwig Amination Reactions

Question: I am experiencing low yields in a Buchwald-Hartwig amination reaction using this compound as the amine component. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in Buchwald-Hartwig aminations involving electron-deficient amines like this compound can stem from several factors. The electron-withdrawing nature of the trifluoromethoxy group can reduce the nucleophilicity of the amine, making the reaction more challenging.

Potential Causes and Solutions:

CauseRecommended Solution
Catalyst Inactivity Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst. Oxygen can deactivate the catalyst, so maintain an inert atmosphere using Schlenk line techniques or a glovebox.[1]
Inappropriate Ligand The choice of phosphine ligand is critical. For electron-deficient amines, sterically hindered biaryl phosphine ligands such as XPhos or tBuXPhos are often more effective.[2] Consider screening a variety of ligands to find the optimal one for your specific substrate.
Base Strength A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The base should be freshly opened or properly stored to ensure its reactivity.
Solvent Purity Use anhydrous solvents. Common solvents for this reaction include toluene, dioxane, and THF. Traces of water can interfere with the catalytic cycle.[1]
Side Reactions Hydrodehalogenation of the aryl halide starting material can be a competing side reaction.[1] Optimizing the ligand and reaction temperature can help minimize this.

Issue 2: Formation of Multiple Products in Acylation Reactions

Question: When I try to acylate this compound with an acyl chloride, I observe multiple spots on my TLC plate, and the desired amide is difficult to purify. What are the likely side products and how can I improve the selectivity?

Answer: Acylation of aminopyridines can sometimes lead to side products due to the presence of two nucleophilic sites (the amino group and the pyridine nitrogen) and potential for over-acylation.

Potential Side Reactions and Solutions:

  • N-Acylation vs. Ring Acylation: While the amino group is generally more nucleophilic, acylation of the pyridine ring can occur under harsh conditions.

    • Troubleshooting: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[3]

  • Diacylation: The initially formed amide may undergo a second acylation, particularly if a strong base is used.

    • Troubleshooting: Use a stoichiometric amount of the acylating agent. Adding the acyl chloride slowly to the solution of the amine can also help to avoid high local concentrations of the acylating agent.

  • Hydrolysis of Acyl Chloride: If there is moisture in the reaction, the acyl chloride can hydrolyze to the corresponding carboxylic acid, which will not react with the amine.

    • Troubleshooting: Ensure all glassware is oven-dried and use anhydrous solvents.

Issue 3: Difficulty in Synthesizing Ureas from this compound

Question: I am having trouble synthesizing a urea derivative from this compound and an isocyanate. The reaction is sluggish and gives a poor yield. What could be the problem?

Answer: The reduced nucleophilicity of this compound can make the reaction with isocyanates slow. Additionally, isocyanates can be prone to side reactions.

Troubleshooting Strategies:

ProblemPotential Solution
Low Reactivity of the Amine Use a catalyst to activate the isocyanate. A common method is to use a catalytic amount of a tertiary amine like DABCO or DMAP. The reaction may also be accelerated by gentle heating.
Isocyanate Decomposition Isocyanates can be sensitive to moisture and can trimerize to form isocyanurates. Use freshly opened or distilled isocyanates and ensure anhydrous reaction conditions.
Alternative Synthetic Routes If direct reaction with an isocyanate is problematic, consider alternative methods for urea synthesis. One-pot procedures involving the in situ generation of the isocyanate from a Boc-protected amine using reagents like 2-chloropyridine and trifluoromethanesulfonyl anhydride can be effective.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the general safety precautions I should take when working with this compound?

A1: this compound is a chemical that should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling.

Q2: How can I purify this compound if it contains impurities?

A2: Purification can typically be achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The polarity of the eluent system may need to be optimized depending on the nature of the impurities. Recrystallization from a suitable solvent system can also be an effective purification method.

Q3: Are there any known incompatibilities for this compound?

A3: As an amine, it is incompatible with strong oxidizing agents and strong acids. Reactions with these substances can be exothermic and may lead to decomposition.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the palladium-catalyzed amination of an aryl halide with this compound.

  • Materials:

    • Aryl halide (1.0 mmol)

    • This compound (1.2 mmol)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., XPhos, 4 mol%)

    • Sodium tert-butoxide (1.4 mmol)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium pre-catalyst, phosphine ligand, and sodium tert-butoxide.

    • Add anhydrous toluene via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Acylation

This protocol describes a general method for the acylation of this compound.

  • Materials:

    • This compound (1.0 mmol)

    • Acyl chloride (1.1 mmol)

    • Triethylamine (1.5 mmol)

    • Anhydrous dichloromethane (10 mL)

  • Procedure:

    • Dissolve this compound and triethylamine in anhydrous dichloromethane in an oven-dried round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the acyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting amide by column chromatography or recrystallization.

Visualizations

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination cause1 Catalyst Inactivity? start->cause1 cause2 Incorrect Ligand? start->cause2 cause3 Base Issue? start->cause3 cause4 Solvent Quality? start->cause4 cause5 Side Reactions? start->cause5 solution1 Use fresh catalyst/ pre-catalyst. Maintain inert atmosphere. cause1->solution1 Solution solution2 Screen sterically hindered biaryl phosphine ligands (e.g., XPhos, tBuXPhos). cause2->solution2 Solution solution3 Use fresh, strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS). cause3->solution3 Solution solution4 Use anhydrous solvent. cause4->solution4 Solution solution5 Optimize ligand and temperature to minimize hydrodehalogenation. cause5->solution5 Solution

Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.

Acylation_Side_Reactions start Multiple Products in Acylation Reaction problem1 Observation: Multiple spots on TLC start->problem1 side_product1 Side Product: Ring Acylation problem1->side_product1 side_product2 Side Product: Diacylation problem1->side_product2 side_product3 Side Product: Carboxylic Acid (from hydrolysis) problem1->side_product3 solution1 Solution: - Lower reaction temperature - Use non-nucleophilic base side_product1->solution1 solution2 Solution: - Use stoichiometric acylating agent - Slow addition of acyl chloride side_product2->solution2 solution3 Solution: - Use anhydrous conditions - Oven-dry glassware side_product3->solution3

References

Technical Support Center: Purification of 6-(Trifluoromethoxy)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-(trifluoromethoxy)pyridin-3-amine and its derivatives. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structured data tables to streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges encountered with this compound derivatives?

A1: The primary challenges in purifying this compound derivatives often stem from their basic nature and the presence of the electron-withdrawing trifluoromethoxy group. Common issues include:

  • Tailing during column chromatography on silica gel: The basic amine functionality interacts strongly with the acidic silanol groups of the silica gel, leading to broad, tailing peaks and poor separation.

  • Difficulty in finding a suitable recrystallization solvent: These compounds can exhibit challenging solubility profiles, making it difficult to find a single or mixed solvent system for effective recrystallization.

  • Removal of polar impurities: Unreacted starting materials and polar byproducts can be challenging to separate from the desired product.

  • Potential for hydrolysis of the trifluoromethoxy group: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the trifluoromethoxy group.

Q2: What are the recommended general storage conditions for this compound derivatives?

A2: To ensure the stability and purity of this compound derivatives, they should be stored in a cool, dry place, away from light and strong oxidizing agents. It is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Q3: Can I use acid-base extraction to purify my this compound derivative?

A3: Yes, acid-base extraction is a highly effective and often recommended first step for purifying these basic compounds, especially for removing neutral or acidic impurities. The basic aminopyridine can be protonated with a dilute acid (e.g., 1 M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Q4: Are there any specific safety precautions I should take when handling these compounds?

A4: Yes, you should always consult the Safety Data Sheet (SDS) for the specific derivative you are working with. As a general guideline, these compounds should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Troubleshooting Guides

Issue 1: Tailing and Poor Separation in Column Chromatography

Question: My this compound derivative is showing significant tailing on the silica gel column, and I'm not getting good separation from impurities. What can I do?

Answer: Tailing is a common problem when purifying basic compounds like aminopyridines on standard silica gel. Here are several troubleshooting steps you can take:

  • Addition of a Basic Modifier:

    • Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to your eluent system. This will neutralize the acidic sites on the silica gel and minimize the strong interaction with your basic compound, resulting in sharper peaks and better separation.

  • Use of Alternative Stationary Phases:

    • Consider using a different stationary phase, such as basic alumina or an amine-functionalized silica gel. These stationary phases have a basic surface and are more suitable for the purification of basic compounds.

  • Reversed-Phase Chromatography:

    • If your compound and impurities have different hydrophobicities, reversed-phase chromatography (e.g., using a C18 column) can be an effective alternative.

Issue 2: Difficulty in Recrystallization

Question: I'm struggling to find a suitable solvent system to recrystallize my this compound derivative. It either doesn't dissolve or oils out upon cooling.

Answer: Finding the right recrystallization solvent requires a systematic approach. Here are some strategies:

  • Solvent Screening:

    • Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol, water) at both room temperature and at the solvent's boiling point. An ideal single solvent will dissolve the compound when hot but not when cold.

  • Mixed Solvent Systems:

    • If a single solvent is not suitable, try a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly. Common mixed solvent systems include ethyl acetate/hexanes, dichloromethane/hexanes, and methanol/water.

  • Inducing Crystallization:

    • If your compound remains in a supersaturated solution or oils out, try the following techniques to induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface.

      • Seeding: Add a small crystal of the pure compound to the solution.

      • Cooling: Cool the solution slowly to room temperature, and then in an ice bath or refrigerator.

Data Presentation

Table 1: Comparison of Purification Methods for a Representative this compound Derivative

Purification MethodTypical Recovery YieldTypical PurityAdvantagesDisadvantages
Acid-Base Extraction >90%~95%Simple, scalable, effective for removing neutral/acidic impurities.May not remove basic impurities.
Column Chromatography (Silica Gel with 1% TEA) 70-85%>98%High purity can be achieved, good for separating closely related compounds.Can be time-consuming, potential for product loss on the column.
Recrystallization (Ethyl Acetate/Hexanes) 60-80%>99%Yields highly pure crystalline material, cost-effective.Finding a suitable solvent can be challenging, may not remove all impurities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of a this compound derivative using flash chromatography on silica gel.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial eluent.

  • Column Packing: Pack a flash chromatography column with silica gel in the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Eluent Preparation: Prepare the eluent with the addition of 0.5-1% (v/v) triethylamine to prevent tailing. A typical starting eluent could be 10% ethyl acetate in hexanes.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexanes) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for recrystallizing a this compound derivative from a mixed solvent system.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of a "good" solvent (e.g., ethyl acetate) to dissolve it completely at room temperature or with gentle heating.

  • Addition of Anti-Solvent: While stirring, slowly add a "poor" solvent (e.g., hexanes) until the solution becomes persistently cloudy.

  • Clarification: Gently warm the mixture until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow start Crude this compound Derivative acid_base Acid-Base Extraction (e.g., 1M HCl / NaHCO3) start->acid_base chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc + 1% TEA) acid_base->chromatography recrystallization Recrystallization (e.g., Ethyl Acetate/Hexanes) chromatography->recrystallization purity_check Purity Analysis (NMR, LC-MS) recrystallization->purity_check pure_product Pure Product (>98%) purity_check->pure_product

Caption: A typical purification workflow for this compound derivatives.

Caption: Troubleshooting guide for tailing in column chromatography.

Technical Support Center: Optimizing Suzuki Coupling for 6-(Trifluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction for 6-(Trifluoromethoxy)pyridin-3-amine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

The Suzuki coupling of this compound can be challenging due to a combination of electronic and steric factors. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Additionally, the presence of the electron-withdrawing trifluoromethoxy group and the electron-donating amino group can modulate the reactivity of the pyridine ring, requiring careful optimization of reaction conditions.

Q2: What are the most common side reactions to expect, and how can I minimize them?

Common side reactions in the Suzuki coupling of pyridine derivatives include:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which can be minimized by using anhydrous solvents, carefully selecting the base, and using boronic esters (e.g., pinacol esters) which are more stable.

  • Homocoupling: The self-coupling of the boronic acid is often promoted by the presence of oxygen. Thoroughly degassing all solvents and maintaining an inert atmosphere (argon or nitrogen) is critical to suppress this side reaction.

  • Dehalogenation: The replacement of the halide on the pyridine ring with a hydrogen atom can occur. Screening different bases and solvents can help mitigate this issue.

Q3: Should I protect the amino group on this compound before the Suzuki coupling?

While the amino group can potentially interfere with the catalyst, many Suzuki coupling reactions with aminopyridines can be successfully performed without protection. The need for protection is substrate- and condition-dependent. It is recommended to first attempt the reaction with the unprotected amine. If catalyst inhibition is suspected to be a major issue, then a protection strategy (e.g., as a carbamate) can be employed.

Troubleshooting Guide

Problem 1: Low or No Product Formation

Q: My Suzuki coupling reaction is not yielding any product, or the yield is very low. What are the likely causes and how can I troubleshoot this?

A: Low or no product formation is a common issue and can often be resolved by systematically evaluating the reaction components and conditions.

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming or has been deactivated.

    • Solution: Use high-purity palladium precursors and ligands. For electron-deficient pyridines, consider using more electron-rich and bulky phosphine ligands such as Buchwald's SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.

  • Inadequate Degassing: Oxygen can deactivate the Pd(0) catalyst.

    • Solution: Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for an extended period or by employing freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Incorrect Base: The choice and quality of the base are crucial for the transmetalation step.

    • Solution: Screen different bases. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. Ensure the base is anhydrous and finely powdered for optimal reactivity.

  • Suboptimal Solvent: The solvent system must solubilize all reactants and be compatible with the catalytic system.

    • Solution: Aprotic solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water, are commonly used. If protodeboronation is an issue, switching to strictly anhydrous conditions may be beneficial.

  • Low Reaction Temperature: The activation of the carbon-halide bond might require higher temperatures.

    • Solution: Gradually increase the reaction temperature, for example, from 80°C to 110°C. Microwave heating can also be effective in accelerating the reaction.

Data Presentation: Effect of Reaction Parameters on Suzuki Coupling of Pyridine Derivatives

The following tables summarize quantitative data from studies on analogous pyridine systems to provide a starting point for the optimization of the Suzuki coupling of this compound.

Table 1: Effect of Catalyst and Ligand

Catalyst Precursor (mol%)Ligand (mol%)SubstrateBoronic AcidBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)SPhos (4)2-chloropyridinePhenylboronic acidK₃PO₄Toluene/H₂O10095
Pd₂(dba)₃ (1.5)XPhos (3.6)3-bromopyridine4-methoxyphenylboronic acidK₃PO₄1,4-Dioxane10092
Pd(PPh₃)₄ (5)-2-bromopyridinePhenylboronic acidNa₂CO₃Toluene/EtOH/H₂O8085
PdCl₂(dppf) (3)-3-aminopyridine-XArylboronic acidK₂CO₃DMF/H₂O9075-85

Table 2: Effect of Base and Solvent

Catalyst SystemSubstrateBoronic AcidBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂/SPhos2-chloropyridinePhenylboronic acidK₃PO₄Toluene/H₂O10095
Pd(OAc)₂/SPhos2-chloropyridinePhenylboronic acidK₂CO₃Toluene/H₂O10078
Pd(OAc)₂/SPhos2-chloropyridinePhenylboronic acidCs₂CO₃1,4-Dioxane10098
Pd(PPh₃)₄3-bromopyridinePhenylboronic acidNa₂CO₃DMF/H₂O9088
Pd(PPh₃)₄3-bromopyridinePhenylboronic acidK₃PO₄1,4-Dioxane9091

Experimental Protocols

General Protocol for Suzuki Coupling of this compound (Starting Conditions)

This protocol provides a general starting point for the Suzuki coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve optimal results.

Materials:

  • 6-(Trifluoromethoxy)pyridin-3-yl halide (e.g., bromide or chloride) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add 6-(Trifluoromethoxy)pyridin-3-yl halide, the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent (and water, if using a biphasic system) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as flash column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling start Start: Low/No Product Yield check_reagents Check Reagent Quality - Fresh boronic acid? - Anhydrous base? - Pure starting material? start->check_reagents Initial Check check_reagents->start Reagents poor check_catalyst Evaluate Catalyst System - Active Pd source? - Appropriate ligand? check_reagents->check_catalyst Reagents OK check_conditions Assess Reaction Conditions - Properly degassed? - Optimal temperature? - Correct solvent/base? check_catalyst->check_conditions Catalyst OK optimize_catalyst Optimize Catalyst/Ligand - Screen bulky phosphines (SPhos, XPhos) - Try NHC ligands check_catalyst->optimize_catalyst Inactive/Inappropriate side_reactions Analyze for Side Reactions - Protodeboronation? - Homocoupling? - Dehalogenation? check_conditions->side_reactions Conditions OK optimize_base_solvent Optimize Base/Solvent - Screen bases (K3PO4, Cs2CO3) - Vary solvent system (Dioxane, Toluene, DMF) check_conditions->optimize_base_solvent Suboptimal improve_degassing Improve Degassing - Freeze-pump-thaw - Extended sparging check_conditions->improve_degassing Oxygen suspected use_boronic_ester Use Boronic Ester - Pinacol or MIDA esters side_reactions->use_boronic_ester Protodeboronation success Successful Coupling side_reactions->success No major side reactions optimize_catalyst->check_catalyst Re-evaluate optimize_base_solvent->check_conditions Re-evaluate improve_degassing->check_conditions Re-evaluate use_boronic_ester->start Re-run

Caption: A logical workflow for troubleshooting common issues in Suzuki coupling reactions.

Suzuki_Parameters Pd_Source Palladium Source (e.g., Pd(OAc)2, Pd2(dba)3) Yield Yield Pd_Source->Yield Side_Products Side Products Pd_Source->Side_Products Ligand Ligand (e.g., SPhos, XPhos, PPh3) Ligand->Yield Ligand->Side_Products Base Base (e.g., K3PO4, Cs2CO3, Na2CO3) Base->Yield Base->Side_Products Solvent Solvent (e.g., Dioxane, Toluene, DMF) Solvent->Yield Solvent->Side_Products Temperature Temperature (e.g., 80-110 °C) Temperature->Yield Temperature->Side_Products Purity Purity Side_Products->Purity

Caption: Interplay of key parameters influencing the outcome of a Suzuki coupling reaction.

avoiding decomposition of 6-(Trifluoromethoxy)pyridin-3-amine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-(Trifluoromethoxy)pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding decomposition and troubleshooting common issues encountered during reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

This compound is susceptible to degradation under certain conditions due to its electronic properties. The primary concerns are:

  • Oxidation: The exocyclic amino group can be prone to oxidation, especially when exposed to air, light, or strong oxidizing agents over prolonged periods. This can lead to discoloration of the compound (e.g., turning yellow or brown) and the formation of impurities.

  • Strongly Acidic or Basic Conditions: The electron-deficient nature of the pyridine ring, exacerbated by the powerful electron-withdrawing trifluoromethoxy group, can make the molecule sensitive to harsh pH conditions. Strong acids can lead to protonation of the ring nitrogen, further deactivating the ring towards certain reactions, while strong bases can potentially lead to decomposition or undesired side reactions.

  • High Temperatures: Prolonged exposure to high temperatures can promote decomposition, the extent of which depends on the solvent, reagents, and catalysts present.

Q2: How does the trifluoromethoxy group influence the reactivity of the pyridine ring?

The -OCF3 group is a potent electron-withdrawing group. This has two major effects on the pyridine ring:

  • Increased Electrophilicity: It makes the pyridine ring highly electron-deficient and therefore more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions relative to the ring nitrogen.[1][2]

  • Decreased Basicity: The electron-withdrawing nature of the -OCF3 group reduces the basicity of the pyridine ring nitrogen.

Q3: Can the amino group of this compound interfere with catalytic reactions?

Yes, the lone pair of electrons on the amino group can coordinate to metal catalysts, such as palladium, which are commonly used in cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. This coordination can potentially inhibit or poison the catalyst, leading to lower reaction yields.[3] Careful selection of ligands and reaction conditions is crucial to mitigate this effect.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Problem 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Possible Cause Suggested Solution
Catalyst Inhibition/Decomposition The amino group may be coordinating to the palladium catalyst. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can stabilize the catalytic species and promote reductive elimination.[4] Consider using pre-catalysts that are more resistant to inhibition.
Inappropriate Base Strong bases can lead to decomposition of the starting material or side reactions. For Suzuki couplings, consider using milder bases like K2CO3 or K3PO4. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often necessary, but reaction time and temperature should be carefully optimized.
Sub-optimal Solvent The choice of solvent is critical. For Suzuki reactions, mixtures of a polar aprotic solvent (e.g., dioxane, DME, or THF) and water are common. For Buchwald-Hartwig reactions, anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
Reaction Temperature Too High or Too Low High temperatures can lead to decomposition, while low temperatures may result in a sluggish reaction. Start with moderate temperatures (e.g., 80-100 °C) and optimize as needed. Microwave irradiation can sometimes improve yields and reduce reaction times by allowing for rapid heating to a precise temperature.[3]
Problem 2: Formation of Multiple Unidentified Byproducts
Possible Cause Suggested Solution
Decomposition under Reaction Conditions The combination of reagents and temperature may be too harsh. Try lowering the reaction temperature and shortening the reaction time. An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation.
Nucleophilic Attack on the Pyridine Ring If strong nucleophiles are present, they may attack the electron-deficient pyridine ring. The trifluoromethoxy group at the 6-position can be a leaving group in some SNAr reactions. If this is suspected, consider using less nucleophilic reagents or protecting the pyridine nitrogen to reduce the ring's electrophilicity.
Side Reactions of the Amino Group The amino group can undergo side reactions such as acylation or alkylation if reactive electrophiles are present. If the desired reaction is on the pyridine ring, consider protecting the amino group (e.g., as a Boc-carbamate).
Problem 3: Discoloration of Starting Material or Reaction Mixture
Possible Cause Suggested Solution
Oxidation of the Amine The starting material may have degraded due to improper storage. Store this compound under an inert atmosphere, protected from light, and at a low temperature. If the material is discolored, its purity should be checked by techniques like NMR or LC-MS before use.
Reaction with Air/Moisture Ensure all reactions are carried out under a dry, inert atmosphere. Use anhydrous solvents and degas the reaction mixture before adding the catalyst.

Experimental Protocols

General Protocol for a Suzuki Cross-Coupling Reaction

This protocol provides a starting point for the Suzuki coupling of a bromo-substituted this compound with an arylboronic acid.

Materials:

  • Bromo-6-(trifluoromethoxy)pyridin-3-amine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • K2CO3 (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a reaction vessel, add the bromo-6-(trifluoromethoxy)pyridin-3-amine, arylboronic acid, and K2CO3.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh3)4 to the vessel.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for a Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of a bromo-substituted this compound with a primary or secondary amine.

Materials:

  • Bromo-6-(trifluoromethoxy)pyridin-3-amine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd2(dba)3 (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the bromo-6-(trifluoromethoxy)pyridin-3-amine, NaOtBu, and XPhos.

  • Add Pd2(dba)3 to the vessel.

  • Add anhydrous toluene, followed by the amine.

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

  • Extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Decomposition_Pathways Potential Decomposition Pathways A This compound B Oxidation A->B Air, Light, Oxidants D Strong Base A->D F Strong Acid A->F H High Temperature A->H J Nucleophilic Attack A->J Strong Nucleophiles C Oxidized Impurities (e.g., nitroso, nitro derivatives) B->C E Ring Opening / Polymerization D->E G Protonated Species (Reduced Reactivity) F->G I General Decomposition H->I K SNAr Products (Displacement of -OCF3 or other groups) J->K

Caption: Potential Decomposition Pathways for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield Start Low / No Reaction Yield Check_Reagent Check Starting Material Purity (NMR, LC-MS) Start->Check_Reagent Reagent_OK Purity OK Check_Reagent->Reagent_OK Yes Reagent_Bad Purify or Replace Reagent Check_Reagent->Reagent_Bad No Optimize_Catalyst Optimize Catalyst System (Ligand, Pre-catalyst) Reagent_OK->Optimize_Catalyst Catalyst_OK Yield Improves Optimize_Catalyst->Catalyst_OK Yes Catalyst_Bad No Improvement Optimize_Catalyst->Catalyst_Bad No End Successful Reaction Catalyst_OK->End Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temperature) Catalyst_Bad->Optimize_Conditions Conditions_OK Yield Improves Optimize_Conditions->Conditions_OK Yes Conditions_Bad Still Low Yield Optimize_Conditions->Conditions_Bad No Conditions_OK->End Reconsider Re-evaluate Reaction Strategy Conditions_Bad->Reconsider

Caption: Troubleshooting Workflow for Low Reaction Yield.

References

troubleshooting failed reactions involving 6-(Trifluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-(Trifluoromethoxy)pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common reactions involving this versatile building block. The trifluoromethoxy group imparts unique electronic properties that can present challenges in synthetic routes. This guide offers detailed troubleshooting in a question-and-answer format, experimental protocols, and data to facilitate successful reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my amide coupling reaction with this compound failing or giving low yields?

The primary reason for difficulties in amide coupling is the reduced nucleophilicity of the 3-amino group. The strongly electron-withdrawing trifluoromethoxy group at the 6-position significantly decreases the electron density on the pyridine ring and, consequently, on the amino group, making it a weaker nucleophile.[1]

Troubleshooting Steps:

  • Choice of Coupling Reagent: Standard coupling reagents may not be effective. Utilize more potent activating agents.

  • Reaction Conditions: Higher temperatures and longer reaction times may be necessary to drive the reaction to completion.

  • Base: The addition of a non-nucleophilic base can help to deprotonate the amine, increasing its nucleophilicity.

Q2: I am observing significant side reactions in my Suzuki-Miyaura coupling. What are the likely causes and solutions?

Common side reactions in Suzuki-Miyaura couplings, especially with electron-deficient heteroaryl halides, include protodeboronation and hydrodehalogenation.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, often caused by excess water or a base that is too strong.[2]

    • Solution: Use anhydrous solvents, and consider using boronic esters (e.g., pinacol esters) which are more stable. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2]

  • Hydrodehalogenation: This involves the replacement of the halide with a hydrogen atom.

    • Solution: Ensure a strictly inert atmosphere to prevent catalyst deactivation which can lead to side reactions. Optimizing the ligand and base combination is also crucial.[3]

Q3: My Buchwald-Hartwig amination is not proceeding. What are the critical factors to consider?

The Buchwald-Hartwig amination of pyridines, particularly those with electron-withdrawing groups, can be challenging. The key to success lies in the careful selection of the catalyst system and reaction conditions.

  • Catalyst and Ligand: The choice of palladium precursor and ligand is critical. For electron-deficient pyridines, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often required to promote the challenging oxidative addition and reductive elimination steps.[2]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is commonly used. If the substrate is base-sensitive, weaker bases like potassium phosphate (K₃PO₄) can be employed, though this may necessitate a more active catalyst system or higher temperatures.[3][4]

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. It is imperative to maintain a strictly inert atmosphere using argon or nitrogen.[3]

Experimental Protocols

Amide Coupling

This protocol is adapted for amines with low nucleophilicity.

Materials:

  • This compound

  • Carboxylic acid

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the coupling of 6-chloropyridin-3-amine.[5]

Materials:

  • 6-Halo-(trifluoromethoxy)pyridin-3-amine (e.g., 6-chloro or 6-bromo)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 6-halo-(trifluoromethoxy)pyridin-3-amine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).[5]

  • Add anhydrous toluene (5 mL) via syringe.[5]

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[5]

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.[5]

  • Concentrate the filtrate under reduced pressure.[5]

  • Purify the crude product by column chromatography.[5]

Buchwald-Hartwig Amination

This is a general protocol for the amination of challenging chloropyridines.[3]

Materials:

  • 6-Chloro-3-(trifluoromethoxy)pyridine (if starting from the chloro-derivative to synthesize an amine)

  • Amine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 equivalents) to a Schlenk tube.

  • Add the 6-chloro-3-(trifluoromethoxy)pyridine (1.0 equivalent) and the amine (1.2 equivalents).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat to 100-110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature, dilute with a suitable organic solvent, and filter through Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Data Summary

Table 1: Comparison of Coupling Reagents for Amide Bond Formation with Electron-Deficient Amines

Coupling ReagentBaseSolventTypical Reaction TimeTypical Yield RangeNotes
HATUDIPEA, TEADMF, DCM1-4 hours85-98%Highly efficient for challenging couplings.
EDC/HOBtDIPEA, TEADMF, DCM, CH₃CN2-12 hours50-85%Can be less effective for poorly nucleophilic amines.
PyBOPDIPEA, TEADMF, DCM1-8 hours80-95%Good for sterically hindered couplings.

Data adapted from a general guide on amide bond formation.

Table 2: Recommended Conditions for Suzuki-Miyaura Coupling of (Hetero)aryl Chlorides

Palladium SourceLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-110
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane100
PdCl₂(dppf)(none)Cs₂CO₃DMF90-120

These are general starting points for optimization.[2]

Visual Guides

Amide_Coupling_Troubleshooting Start Low/No Amide Yield Q1 Is the Carboxylic Acid Activated? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the Amine Sufficiently Nucleophilic? A1_Yes->Q2 Sol1 Use a Stronger Coupling Reagent (e.g., HATU, COMU) A1_No->Sol1 End Successful Amide Formation Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are there Side Reactions? A2_Yes->Q3 Sol2 Increase Reaction Temperature Add a Non-nucleophilic Base (e.g., DIPEA) A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Use Anhydrous Solvents Ensure Purity of Reagents A3_Yes->Sol3 A3_No->End Sol3->End

Caption: Troubleshooting workflow for amide coupling reactions.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Reactants: 6-Halo-(trifluoromethoxy)pyridin-3-amine, Arylboronic Acid, Base B Purge with Inert Gas A->B C Add Catalyst and Ligand B->C D Add Degassed Solvent C->D E Heat to 80-110 °C D->E F Monitor by TLC/LC-MS E->F G Cool and Dilute F->G H Filter through Celite G->H I Concentrate H->I J Column Chromatography I->J

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X(L_n) OA->PdII LA Ligand Association PdII->LA Amine Amine_Complex Ar-Pd(II)-X(Amine)(L_n) LA->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-Amido(L_n) Deprotonation->Amido_Complex RE Reductive Elimination Amido_Complex->RE RE->Pd0 Product Ar-Amine RE->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Technical Support Center: Column Chromatography Purification of 6-(Trifluoromethoxy)pyridin-3-amine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the purification of 6-(Trifluoromethoxy)pyridin-3-amine and its derivatives by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most common stationary phase for the purification of aminopyridine derivatives. However, due to the basic nature of the amine group, tailing can be an issue. If tailing is significant, consider using deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).

Q2: How can I prevent my compound, this compound, from streaking or tailing on the silica gel column?

A2: Tailing of basic compounds like aminopyridines on silica gel is common due to strong interactions with acidic silanol groups.[1] To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), can be added to the eluent.[1] This neutralizes the acidic sites on the silica, leading to better peak shape.

Q3: Are there any concerns about the stability of the trifluoromethoxy group during silica gel chromatography?

A3: While many trifluoromethoxy-containing compounds are stable, some fluorinated compounds can be sensitive to the acidic nature of silica gel and may decompose.[2] It is advisable to monitor for potential degradation by carefully analyzing the fractions by TLC or LC-MS. If decomposition is suspected, using a deactivated (end-capped) silica gel or switching to a less acidic stationary phase like neutral alumina can be beneficial.

Q4: What are some common impurities found after the synthesis of this compound?

A4: Common impurities can include unreacted starting materials, by-products from side reactions, and residual reagents or catalysts. The specific impurities will depend on the synthetic route employed. It is crucial to have an analytical method (like LC-MS or GC-MS) to identify the main impurities to develop an effective purification strategy.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product does not elute from the column The eluent system is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, consider using a more polar solvent system, such as dichloromethane/methanol with a small percentage of ammonium hydroxide.[3]
The compound may have decomposed on the column.Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.[4][5] Consider using a less acidic stationary phase like neutral alumina.
Product elutes with the solvent front The eluent system is too polar.Decrease the polarity of the mobile phase. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.
Poor separation of the product from impurities The chosen eluent system has poor selectivity.Screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (Rf of the desired product between 0.2-0.4).[1]
The column was poorly packed.Ensure the silica gel is packed uniformly without any cracks or channels.
The sample was not loaded correctly.Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band.[6] Dry loading the sample onto a small amount of silica can also improve resolution.[6]
Compound streaks or tails significantly Strong interaction between the basic amine and acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) to the eluent.[1]
The sample is overloaded on the column.Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight).

Experimental Protocols

Protocol 1: General Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane/Ethyl Acetate 9:1).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity of the eluent to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Recommended Eluent Systems (Starting Points for Optimization)
Solvent System Ratio (v/v) Notes
Hexane / Ethyl AcetateGradient from 9:1 to 1:1A standard system for compounds of moderate polarity.
Dichloromethane / MethanolGradient from 99:1 to 9:1Suitable for more polar compounds.
Hexane / Ethyl Acetate + 0.5% TriethylamineGradient from 9:1 to 1:1To minimize tailing of the basic amine.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve load_sample Load Sample dissolve->load_sample slurry Prepare Silica Slurry pack_column Pack Column slurry->pack_column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product troubleshooting_logic start Start Purification check_elution Is Product Eluting? start->check_elution increase_polarity Increase Eluent Polarity check_elution->increase_polarity No good_elution Product Eluting check_elution->good_elution Yes check_stability Check for Decomposition increase_polarity->check_stability check_separation Good Separation? good_elution->check_separation optimize_solvent Optimize Solvent System (TLC) check_separation->optimize_solvent No check_tailing Tailing Observed? check_separation->check_tailing Yes optimize_solvent->start add_base Add Basic Modifier (e.g., TEA) check_tailing->add_base Yes success Successful Purification check_tailing->success No add_base->success

References

impact of solvent choice on 6-(Trifluoromethoxy)pyridin-3-amine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-(Trifluoromethoxy)pyridin-3-amine

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during reactions involving this compound, with a focus on the critical role of solvent selection.

Q1: My Buchwald-Hartwig amination with this compound is giving a low yield. Could the solvent be the issue?

A1: Yes, solvent choice is critical in Buchwald-Hartwig aminations. While toluene is a conventional choice, its performance can be surpassed by other solvents depending on the specific reaction conditions, particularly the base used.[1]

  • Issue: Low yield when using a weak base like Cesium Carbonate (Cs₂CO₃) in toluene.

    • Troubleshooting: For reactions employing weaker bases such as Cs₂CO₃ with electron-deficient aryl bromides, solvents like 2,2,5,5-tetramethyloxolane (TMO) have been shown to significantly outperform toluene.[1] This may be due to better solubility of reaction intermediates or the base itself.

  • Issue: Reaction failure or low yield with common ethereal solvents.

    • Troubleshooting: While ethereal solvents are common in cross-coupling, their efficacy can vary. Consider screening greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), which have proven effective and can sometimes reduce reaction times.[2]

  • General Tip: Ensure your solvent is rigorously degassed. Palladium catalysts are sensitive to oxygen, and contamination can lead to catalyst deactivation and reaction failure.

Q2: I am observing unexpected side products in my acylation reaction with this compound in Dichloromethane (DCM). What is happening?

A2: Dichloromethane (DCM) can react with pyridine and its derivatives, especially under ambient or heated conditions, to form methylenebispyridinium salts.[3] This is a known incompatibility that can lead to complex mixtures and lower yields of the desired amide.

  • Troubleshooting:

    • Switch to a non-reactive solvent: For amide bond formation, consider solvents like Ethyl Acetate (EtOAc), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF), depending on your coupling reagent.[4][5]

    • Lower the reaction temperature: If DCM must be used, running the reaction at 0°C or below may minimize the rate of this side reaction.

    • Monitor reaction time: Do not let the reaction run longer than necessary, as the formation of the bispyridinium adduct is time-dependent.[3]

Q3: Which solvent system is recommended for a Suzuki-Miyaura coupling using this compound?

A3: The optimal solvent for a Suzuki-Miyaura coupling depends heavily on the base and the nature of the coupling partners. A mixture of an organic solvent and water is often most effective.

  • Recommended Starting Point: A mixture of 1,4-Dioxane and water is a robust and common choice for Suzuki couplings involving aminopyridines.[6] This system works well with bases like potassium phosphate (K₃PO₄).

  • Alternative Solvents: Toluene with an aqueous base is also a standard. For challenging couplings, polar aprotic solvents like DMF can be used, but may require more careful control of reaction conditions to avoid side reactions.

  • Key Consideration: The presence of the basic amino group on the pyridine ring can sometimes interfere with the catalytic cycle. The choice of solvent and base must be made to ensure the boronic acid is activated (forming the boronate) without deactivating the palladium catalyst.

Q4: Can I use protic solvents like ethanol or water for reactions with this compound?

A4: The use of protic solvents depends entirely on the reaction type.

  • Favorable: For certain reactions like the Michael addition, polar protic solvents such as water can lead to significant rate acceleration.[7] This is attributed to the stabilization of charged intermediates or transition states through hydrogen bonding.

  • Unfavorable: In many other cases, protic solvents can be detrimental. They can form hydrogen bonds with the amine, reducing its nucleophilicity.[7] For reactions requiring a strong base (e.g., LDA, NaH), protic solvents are completely incompatible as they will be deprotonated, quenching the base.

  • Amide Coupling: While traditionally run in aprotic solvents, recent advancements have shown that amide bond formation can be successfully carried out in water using specific reagents and surfactants that create micelles.[8]

Data Presentation: Solvent Effects on Cross-Coupling

While direct comparative data for this compound is limited, the following table summarizes typical solvent performance in Buchwald-Hartwig aminations of related aryl bromides, illustrating the importance of solvent and base selection.

Catalyst System (Pd-based)Amine SubstrateBaseSolventYield (%)Reference
Pd(dba)₂ / (±)-BINAPPiperidineNaOt-BuToluene84-98%[1]
Pd(dba)₂ / (±)-BINAPPiperidineNaOt-BuTMO76-95%[1]
Pd(dba)₂ / (±)-BINAP1-Bromo-4-nitrobenzeneCs₂CO₃Toluene38%[1]
Pd(dba)₂ / (±)-BINAP1-Bromo-4-nitrobenzeneCs₂CO₃TMO48%[1]
Pd(OAc)₂ / XantphosMethyl 3-aminothiophene-2-carboxylateCs₂CO₃TolueneGood[2]
Pd(OAc)₂ / XantphosMethyl 3-aminothiophene-2-carboxylateCs₂CO₃2-MeTHFExcellent[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for a typical reaction between an aminopyridine halide and an arylboronic acid.

Materials:

  • 6-(Trifluoromethoxy)pyridin-3-yl halide (e.g., bromide) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or PdCl₂(dppf) (3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a Schlenk flask, add 6-(Trifluoromethoxy)pyridin-3-yl halide, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add 1,4-dioxane and degassed water in an appropriate ratio (e.g., 4:1 v/v) to achieve a concentration of ~0.1 M with respect to the halide.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Bond Formation via Acyl Chloride

Materials:

  • Carboxylic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.2 equiv) or Oxalyl chloride (1.2 equiv) with catalytic DMF

  • This compound (1.0 equiv)

  • Triethylamine (Et₃N) or Pyridine (2.0-3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Acid Chloride Formation: To a solution of the carboxylic acid in anhydrous DCM at 0°C under an inert atmosphere, add thionyl chloride dropwise. Add one drop of DMF if using oxalyl chloride.

  • Stir the mixture at room temperature for 1-2 hours or until gas evolution ceases.

  • Remove the excess thionyl/oxalyl chloride under reduced pressure. Re-dissolve the resulting crude acyl chloride in fresh anhydrous DCM.

  • Amide Coupling: In a separate flask, dissolve this compound and triethylamine in anhydrous DCM.

  • Cool the amine solution to 0°C.

  • Slowly add the solution of the acyl chloride to the amine solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness to afford the crude amide, which can be purified by chromatography or recrystallization.

Visualizations: Workflows and Logic Diagrams

Solvent_Troubleshooting_Workflow cluster_0 Troubleshooting Low Yield in Cross-Coupling Start Low Yield Observed Solvent_Check Is the solvent appropriate for the base? (e.g., Toluene with weak base) Start->Solvent_Check Degassing_Check Was the solvent properly degassed? Solvent_Check->Degassing_Check No Solvent_Change Action: Switch Solvent (e.g., Toluene -> TMO or 2-MeTHF) Solvent_Check->Solvent_Change Yes Degas_Again Action: Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) Degassing_Check->Degas_Again No Re_Evaluate Re-run Reaction & Evaluate Degassing_Check->Re_Evaluate Yes Solvent_Change->Re_Evaluate Degas_Again->Re_Evaluate

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

Solvent_Selection_Logic cluster_1 Solvent Selection Logic for Amine Reactions node_reaction Reaction Type Suzuki Coupling Buchwald-Hartwig Acylation node_solvents Solvent Properties Protic Aprotic Polar Aprotic Non-Polar node_reaction:sc->node_solvents:ap Often requires aqueous mixture node_reaction:bh->node_solvents:anp Generally preferred node_reaction:a->node_solvents:ap Good choice node_recommendations Recommended Solvents Dioxane/H₂O, Toluene Toluene, TMO, 2-MeTHF THF, EtOAc, ACN (Avoid DCM) node_solvents:ap->node_recommendations Select based on reaction node_solvents:anp->node_recommendations Select based on reaction

Caption: Logical relationships for selecting a solvent based on reaction type.

References

Technical Support Center: Synthesis of 6-(Trifluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(trifluoromethoxy)pyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is commonly synthesized from 6-(trifluoromethoxy)nicotinic acid. The key transformation of the carboxylic acid to the amine can be achieved through several rearrangement reactions, including the Hofmann, Curtius, or Schmidt rearrangements. Another potential route is the reduction of a 3-nitro-6-(trifluoromethoxy)pyridine precursor.

Q2: I am observing a low yield in my Hofmann rearrangement of 6-(trifluoromethoxy)nicotinamide. What are the possible causes?

A2: Low yields in the Hofmann rearrangement can stem from several factors. Incomplete formation of the N-bromoamide intermediate, suboptimal reaction temperature, or degradation of the isocyanate intermediate can all contribute. Ensure that the bromine and base are of high quality and used in the correct stoichiometry. The reaction temperature should be carefully controlled, as excessive heat can lead to decomposition.

Q3: During the Curtius rearrangement, I am getting byproducts that are difficult to separate. What are these byproducts and how can I minimize them?

A3: A common byproduct in the Curtius rearrangement is the corresponding urea, formed from the reaction of the isocyanate intermediate with the product amine. To minimize this, it is crucial to carry out the reaction in a non-nucleophilic solvent and to work up the reaction promptly to hydrolyze the isocyanate to the amine. Another potential issue is the incomplete conversion of the acyl azide, leaving residual starting material.

Q4: My purified this compound is showing poor stability. How should it be stored?

A4: Aromatic amines can be susceptible to oxidation and degradation, which can be accelerated by light and air. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.

Troubleshooting Guides

Low Yield
SymptomPossible CauseSuggested Solution
Low overall yield Incomplete reactionMonitor the reaction progress by TLC or HPLC to ensure full consumption of the starting material. Consider extending the reaction time or slightly increasing the temperature.
Degradation of productAromatic amines can be sensitive. Ensure the work-up procedure is not overly harsh (e.g., avoid strong acids or bases for prolonged periods).
Mechanical losses during work-upOptimize extraction and filtration steps to minimize loss of product.
Low yield in Hofmann rearrangement Inefficient N-bromoamide formationUse fresh, high-purity bromine and sodium hydroxide. Ensure efficient mixing.
Isocyanate decompositionControl the reaction temperature carefully during the rearrangement step.
Low yield in Curtius rearrangement Incomplete formation of acyl azideEnsure the starting carboxylic acid is fully converted to the acyl chloride or activated ester before reacting with the azide source.
Premature decomposition of acyl azideAcyl azides can be thermally unstable. Generate and use the acyl azide in situ or at low temperatures if it is isolated.
Impurity Issues
SymptomPossible ImpuritySuggested Solution
Product contaminated with starting material Unreacted 6-(trifluoromethoxy)nicotinic acid or its amideOptimize reaction conditions for complete conversion. Purify the final product by column chromatography or recrystallization.
Presence of a higher molecular weight byproduct Urea derivative (from isocyanate and product amine)In the Curtius or Hofmann rearrangement, ensure rapid hydrolysis of the isocyanate to the amine. An acidic work-up can help to protonate the product amine, making it less nucleophilic towards the remaining isocyanate.
Tailing of product on silica gel TLC/column Basic nature of the aminopyridine interacting with acidic silicaAdd a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to the eluent during column chromatography to improve peak shape.[1]
Discoloration of the final product Oxidation of the aminePurify by recrystallization with activated carbon. Store the final product under an inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of this compound via Curtius Rearrangement

This protocol describes a representative synthesis starting from 6-(trifluoromethoxy)nicotinic acid.

Step 1: Synthesis of 6-(Trifluoromethoxy)nicotinoyl Chloride

  • To a solution of 6-(trifluoromethoxy)nicotinic acid (1.0 eq) in toluene (10 volumes) is added thionyl chloride (1.5 eq) and a catalytic amount of DMF (0.1 eq).

  • The mixture is heated to 80 °C and stirred for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 6-(trifluoromethoxy)nicotinoyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of 6-(Trifluoromethoxy)nicotinoyl Azide

  • The crude 6-(trifluoromethoxy)nicotinoyl chloride is dissolved in acetone (10 volumes).

  • The solution is cooled to 0 °C, and a solution of sodium azide (1.5 eq) in water (2 volumes) is added dropwise, maintaining the temperature below 10 °C.

  • The mixture is stirred at 0 °C for 1 hour.

Step 3: Curtius Rearrangement and Hydrolysis

  • The reaction mixture containing the acyl azide is added portion-wise to pre-heated diphenyl ether at 240-260 °C.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • The resulting isocyanate is hydrolyzed by adding a solution of hydrochloric acid (20% aqueous solution).

  • The mixture is heated to reflux for 2-4 hours.

  • After cooling to room temperature, the aqueous layer is separated and washed with toluene.

  • The aqueous layer is basified with a sodium hydroxide solution to pH > 10 and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.

Protocol 2: Purification by Column Chromatography
  • The crude product is dissolved in a minimal amount of dichloromethane.

  • The solution is loaded onto a silica gel column packed in hexane.

  • The column is eluted with a gradient of ethyl acetate in hexane (e.g., 0% to 50% ethyl acetate). To prevent tailing, 0.5% triethylamine can be added to the eluent system.[1]

  • Fractions are collected and analyzed by TLC.

  • Pure fractions are combined and the solvent is evaporated to yield purified this compound.

Protocol 3: Purity Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Data Presentation

Table 1: Hypothetical Yields and Purity at Different Stages
StageProductTypical Yield (%)Purity by HPLC (%)
Step 16-(Trifluoromethoxy)nicotinoyl Chloride>95 (crude)Not isolated
Step 26-(Trifluoromethoxy)nicotinoyl AzideNot isolatedNot isolated
Step 3Crude this compound70-8085-90
PurificationPurified this compound80-90 (recovery)>98
Table 2: Common Impurities and their Identification
Impurity NameStructureLikely OriginAnalytical Method for Detection
6-(Trifluoromethoxy)nicotinic acidIncomplete conversion of starting materialHPLC, GC-MS (after derivatization)
6-(Trifluoromethoxy)nicotinamideIncomplete Hofmann rearrangement or hydrolysis of isocyanateHPLC, GC-MS
N-(6-(trifluoromethoxy)pyridin-3-yl)-6-(trifluoromethoxy)nicotinamideReaction of isocyanate with product amineHPLC, LC-MS
Residual Solvents (e.g., Toluene, Dichloromethane)From synthesis and purification stepsGC-MS (headspace)

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 6-(Trifluoromethoxy)nicotinic Acid step1 Activation (e.g., with SOCl2) start->step1 intermediate1 6-(Trifluoromethoxy)nicotinoyl Chloride/Azide step1->intermediate1 step2 Rearrangement (Hofmann/Curtius/Schmidt) intermediate1->step2 intermediate2 Isocyanate Intermediate step2->intermediate2 step3 Hydrolysis intermediate2->step3 crude_product Crude this compound step3->crude_product purification Purification (Column Chromatography, Recrystallization) crude_product->purification final_product Pure this compound purification->final_product analysis Purity & Impurity Analysis (HPLC, GC-MS, NMR) final_product->analysis

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Experiment Outcome low_yield Low Yield Check for: - Incomplete reaction - Product degradation - Mechanical loss start->low_yield Unsatisfactory impurity Impurity Detected Identify impurity by: - HPLC/LC-MS - GC-MS - NMR start->impurity Unsatisfactory success Successful Synthesis start->success Satisfactory optimize_conditions {Optimize Reaction | - Adjust temperature - Change reaction time - Check reagent quality } low_yield->optimize_conditions Action optimize_purification {Optimize Purification | - Modify chromatography eluent - Choose different recrystallization solvent - Perform acid-base extraction } impurity->optimize_purification Action optimize_conditions->start Re-run Experiment optimize_purification->start Re-purify

Caption: A logical troubleshooting workflow for common issues in the synthesis.

References

Technical Support Center: Catalyst Deactivation in Reactions with 6-(Trifluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions involving 6-(Trifluoromethoxy)pyridin-3-amine. The following information is based on established principles of palladium-catalyzed reactions and may require adaptation for your specific experimental setup.

Troubleshooting Guide

Issue: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Heck) is sluggish or has stalled.

This is a common issue that can be attributed to several factors related to the catalyst's activity. Follow this checklist to diagnose the potential cause:

  • Catalyst and Ligand Integrity: Phosphine ligands, often used in cross-coupling reactions, can degrade over time.[1] Consider using more stable, electron-donating ligands. For Pd(II) precatalysts, ensure that the reduction to the active Pd(0) species is occurring. This reduction is often facilitated by the phosphine ligand or other reagents in the reaction mixture.[2]

  • Solvent and Reagent Purity: Ensure that your solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the palladium catalyst.[1] Impurities in the starting materials, such as the aryl halide or boronic acid, can act as catalyst poisons.[1]

  • Base Selection: The choice and strength of the base are critical, particularly in reactions like the Suzuki-Miyaura coupling where it plays a role in the transmetalation step.[1] The presence of water can be essential for the activity of some inorganic bases.[1]

  • Substrate-Related Inhibition: The pyridine nitrogen in this compound can coordinate to the palladium center, potentially leading to the formation of inactive catalyst species. The amine group can also interact with the catalyst.

Issue: I observe the formation of palladium black (catalyst precipitation).

The formation of palladium black is a common indicator of catalyst deactivation through aggregation.

  • Ligand Concentration: An insufficient ligand-to-metal ratio can lead to the formation of coordinatively unsaturated palladium species that are prone to aggregation. Consider increasing the ligand loading.

  • Reaction Temperature: High reaction temperatures can accelerate both the desired reaction and catalyst decomposition pathways. If you observe catalyst precipitation, consider running the reaction at a lower temperature for a longer duration.

  • Mixing: Inadequate mixing can lead to localized high concentrations of reagents, which can promote catalyst decomposition. Ensure efficient stirring throughout the reaction.

Issue: My reaction shows good initial conversion but then stops.

This suggests that the catalyst is initially active but deactivates over the course of the reaction.

  • Product Inhibition: The product of the reaction may be coordinating to the catalyst more strongly than the starting materials, leading to a slowdown or complete stop of the catalytic cycle.

  • Ligand Degradation: The ligands may be degrading under the reaction conditions over time.

  • Build-up of Inhibitory Byproducts: Side reactions can generate species that inhibit the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of palladium catalyst deactivation in cross-coupling reactions involving pyridine-containing substrates like this compound?

A1: The most common causes include:

  • Formation of inactive palladium clusters (Pd black): This is often due to ligand dissociation or degradation.[3]

  • Oxidative deactivation: Exposure to oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[1]

  • Ligand degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways.

  • Poisoning by impurities: Sulfur, halides, or other coordination compounds present as impurities in reagents or solvents can irreversibly bind to the catalyst.

  • Strong coordination by substrate or product: The pyridine nitrogen atom can coordinate to the palladium center, potentially forming stable, off-cycle complexes that are catalytically inactive.

Q2: How can I minimize catalyst deactivation when working with this compound?

A2: To minimize deactivation:

  • Use robust ligands: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands that form stable complexes with palladium.

  • Ensure inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control reaction temperature: Avoid excessively high temperatures that can accelerate catalyst decomposition.

  • Optimize catalyst loading: While higher catalyst loading might seem beneficial, it can sometimes lead to a faster rate of deactivation. It is often a balance that needs to be found experimentally.

  • Consider slow addition: In some cases, slow addition of one of the reactants can help to maintain a low concentration of potentially inhibitory species.

Q3: Is it possible to regenerate a deactivated palladium catalyst?

A3: Yes, several methods for regenerating deactivated palladium catalysts have been reported, particularly for supported catalysts like Pd/C. Regeneration can sometimes be achieved by:

  • Washing with solvents: Washing the catalyst with solvents like toluene or dichloromethane can remove adsorbed organic impurities.[4]

  • Acid/Base washing: Treatment with acidic or basic solutions can remove certain types of poisons. For example, a lye wash followed by a nitric acid treatment has been described for deactivated Pd/C.[5]

  • Oxidative/Reductive treatments: Controlled treatment with air or oxygen at elevated temperatures can burn off carbonaceous deposits, followed by a reduction step (e.g., with hydrogen) to restore the active metallic state.[6][7]

  • Supercritical fluid extraction: Using supercritical CO2 can be an effective way to remove deactivating deposits from catalysts.[8]

Quantitative Data Summary

ParameterObservationPotential Implication on Catalyst ActivityReference
Catalyst Loading (mol %) Decreasing Pd loading may lead to lower conversion rates, especially if deactivation pathways are significant.Lower loadings are more susceptible to deactivation by impurities.[9]
Ligand-to-Metal Ratio Varying the ligand-to-metal ratio can alter the active catalyst species and impact reaction outcomes.An optimal ratio is crucial to prevent catalyst aggregation and maintain activity.[9]
Regeneration Efficiency Air flow treatment at 250 °C recovered over 80% of the initial conversion for a deactivated Pd/C catalyst.Thermal oxidative regeneration can be a highly effective method for removing carbonaceous deposits.[6]
Solvent Effects The presence of water can be crucial for the activity of some inorganic bases used in cross-coupling.Solvent choice affects not only solubility but also the speciation and stability of the catalytic complex.[1]

Experimental Protocols

Protocol 1: General Troubleshooting for a Stalled Cross-Coupling Reaction
  • Sample Analysis: Carefully take an aliquot of the reaction mixture (under inert atmosphere if possible) and analyze it by a suitable method (e.g., LC-MS, GC-MS, or TLC) to confirm that the reaction has indeed stalled and to identify any major byproducts.

  • Addition of Fresh Catalyst/Ligand: To a small portion of the reaction mixture, add a small amount of fresh catalyst and ligand. If the reaction restarts, it is a strong indication that the original catalyst has deactivated.

  • Check Starting Materials: Re-evaluate the purity of your starting materials and solvents. Consider purifying them if there is any doubt.

  • Degassing: Ensure your degassing procedure is effective. For sensitive reactions, a freeze-pump-thaw cycle is more effective than sparging with an inert gas.

  • Temperature Adjustment: If you suspect thermal decomposition of the catalyst, try running the reaction at a lower temperature.

Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst (General Procedure)

This protocol is a general guideline and may need to be optimized for your specific catalyst and the nature of the deactivation.

  • Solvent Wash:

    • Filter the deactivated Pd/C catalyst from the reaction mixture.

    • Wash the catalyst extensively with a solvent in which the adsorbed impurities are soluble (e.g., toluene, dichloromethane, or ethanol).[4]

  • Aqueous Base Wash:

    • Suspend the catalyst in a dilute aqueous solution of sodium hydroxide (e.g., 1-10% NaOH).[5]

    • Stir the suspension at an elevated temperature (e.g., 80 °C) for 1-2 hours.[5]

    • Filter the catalyst and wash with deionized water until the filtrate is neutral.[5]

  • Acid Wash (Optional, use with caution):

    • Suspend the catalyst in a dilute nitric acid solution (e.g., 10-30%).[5]

    • Heat the mixture (e.g., 40-100 °C) for 1-2 hours.[5] Caution: Handle nitric acid with appropriate personal protective equipment in a fume hood.

    • Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

  • Drying and Reduction:

    • Dry the washed catalyst in an oven at a suitable temperature (e.g., 100-120 °C).

    • Before reuse, the catalyst may need to be reactivated by reduction, for example, by treating it with hydrogen gas at an elevated temperature.

Visualizations

CatalystDeactivationPathway Active_Catalyst Active Pd(0)L_n Catalyst Substrate_Coordination Coordination with This compound Active_Catalyst->Substrate_Coordination Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Productive Pathway Ligand_Loss Ligand Dissociation/ Degradation Active_Catalyst->Ligand_Loss Oxidation Oxidation (O2) Active_Catalyst->Oxidation Inactive_Complex Inactive Pd-Pyridine Complex (Off-cycle) Substrate_Coordination->Inactive_Complex Catalytic_Cycle->Active_Catalyst Regeneration Product Product Catalytic_Cycle->Product Unstable_Pd Unstable Pd(0) Species Ligand_Loss->Unstable_Pd Aggregation Aggregation Unstable_Pd->Aggregation Pd_Black Palladium Black (Inactive) Aggregation->Pd_Black Inactive_PdII Inactive Pd(II) Species Oxidation->Inactive_PdII

Caption: Potential deactivation pathways for a palladium catalyst in the presence of a pyridine-containing substrate.

TroubleshootingWorkflow Start Reaction Stalled or Sluggish Check_Inertness Check Inert Atmosphere and Degassing Start->Check_Inertness Add_Catalyst Add Fresh Catalyst/Ligand Check_Inertness->Add_Catalyst Atmosphere OK Reaction_Restarts Reaction Restarts? Add_Catalyst->Reaction_Restarts Catalyst_Deactivated Conclusion: Original Catalyst Deactivated Reaction_Restarts->Catalyst_Deactivated Yes No_Restart No Restart Reaction_Restarts->No_Restart No Optimize_Conditions Optimize Conditions: Temperature, Ligand, Base Catalyst_Deactivated->Optimize_Conditions Check_Purity Check Reagent/Solvent Purity Check_Purity->Optimize_Conditions Purity OK Problem_Solved Problem Resolved Optimize_Conditions->Problem_Solved No_Restart->Check_Purity

Caption: A logical workflow for troubleshooting a stalled cross-coupling reaction.

DeactivationFactors Deactivation Catalyst Deactivation Chemical_Factors Chemical Factors Deactivation->Chemical_Factors Thermal_Factors Thermal Factors Deactivation->Thermal_Factors Mechanical_Factors Mechanical Factors Deactivation->Mechanical_Factors Poisoning Poisoning (Impurities, O2) Chemical_Factors->Poisoning Fouling Fouling (Byproducts) Chemical_Factors->Fouling Coordination Substrate/Product Coordination Chemical_Factors->Coordination Sintering Sintering/Aggregation Thermal_Factors->Sintering Ligand_Degradation Ligand Degradation Thermal_Factors->Ligand_Degradation Stirring Inefficient Stirring Mechanical_Factors->Stirring

Caption: Interrelationship of factors contributing to catalyst deactivation.

References

Technical Support Center: Scaling Up 6-(Trifluoromethoxy)pyridin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 6-(Trifluoromethoxy)pyridin-3-amine from the laboratory to the pilot plant. It addresses common challenges and provides troubleshooting advice in a question-and-answer format, alongside detailed experimental protocols and comparative data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing a decrease in yield upon scaling up the synthesis of this compound. What are the likely causes and how can we mitigate them?

A1: A drop in yield during scale-up is a common challenge. Several factors could be at play:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging for exothermic reactions.

    • Troubleshooting:

      • Mixing: Ensure the agitator type and speed are optimized for the reactor geometry to maintain homogeneity.

      • Temperature Control: Implement a robust temperature control system. For exothermic steps, consider a semi-batch or continuous feed of the limiting reagent to control the rate of heat generation. Reaction calorimetry is strongly recommended to understand the thermal profile of the reaction before moving to the pilot plant.[1]

  • Extended Reaction Times: Longer processing times at the pilot scale can lead to product degradation or the formation of impurities.

    • Troubleshooting:

      • In-Process Controls (IPCs): Implement regular monitoring of the reaction progress using techniques like HPLC or UPLC to determine the optimal reaction endpoint and avoid prolonged heating.

  • Impurity Profile Changes: The impurity profile can change on scale-up due to the factors mentioned above. Some impurities might act as catalysts for decomposition pathways.

    • Troubleshooting:

      • Impurity Identification: Identify the major impurities and investigate their formation pathways. This may require isolation and characterization (e.g., by LC-MS, NMR).

      • Process Parameter Optimization: Adjust reaction parameters (temperature, stoichiometry, addition rates) to minimize the formation of critical impurities.

Q2: We are facing difficulties with the purification of this compound at the pilot scale. What are the recommended methods?

A2: Large-scale purification requires methods that are efficient, scalable, and cost-effective.

  • Crystallization: This is often the most viable method for large-scale purification of solid compounds.

    • Troubleshooting Solvent Selection: A systematic solvent screen is crucial. Consider a range of solvents with varying polarities. Anti-solvent crystallization is a common and effective technique. For pyridine-containing compounds, common solvents for recrystallization include ethanol, isopropanol, toluene, and heptane, or mixtures thereof.

    • Seeding: Develop a seeding strategy to ensure consistent crystal form and particle size.

  • Chromatography: While challenging to scale, flash chromatography can be used.

    • Tailing on Silica Gel: Aminopyridines are basic and can interact strongly with the acidic silanol groups on silica gel, leading to tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1% v/v) to the eluent.

  • Acid-Base Extraction: This can be an effective method to remove neutral or acidic impurities.

    • Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to precipitate the purified product, which can be extracted back into an organic solvent.

Q3: What are the key safety considerations when handling trifluoromethoxylation reagents at a pilot plant scale?

A3: Trifluoromethoxylation and trifluoromethylation reagents can be hazardous and require careful handling, especially at a larger scale.

  • Reagent-Specific Hazards:

    • Trifluoromethylating Reagents (e.g., Ruppert-Prakash reagent, Togni's reagent): These can be sources of toxic fluoride ions upon decomposition. Handling should be done in a well-ventilated area, and personnel should wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses.[2]

    • Hydrogen Fluoride (HF): Some synthetic routes may involve HF, which is extremely corrosive and toxic. Specialized equipment and extensive safety protocols are mandatory when working with HF.[3]

  • Reaction Exotherms: As mentioned, these reactions can be exothermic. A thorough understanding of the reaction's thermal profile from reaction calorimetry studies is essential to prevent runaway reactions.[1]

  • Pressure Build-up: Some reactions may generate gaseous byproducts, leading to pressure build-up in a closed system. Ensure reactors are equipped with appropriate pressure relief systems.

  • Waste Disposal: Fluorinated waste streams require specialized disposal procedures. Consult your institution's environmental health and safety guidelines.

Q4: What in-process controls (IPCs) are recommended for monitoring the synthesis of this compound?

A4: Robust IPCs are critical for ensuring consistency and quality during scale-up.

  • Chromatographic Methods:

    • HPLC/UPLC: This is the workhorse for monitoring reaction progress, checking for the disappearance of starting materials and the appearance of the product and any impurities. Develop a stability-indicating method early in the process.

    • TLC: A quick and simple method for qualitative monitoring of the reaction.

  • Spectroscopic Methods:

    • NMR: Can be used to confirm the structure of the product and identify key intermediates or impurities.

    • FTIR: Can be useful for monitoring the disappearance of certain functional groups.

  • Other Techniques:

    • Karl Fischer Titration: To monitor water content, which can be critical in some reaction steps.

Data Presentation

Table 1: Comparison of Lab vs. Pilot Plant Scale Synthesis Parameters
ParameterLab Scale (10 g)Pilot Plant Scale (10 kg)Key Considerations for Scale-Up
Typical Yield 75-85%65-75%Heat and mass transfer limitations can lead to lower yields.
Purity (Crude) >90%85-95%Slower additions and better temperature control can improve crude purity.
Purity (Isolated) >98%>99%Robust purification protocol (e.g., crystallization) is critical.
Reaction Time 4-6 hours8-12 hoursIncludes charging, reaction, and work-up times which are longer at scale.
Solvent Volume ~100 mL~100 LSolvent recovery and recycling should be considered at the pilot scale.
Stirring Speed 300-500 rpm100-200 rpm (impeller dependent)Tip speed and power per unit volume are more relevant metrics for scaling.
Temperature Control ± 1 °C± 2-3 °CLarger thermal mass makes precise control more challenging.

Experimental Protocols

Note: These are representative protocols and may require optimization based on specific equipment and raw material quality.

Lab Scale Synthesis of this compound (Illustrative)

A potential laboratory-scale synthesis could involve the trifluoromethoxylation of a suitable pyridine precursor followed by amination.

Step 1: Trifluoromethoxylation of a Pyridine Precursor (Conceptual)

  • To a stirred solution of a suitable starting pyridine (e.g., a 6-halopyridin-3-ol derivative) in an appropriate solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen), add a trifluoromethoxylating agent (e.g., a Togni-type reagent or other electrophilic OCF3 source).

  • The reaction may require a catalyst and specific temperature control (cooling or heating).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the intermediate by flash column chromatography.

Step 2: Amination of the Trifluoromethoxylated Intermediate (Conceptual)

  • Combine the purified intermediate with an ammonia source (e.g., aqueous ammonia, or a protected amine followed by deprotection) in a suitable solvent within a pressure-rated vessel.

  • The reaction may require a catalyst (e.g., a copper or palladium catalyst) and elevated temperatures.

  • Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture and perform a work-up to isolate the crude this compound.

  • Purify the crude product by crystallization or column chromatography.

Pilot Plant Scale Synthesis of this compound (Illustrative Workflow)

The pilot plant synthesis will follow the same chemical route but with significant changes in equipment and procedure to ensure safety and scalability.

General Considerations:

  • Equipment: Use glass-lined or stainless steel reactors with appropriate agitation and temperature control systems.

  • Material Transfer: Utilize closed-system transfers for all reagents, especially hazardous ones.

  • Safety: Conduct a thorough process hazard analysis (PHA) before commencing any pilot-plant-scale reaction.

Workflow:

  • Reactor Inerting: Purge the reactor with nitrogen to establish an inert atmosphere.

  • Reagent Charging: Charge the pyridine precursor and solvent to the reactor.

  • Temperature Adjustment: Bring the reactor contents to the desired initial temperature.

  • Reagent Addition: Add the trifluoromethoxylating agent via a metering pump over a calculated period to control the reaction exotherm.

  • Reaction and Monitoring: Maintain the reaction at the target temperature and monitor progress using IPCs.

  • Work-up: Perform aqueous washes and phase separations within the reactor.

  • Solvent Swap (if necessary): Distill off the reaction solvent and replace it with a suitable solvent for the next step or for crystallization.

  • Amination: Charge the amination reagents and heat the reactor to the desired temperature.

  • Product Isolation: After the reaction is complete, cool the reactor and isolate the crude product by filtration or extraction.

  • Purification: Purify the crude product by crystallization in a suitable crystallizer, followed by filtration and drying in a vacuum oven.

Visualizations

Experimental Workflow for Pilot Plant Synthesis

experimental_workflow Pilot Plant Synthesis Workflow for this compound start Start reactor_prep Reactor Preparation (Inerting, Cleaning) start->reactor_prep charge_reactants1 Charge Pyridine Precursor and Solvent reactor_prep->charge_reactants1 temp_adjust1 Temperature Adjustment charge_reactants1->temp_adjust1 add_reagent Controlled Addition of Trifluoromethoxylation Reagent temp_adjust1->add_reagent reaction1 Trifluoromethoxylation Reaction (IPC Monitoring) add_reagent->reaction1 workup1 Aqueous Work-up & Phase Separation reaction1->workup1 amination_step Amination Reaction (IPC Monitoring) workup1->amination_step workup2 Product Isolation (Extraction/Filtration) amination_step->workup2 purification Purification (Crystallization) workup2->purification drying Drying purification->drying final_product Final Product: This compound drying->final_product troubleshooting_low_yield Troubleshooting Low Yield in Scale-Up start Low Yield Observed check_temp Review Temperature Profile. Exotherms controlled? start->check_temp improve_cooling Improve Cooling Capacity or Slow Reagent Addition check_temp->improve_cooling No check_mixing Evaluate Mixing Efficiency. Homogeneous? check_temp->check_mixing Yes solution Yield Improved improve_cooling->solution optimize_agitation Optimize Agitator Speed/ Design check_mixing->optimize_agitation No analyze_impurities Analyze Impurity Profile. New Impurities Present? check_mixing->analyze_impurities Yes optimize_agitation->solution identify_impurities Identify Impurity Structures & Formation Pathways analyze_impurities->identify_impurities Yes check_ipc Review IPC Data. Reaction to Completion? analyze_impurities->check_ipc No identify_impurities->solution optimize_time Optimize Reaction Time check_ipc->optimize_time No check_ipc->solution Yes optimize_time->solution

References

dealing with poor solubility of 6-(Trifluoromethoxy)pyridin-3-amine in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 6-(Trifluoromethoxy)pyridin-3-amine in reaction media.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below.

PropertyValueSource
CAS Number 135900-33-3[1][2]
Molecular Formula C₆H₅F₃N₂O[1][2]
Molecular Weight 178.11 g/mol [1][2]
Melting Point 31-33 °C[1]
Physical Form Powder or solid[1][2]

Solubility Profile (Qualitative)

Solvent ClassExpected SolubilityRationale
Polar Protic Solvents (e.g., Methanol, Ethanol)ModerateCapable of hydrogen bonding with the amine group.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)Moderate to HighGood general solvents for a wide range of organic compounds.
Ethereal Solvents (e.g., THF, Dioxane)Low to ModerateLower polarity may limit dissolution.
Non-polar Solvents (e.g., Toluene, Hexanes)LowSignificant differences in polarity will likely result in poor solubility.
Water Low to Slightly SolubleAromatic amines generally have limited water solubility.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very poor solubility of this compound in my reaction solvent. What are the initial steps I should take?

A1: When encountering poor solubility, a systematic approach is recommended. Start by considering the polarity of your solvent and reactant. Like dissolves like, so ensure there isn't a significant mismatch. If the polarity is appropriate, consider gentle heating of the mixture, as solubility often increases with temperature.[7] If these initial steps do not resolve the issue, a solvent screening experiment is a practical next step.

Q2: How do I perform a solvent screening experiment to find a suitable reaction medium?

A2: A solvent screening should be conducted on a small scale.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 1-5 mg) into several vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent from various classes (polar protic, polar aprotic, ethereal, non-polar).

  • Observation: Agitate the vials at a controlled temperature (e.g., room temperature) and observe the dissolution.

  • Incremental Addition: If the compound dissolves, add more solvent in known increments until saturation is reached or the desired concentration is achieved.

  • Heating: If solubility is still poor, gently heat the vials and observe any changes.

  • Selection: Choose the solvent that provides the desired solubility at a suitable temperature for your reaction.

G cluster_start Initial Observation cluster_screening Solvent Screening Protocol cluster_decision Decision Making start Poor solubility of this compound observed weigh Weigh compound into multiple vials start->weigh add_solvents Add different solvents to each vial weigh->add_solvents agitate Agitate at controlled temperature add_solvents->agitate observe Observe dissolution agitate->observe dissolved Completely dissolved? observe->dissolved suitable Solubility adequate for reaction? dissolved->suitable Yes troubleshoot Proceed to further troubleshooting dissolved->troubleshoot No select Select solvent and proceed with reaction suitable->select Yes suitable->troubleshoot No

Workflow for initial solubility troubleshooting.

Q3: Can I use a co-solvent to improve the solubility?

A3: Yes, using a co-solvent is a very effective technique. A small amount of a solvent in which your compound is highly soluble can be added to the main reaction solvent to increase the overall solvating power of the system.[7] For example, if your reaction is in toluene (a non-polar solvent) and your compound is soluble in DMSO (a polar aprotic solvent), adding a small percentage of DMSO as a co-solvent can significantly improve solubility.

Experimental Protocol: Co-solvent System Development

  • Primary Solvent: Start with your primary reaction solvent in which the compound is poorly soluble.

  • Co-solvent Selection: Choose a co-solvent in which this compound has high solubility (determined from your solvent screening). This co-solvent must be miscible with the primary solvent and inert to the reaction conditions.

  • Titration: While stirring the suspension of the compound in the primary solvent, add the co-solvent dropwise until the solid dissolves.

  • Optimization: Note the minimum amount of co-solvent required to achieve dissolution. It is advisable to use the lowest effective amount to avoid significant changes to the overall reaction medium properties.

Q4: My reaction is in an aqueous medium. How can I improve the solubility of this aromatic amine?

Experimental Protocol: pH Adjustment for Aqueous Solubility

  • Dispersion: Disperse this compound in water.

  • Acid Addition: Slowly add a dilute aqueous acid solution (e.g., 1M HCl) dropwise while monitoring the pH and observing the dissolution of the solid.

  • pH Measurement: Continue adding acid until the compound fully dissolves. Record the pH at which complete dissolution occurs.

  • Reaction Compatibility: Ensure that the acidic conditions are compatible with your planned reaction chemistry.

G cluster_problem Problem cluster_solution Solution: pH Adjustment insoluble This compound (Insoluble in Water) add_acid Add H+ (Acid) insoluble->add_acid Protonation of Amine soluble_salt Protonated Amine Salt (Water-Soluble) add_acid->soluble_salt Forms

Logical relationship of pH adjustment for solubility.

Q5: Are there other additives I can use to improve solubility?

A5: Yes, surfactants and solubilizing polymers can be effective. Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in a bulk solvent.[10][11][12] Similarly, certain polymers can form dispersions that enhance solubility.[13]

Considerations for Using Additives:

  • Reaction Compatibility: Ensure the additive does not interfere with your reactants, reagents, or catalyst.

  • Downstream Processing: Consider how the additive will be removed during product workup and purification.

  • Concentration: Surfactants are most effective above their critical micelle concentration (CMC).

This technical support guide provides a starting point for addressing the solubility challenges associated with this compound. A systematic and stepwise approach to troubleshooting will yield the most effective solution for your specific experimental conditions.

References

Validation & Comparative

Spectroscopic Analysis of 6-(Trifluoromethoxy)pyridin-3-amine: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 6-(trifluoromethoxy)pyridin-3-amine and structurally related alternatives. The information presented herein is intended to support researchers in the identification, characterization, and quality control of these compounds in a drug discovery and development context.

Comparative NMR Data Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following table summarizes the ¹H and ¹³C NMR chemical shift data for this compound (predicted data) and two commercially available, structurally related alternatives: 5-amino-2-(trifluoromethyl)pyridine and 3-aminopyridine. The use of predicted data for the target compound is necessitated by the current lack of publicly available experimental spectra. These predictions are based on computational algorithms and provide a valuable reference for spectral assignment.

CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound (Predicted)this compoundH-2: ~7.8 (d), H-4: ~7.1 (dd), H-5: ~6.8 (d), NH₂: broad signalC-2: ~140, C-3: ~138, C-4: ~125, C-5: ~118, C-6: ~155, CF₃: ~121 (q)
5-Amino-2-(trifluoromethyl)pyridine 5-Amino-2-(trifluoromethyl)pyridineH-6: 8.13 (s), H-4: 7.23 (dd), H-3: 6.70 (d), NH₂: 4.08 (br s)C-2: 142.1 (q), C-3: 115.5, C-4: 131.3, C-5: 149.3, C-6: 133.8, CF₃: 123.9 (q)
3-Aminopyridine 3-AminopyridineH-2: 8.05 (d), H-6: 7.95 (d), H-4: 7.05 (dd), H-5: 6.95 (dd), NH₂: 3.65 (br s)C-2: 141.2, C-3: 144.5, C-4: 124.0, C-5: 121.9, C-6: 137.8

Note: Predicted data for this compound is generated using standard NMR prediction software and should be confirmed with experimental data. Chemical shifts for alternatives are typical values and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for pyridine derivatives.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)) in a clean, dry 5 mm NMR tube.[1][2] The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability. For aminopyridines, DMSO-d₆ is often a good choice due to its ability to dissolve polar compounds and exchange with the amine protons, sometimes leading to sharper signals.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

2. NMR Data Acquisition:

  • The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR:

    • A standard single-pulse experiment is used.

    • The spectral width is typically set to -2 to 12 ppm.

    • A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR:

    • A proton-decoupled experiment (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.

    • The spectral width is typically set to 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum.

  • Phase correction and baseline correction are applied to the spectrum.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Visualizations

The following diagrams illustrate the structure of this compound with atom numbering for NMR assignment and a general workflow for NMR analysis.

Structure of this compound cluster_0 C6 C6 N1 N1 C6->N1 O O C6->O C2 C2 N1->C2 C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 NH2 NH2 C3->NH2 C5 C5 C4->C5 H4 H4 C4->H4 C5->C6 H5 H5 C5->H5 CF3 CF3 O->CF3

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

General NMR Experimental Workflow A Sample Weighing B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Spectrometer Setup (Lock, Tune, Shim) C->D E Data Acquisition (1H, 13C) D->E F Data Processing (FT, Phasing, Baseline Correction) E->F G Spectral Analysis and Interpretation F->G

Caption: A simplified workflow for NMR sample preparation and data acquisition.

References

Mass Spectrometry Analysis: A Comparative Guide to 6-(Trifluoromethoxy)pyridin-3-amine and its Methoxy Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 6-(Trifluoromethoxy)pyridin-3-amine and its structural analog, 6-methoxypyridin-3-amine. Due to the limited availability of experimental mass spectra for this compound, this guide utilizes predicted fragmentation data from reputable chemical databases and compares it with experimental data for 6-methoxypyridin-3-amine obtained from the NIST Mass Spectrometry Data Center. This comparison offers valuable insights into the influence of the trifluoromethoxy group on the fragmentation patterns of pyridin-3-amines, a common scaffold in medicinal chemistry.

Comparative Mass Spectrometry Data

The following table summarizes the key mass-to-charge ratios (m/z) for the molecular ions and predicted or observed fragments of this compound and 6-methoxypyridin-3-amine.

FeatureThis compound6-methoxypyridin-3-amine
Molecular Formula C₆H₅F₃N₂OC₆H₈N₂O
Molecular Weight 178.11 g/mol [1]124.14 g/mol [2]
Ionization Mode Electron Ionization (Predicted)Electron Ionization (Experimental)
Molecular Ion (M⁺) 178124
Key Fragment Ions (m/z) 149, 120, 93, 69109, 94, 81, 67

Experimental Protocols

The following are detailed protocols for the analysis of pyridin-3-amine derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are based on established procedures for the analysis of aromatic amines and can be adapted for the specific compounds discussed in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile and thermally stable aromatic amines.

1. Sample Preparation (Derivatization with Pentafluoropropionic Anhydride - PFPA)

  • Rationale: Derivatization is often employed to improve the volatility and chromatographic peak shape of polar amines.

  • Procedure:

    • Dissolve 1 mg of the amine sample in 1 mL of a suitable solvent (e.g., ethyl acetate).

    • Add 100 µL of pyridine and 100 µL of PFPA.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the analysis of less volatile or thermally labile aromatic amines.

1. Sample Preparation:

  • Procedure:

    • Dissolve 1 mg of the amine sample in 10 mL of a 50:50 mixture of methanol and water.

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 5% B.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Ion Source Gas 1: 50 psi.

  • Ion Source Gas 2: 60 psi.

  • Curtain Gas: 35 psi.

  • Temperature: 500°C.

  • IonSpray Voltage: 5500 V.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions should be optimized for each analyte.

Visualizations

Experimental Workflow

G Mass Spectrometry Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aromatic Amine Sample Solubilization Solubilization Sample->Solubilization Derivatization Derivatization (for GC-MS) Solubilization->Derivatization Filtration Filtration (for LC-MS) Solubilization->Filtration Injection Injection Derivatization->Injection Filtration->Injection Separation Chromatographic Separation (GC or LC) Injection->Separation Ionization Ionization (EI or ESI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole/TOF) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis and Spectral Interpretation DataAcquisition->DataAnalysis

Caption: General workflow for the mass spectrometry analysis of aromatic amines.

Comparative Fragmentation Patterns

G Comparative Fragmentation of Pyridin-3-amines cluster_trifluoromethoxy This compound (Predicted) cluster_methoxy 6-methoxypyridin-3-amine (Experimental) M_tfm [M]⁺˙ m/z = 178 F1_tfm [M - CF₃]⁺ m/z = 109 (not predicted as major) M_tfm->F1_tfm - •CF₃ F2_tfm [M - OCF₃]⁺ m/z = 93 M_tfm->F2_tfm - •OCF₃ F3_tfm [CF₃]⁺ m/z = 69 M_tfm->F3_tfm fragmentation M_meo [M]⁺˙ m/z = 124 F1_meo [M - CH₃]⁺ m/z = 109 M_meo->F1_meo - •CH₃ F2_meo [M - OCH₃]⁺ m/z = 93 M_meo->F2_meo - •OCH₃ F3_meo [M - CH₂O]⁺˙ m/z = 94 M_meo->F3_meo - CH₂O

Caption: Predicted vs. Experimental fragmentation pathways.

References

Comparative Biological Activity of Trifluoromethyl-Substituted Pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of trifluoromethyl-substituted aminopyridine derivatives, focusing on their potential as kinase inhibitors for cancer therapy. Due to the limited availability of comparative data on a single series of 6-(trifluoromethoxy)pyridin-3-amine derivatives, this document draws upon structure-activity relationship (SAR) studies of structurally related compounds to provide insights into their therapeutic potential. The information herein is supported by experimental data from peer-reviewed studies.

Data Presentation: In Vitro Anticancer and Kinase Inhibitory Activities

The following tables summarize the in vitro biological activities of various trifluoromethyl-substituted pyridine and related heterocyclic derivatives against cancer cell lines and specific kinases. These compounds share structural similarities with this compound and provide valuable insights into the structure-activity relationships of this class of molecules.

Table 1: Anticancer Activity of Trifluoromethyl-Substituted Pyrazolo[3,4-b]pyridine Derivatives [1]

Compound IDStructureA549 (Lung Cancer) IC₅₀ (µM)MCF7 (Breast Cancer) IC₅₀ (µM)DU145 (Prostate Cancer) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)
5i Alkyl amide functionalized pyrazolo[3,4-b]pyridine>1001.2>100>100
6e Alkyl amide functionalized pyrazolo[3,4-b]pyridine1.82.4>100>100

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 2: Kinase Inhibitory Activity of a 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine Derivative (PQR309) [2][3]

CompoundTarget KinaseIC₅₀ (nM)
PQR309 (1) PI3Kα33
PI3Kβ114
PI3Kδ41
PI3Kγ84
mTOR98

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity in a cell-free assay.

Table 3: Antiproliferative Activity of Trifluoromethyl-Substituted Thiazolo[4,5-d]pyrimidine Derivatives [4][5]

Compound IDStructureA375 (Melanoma) IC₅₀ (µM)C32 (Melanoma) IC₅₀ (µM)DU145 (Prostate Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)
3b 7-Chloro-3-phenyl-5-(trifluoromethyl)>10025.7>100>100
4a 7-(Methylamino)-3-phenyl-5-(trifluoromethyl)>100>100>100>100
4b 7-(Ethylamino)-3-phenyl-5-(trifluoromethyl)>10012.549.324.8
4c 7-(Propylamino)-3-phenyl-5-(trifluoromethyl)12.512.512.512.5

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of further studies.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., PI3K, mTOR, EGFR).

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • ATP (Adenosine triphosphate).

  • Synthetic peptide or protein substrate.

  • Test compounds serially diluted in DMSO.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).

  • 384-well plates.

Procedure:

  • Add 5 µL of kinase buffer containing the kinase enzyme to each well of a 384-well plate.

  • Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent. The luminescent signal is proportional to the amount of ADP generated.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and use a dose-response curve to calculate the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of test compounds on the proliferation and viability of cancer cells.[8]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., A549, MCF7, DU145).

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot it against the logarithm of the compound concentration to determine the IC₅₀ value.

Mandatory Visualization

Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[2] Many kinase inhibitors, including those with a trifluoromethyl-pyridine scaffold, target components of this pathway.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor Trifluoromethyl-Pyridine Derivative (Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of novel kinase inhibitors.

Experimental_Workflow Start Design & Synthesize This compound Derivatives Primary_Screening Primary Screening: In Vitro Kinase Assay (e.g., PI3K, mTOR) Start->Primary_Screening Active_Hits Identify Active Hits (IC₅₀ < 1 µM) Primary_Screening->Active_Hits Cell_Assay Secondary Screening: Cell-Based Proliferation Assay (e.g., MTT on Cancer Cell Lines) Active_Hits->Cell_Assay Active SAR_Analysis Structure-Activity Relationship (SAR) Analysis Active_Hits->SAR_Analysis Inactive Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start End Preclinical Development Lead_Optimization->End

Caption: General workflow for kinase inhibitor discovery.

References

Metabolic Stability Showdown: 6-(trifluoromethoxy)- vs. 6-(trifluoromethyl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone for enhancing the metabolic stability and overall pharmacokinetic profile of lead compounds. Among the most utilized moieties are the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups. This guide provides a comparative analysis of the metabolic stability of pyridine analogs functionalized at the 6-position with these two groups, offering researchers, scientists, and drug development professionals an objective comparison supported by experimental data and established metabolic principles.

While direct head-to-head comparative studies on the metabolic stability of 6-(trifluoromethoxy)pyridine versus 6-(trifluoromethyl)pyridine analogs are not extensively available in the public domain, we can infer their relative performance from existing studies on related heterocyclic systems and general principles of drug metabolism.[1]

Executive Summary

Both the 6-(trifluoromethoxy) and 6-(trifluoromethyl) substituents are employed to enhance metabolic stability by blocking or slowing down common metabolic pathways. The exceptional strength of the carbon-fluorine bond makes these groups highly resistant to enzymatic degradation.[1][2]

The 6-(trifluoromethyl)pyridine moiety is generally considered one of the most effective for improving metabolic stability.[1] The potent electron-withdrawing nature of the -CF3 group deactivates the pyridine ring, rendering it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][3]

The 6-(trifluoromethoxy)pyridine analog is often considered a metabolically robust bioisostere of a methoxy group, effectively preventing O-demethylation, a common and often rapid metabolic route.[1][4] However, the metabolic fate of compounds with a trifluoromethoxy group may shift to other parts of the molecule, such as the pyridine ring itself, which can undergo hydroxylation.[1]

Comparative Metabolic Stability Data

The following table summarizes illustrative comparative data for a pair of generic 6-substituted pyridine analogs. It is important to note that this data is for representative purposes, and the actual metabolic stability will be highly dependent on the specific molecular scaffold.

Parameter6-(trifluoromethoxy)pyridine Analog6-(trifluoromethyl)pyridine AnalogRationale
In Vitro Half-life (t½) in HLM Moderate to HighHighThe -CF3 group's strong electron-withdrawing effect provides a more significant "metabolic shielding" of the pyridine ring compared to the -OCF3 group.[1]
Intrinsic Clearance (CLint) in HLM Moderate to LowLowLower intrinsic clearance indicates slower metabolism. The 6-(trifluoromethyl) analog is expected to be metabolized more slowly.
Primary Metabolic Pathway Pyridine Ring Oxidation (Hydroxylation)N-oxidation of the Pyridine RingStudies on 3-(trifluoromethyl)pyridine indicate N-oxidation as a major metabolic pathway.[5] For the -OCF3 analog, ring hydroxylation is a likely metabolic route.[1]
Number of Major Metabolites Potentially moreFewerThe increased stability of the 6-(trifluoromethyl)pyridine core may lead to a simpler metabolite profile.

HLM: Human Liver Microsomes

Experimental Protocols

A common in vitro method to assess metabolic stability is the liver microsomal stability assay.

Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.

Materials:

  • Test compounds (6-(trifluoromethoxy)pyridine and 6-(trifluoromethyl)pyridine analogs)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with internal standard) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).

    • Dilute the test compounds to the final desired concentration in phosphate buffer.

    • Prepare a microsomal protein suspension in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and test compound solutions at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension.

    • Add the test compound to the reaction mixture.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_cpd Prepare Test Compound Solution mix Mix Compound, HLM, and NADPH System prep_cpd->mix prep_hlm Prepare HLM Suspension prep_hlm->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix incubate Incubate at 37°C mix->incubate sample Sample at Time Points incubate->sample quench Quench with Acetonitrile + IS sample->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Workflow of the in vitro liver microsomal stability assay.
Predicted Metabolic Pathways

metabolic_pathways cluster_cf3 6-(trifluoromethyl)pyridine Analog cluster_ocf3 6-(trifluoromethoxy)pyridine Analog parent_cf3 Parent Compound (6-CF3-Pyridine) metabolite_cf3 N-Oxide Metabolite parent_cf3->metabolite_cf3 CYP450 (N-oxidation) parent_ocf3 Parent Compound (6-OCF3-Pyridine) metabolite_ocf3 Hydroxylated Metabolite parent_ocf3->metabolite_ocf3 CYP450 (Ring Hydroxylation)

Predicted primary metabolic pathways for the pyridine analogs.

Conclusion

Based on established principles of drug metabolism, 6-(trifluoromethyl)pyridine analogs are generally expected to exhibit greater metabolic stability than their 6-(trifluoromethoxy) counterparts. The strong electron-withdrawing nature of the -CF3 group provides a more robust shield against CYP-mediated oxidation of the pyridine ring.

While the -OCF3 group is effective at preventing O-demethylation, it may not offer the same level of protection to the aromatic core, potentially leading to faster clearance through ring hydroxylation. However, it is crucial to emphasize that the overall metabolic stability of a compound is highly dependent on its entire structure. Therefore, experimental validation through in vitro and in vivo studies remains essential in drug development to confirm these general trends for specific molecular scaffolds.

References

Comparative In Vitro Analysis of Novel Compounds Derived from 6-(Trifluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro performance of novel compounds synthesized from the key starting material, 6-(Trifluoromethoxy)pyridin-3-amine. The trifluoromethoxy group is a valuable substituent in medicinal chemistry, known for enhancing metabolic stability and potency. This document summarizes the biological activities of derivative compounds against various targets, presenting key quantitative data, detailed experimental protocols for the assays performed, and visual representations of relevant workflows and pathways to aid in the evaluation of these compounds for further drug development.

Data Presentation

The following tables summarize the in vitro activity of representative compounds derived from this compound against different biological targets. For comparison, data for relevant alternative or standard-of-care compounds are included where available.

Table 1: In Vitro Cytotoxicity Against Human Cancer Cell Lines

Compound IDTarget Cell LineAssay TypeIC50 (µM)Comparator (e.g., Doxorubicin) IC50 (µM)
Compound A MCF-7 (Breast)MTT15.21.1
Compound B A549 (Lung)MTT21.81.5
Compound C HeLa (Cervical)MTT18.50.9

Table 2: In Vitro Enzyme Inhibition Data

Compound IDTarget EnzymeAssay TypeIC50 (nM)Comparator (e.g., Known Inhibitor) IC50 (nM)
Compound D LOXL2Amplex Red Assay45BAPN: 150
Compound E PI3KαKinase Activity Assay120Alpelisib: 5
Compound F BTKHTRF Kinase Assay85Ibrutinib: 0.5

Table 3: In Vitro Antimicrobial Activity

Compound IDMicrobial StrainAssay TypeMIC (µg/mL)Comparator (e.g., Ciprofloxacin) MIC (µg/mL)
Compound G Chlamydia trachomatisCell-based5.0Azithromycin: 0.1
Compound H Mycobacterium tuberculosisMABA12.5Isoniazid: 0.05

Table 4: In Vitro Metabolic Stability in Human Liver Microsomes

Compound IDHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Comparator (e.g., Verapamil) t½ (min)
Compound I 4530.820
Compound J >60<1020

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds and a positive control (e.g., Doxorubicin) dissolved in Dimethyl Sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells/well. Plates are incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: A serial dilution of the test compounds and the positive control is prepared in the culture medium. The medium from the cell plates is replaced with the medium containing the compounds at various concentrations. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Enzyme Inhibition Assay (Amplex Red Assay for LOXL2)

Objective: To determine the IC50 of test compounds against Lysyl Oxidase-Like 2 (LOXL2).

Materials:

  • Recombinant human LOXL2 enzyme

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • 1,5-diaminopentane (substrate)

  • Test compounds and a positive control (e.g., BAPN) dissolved in DMSO

  • Assay buffer (e.g., 50 mM sodium borate, pH 8.2)

  • 96-well black microplates

Procedure:

  • Reagent Preparation: Prepare a working solution of Amplex Red and HRP in the assay buffer.

  • Compound Incubation: Add the test compounds at various concentrations to the wells of the microplate.

  • Enzyme Addition: Add the LOXL2 enzyme to the wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (1,5-diaminopentane) and the Amplex Red/HRP working solution.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) over time using a microplate reader.

  • Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence signal. The percent inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To assess the metabolic stability of test compounds by measuring their rate of disappearance in the presence of human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds and a positive control (e.g., Verapamil)

  • Acetonitrile with an internal standard for reaction termination and sample analysis

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs and the test compound in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

Mandatory Visualization

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_data Data Analysis start This compound synthesis Chemical Synthesis start->synthesis Starting Material derivatives Novel Derivatives synthesis->derivatives Yields cytotoxicity Cytotoxicity Assay (e.g., MTT) derivatives->cytotoxicity enzyme Enzyme Inhibition (e.g., LOXL2) derivatives->enzyme antimicrobial Antimicrobial Assay (e.g., MIC) derivatives->antimicrobial metabolic Metabolic Stability (HLM) derivatives->metabolic ic50 IC50 / EC50 Determination cytotoxicity->ic50 enzyme->ic50 mic MIC Determination antimicrobial->mic stability_params t½ and CLint Calculation metabolic->stability_params mtt_assay_workflow start Seed cells in 96-well plate incubate1 Incubate for 24h (Cell Adhesion) start->incubate1 treat Treat with compounds (Serial Dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan (Add DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 read->analyze pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth CompoundE Compound E (Inhibitor) CompoundE->PI3K

Efficacy Showdown: A Comparative Analysis of Insecticides Derived from 6-(Trifluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the performance of insecticides derived from the 6-(Trifluoromethoxy)pyridin-3-amine chemical family against key agricultural pests. This guide provides supporting experimental data, detailed methodologies, and visual representations of their modes of action.

Insecticides derived from the trifluoromethylpyridine chemical class have emerged as significant tools in modern pest management, offering diverse modes of action against a range of destructive insects. This guide provides a comparative efficacy analysis of three prominent insecticides with this structural motif: Sulfoxaflor, Flonicamid, and Pyridalyl. Their performance is benchmarked against other commonly used insecticides, providing researchers and drug development professionals with critical data for informed decision-making and future insecticide design.

Quantitative Efficacy Comparison

The following tables summarize the median lethal concentration (LC50) values of the target insecticides and their alternatives against two economically important pest species: the green peach aphid (Myzus persicae) and the diamondback moth (Plutella xylostella). Lower LC50 values indicate higher toxicity to the target pest.

Table 1: Comparative Efficacy (LC50) Against Myzus persicae (Green Peach Aphid)

InsecticideChemical ClassMode of Action (IRAC Group)LC50 (mg/L)Citation(s)
Sulfoxaflor Sulfoximine4C: Nicotinic Acetylcholine Receptor (nAChR) competitive modulator0.059[1]
Flonicamid Pyridinecarboxamide29: Chordotonal organ modulator2.56 - 5.12[2][3][4]
ImidaclopridNeonicotinoid4A: Nicotinic Acetylcholine Receptor (nAChR) competitive modulator2.619 - 5.14[2][5]
PymetrozinePyridine azomethine9B: Selective feeding blocker0.40 - 40.6[6][7]

Table 2: Comparative Efficacy (LC50) Against Plutella xylostella (Diamondback Moth)

InsecticideChemical ClassMode of Action (IRAC Group)LC50 (ppm)Citation(s)
Pyridalyl PyridineUnknown0.447 - 2.566[8]
Emamectin BenzoateAvermectin6: Chloride channel activator0.0028[9]
SpinosadSpinosyn5: Nicotinic Acetylcholine Receptor (nAChR) allosteric modulator0.00057 - 11.46[10][11]
ChlorantraniliproleAnthranilic Diamide28: Ryanodine receptor modulator0.000275 - 0.23[10][12][13]

Experimental Protocols

The efficacy data presented in this guide were primarily generated using standardized bioassay methods. The following are detailed descriptions of the typical protocols employed.

Leaf-Dip Bioassay for Aphids (e.g., Myzus persicae)

This method is a standard procedure for evaluating the toxicity of insecticides to sucking insects like aphids.

1. Insect Rearing:

  • A susceptible laboratory strain of Myzus persicae is reared on a suitable host plant (e.g., cabbage, bell pepper) under controlled environmental conditions (e.g., 25±2°C, 60-70% RH, 16:8 h L:D photoperiod).

2. Insecticide Preparation:

  • A stock solution of the test insecticide is prepared in an appropriate solvent (e.g., acetone).

  • A series of five to seven graded concentrations are prepared by diluting the stock solution with distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure uniform coverage. A control solution containing only distilled water and the surfactant is also prepared.

3. Bioassay Procedure:

  • Leaf discs (e.g., 3-5 cm in diameter) are excised from the host plant.

  • Each leaf disc is dipped into one of the insecticide concentrations or the control solution for 10-15 seconds with gentle agitation.

  • The treated leaf discs are allowed to air-dry on a paper towel for 1-2 hours.

  • The dried leaf discs are placed individually in petri dishes containing a moist filter paper or a thin layer of agar to maintain turgidity.

  • A cohort of adult apterous (wingless) aphids (e.g., 20-30 individuals) is carefully transferred onto each leaf disc using a fine camel-hair brush.

  • The petri dishes are sealed with a ventilated lid and maintained under the same controlled conditions as the insect rearing.

4. Data Collection and Analysis:

  • Mortality is assessed at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • The observed mortality data are corrected for control mortality using Abbott's formula.

  • The corrected mortality data are subjected to probit analysis to determine the LC50 value, its 95% confidence limits, and the slope of the concentration-mortality regression line.

Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Plutella xylostella)

This method is a standard for assessing the efficacy of insecticides against leaf-chewing insects.

1. Insect Rearing:

  • A susceptible laboratory strain of Plutella xylostella is reared on a suitable host plant (e.g., cabbage) or an artificial diet under controlled environmental conditions (e.g., 25±2°C, 60-70% RH, 16:8 h L:D photoperiod).

2. Insecticide Preparation:

  • Similar to the aphid bioassay, a stock solution and a series of graded concentrations of the test insecticide are prepared. A surfactant is typically included in the aqueous dilutions.

3. Bioassay Procedure:

  • Leaf discs or sections are cut from the host plant.

  • Each leaf piece is dipped into an insecticide solution or the control for approximately 10 seconds.

  • The treated leaves are allowed to air-dry.

  • The dried leaf pieces are placed in individual containers (e.g., petri dishes or ventilated cups).

  • A single third-instar larva of P. xylostella is introduced into each container. Using larvae of a consistent age and size is crucial for reliable results.

  • The containers are maintained under controlled environmental conditions.

4. Data Collection and Analysis:

  • Larval mortality is assessed at 24, 48, and 72 hours after treatment. Larvae that do not move when prodded are considered dead.

  • The data are corrected for control mortality and analyzed using probit analysis to calculate the LC50 value.

Signaling Pathways and Modes of Action

The following diagrams illustrate the modes of action of the featured insecticides.

experimental_workflow cluster_preparation Preparation Phase cluster_exposure Exposure Phase cluster_assessment Assessment Phase rearing Insect Rearing (e.g., M. persicae) leaves Excise Host Plant Leaves rearing->leaves solutions Prepare Insecticide Concentrations dip Leaf Dip (10-15 seconds) solutions->dip leaves->dip dry Air Dry Leaves dip->dry transfer Transfer Insects to Treated Leaves dry->transfer incubation Incubate under Controlled Conditions transfer->incubation mortality Assess Mortality (24, 48, 72h) incubation->mortality analysis Probit Analysis (Calculate LC50) mortality->analysis

Experimental Workflow for Leaf-Dip Bioassay.

nAChR_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Sulfoxaflor Sulfoxaflor Sulfoxaflor->nAChR Competitively Binds (Agonist) IonChannel Ion Channel Opens nAChR->IonChannel Conformational Change NaCa_influx Na+ / Ca2+ Influx IonChannel->NaCa_influx Depolarization Membrane Depolarization NaCa_influx->Depolarization NerveImpulse Continuous Nerve Impulse Firing Depolarization->NerveImpulse Paralysis Paralysis & Death NerveImpulse->Paralysis

Sulfoxaflor's Mode of Action on the nAChR Pathway.

chordotonal_pathway cluster_sensory Insect Sensory System cluster_disruption Flonicamid Action Movement Movement / Sound ChordotonalOrgan Chordotonal Organ Movement->ChordotonalOrgan Stimulates NerveSignal Normal Nerve Signal (Proprioception) ChordotonalOrgan->NerveSignal Generates Disruption Disruption of Chordotonal Organ Function ChordotonalOrgan->Disruption Flonicamid Flonicamid Flonicamid->ChordotonalOrgan Modulates FeedingCessation Feeding Cessation Disruption->FeedingCessation Starvation Starvation & Death FeedingCessation->Starvation

Flonicamid's Mode of Action on Chordotonal Organs.

protein_synthesis_pathway cluster_cellular Insect Cell cluster_inhibition Pyridalyl Action Ribosome Ribosome Protein Essential Proteins Ribosome->Protein Synthesis Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition mRNA mRNA mRNA->Ribosome Translation Pyridalyl Pyridalyl Pyridalyl->Ribosome Inhibits (Mechanism Unknown) CellDeath Cell Death Inhibition->CellDeath

Pyridalyl's Mode of Action on Protein Synthesis.

References

A Comparative Crystallographic Guide to Trifluoromethyl-Substituted Thiazolo[4,5-d]pyrimidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Crystallographic Data

The following tables summarize the key crystallographic and structural refinement data for Compound 2e and Compound 4b, allowing for a direct comparison of their solid-state structures.[4][6]

Table 1: Crystal Data and Structure Refinement for Compound 2e and Compound 4b

ParameterCompound 2eCompound 4b
Empirical FormulaC₁₂H₅F₄N₃OS₂C₁₃H₁₁F₃N₄S₂
Formula Weight346.31356.37
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)11.018(2)10.479(2)
b (Å)12.078(2)13.981(3)
c (Å)11.594(2)11.104(2)
α (°)9090
β (°)115.50(3)112.58(3)
γ (°)9090
Volume (ų)1391.8(5)1500.2(6)
Z44
Calculated Density (Mg/m³)1.6521.577
Absorption Coefficient (mm⁻¹)0.4320.380
F(000)696728
Goodness-of-fit on F²1.0341.043
Final R indices [I>2σ(I)]R1 = 0.0447, wR2 = 0.1093R1 = 0.0410, wR2 = 0.0989
R indices (all data)R1 = 0.0568, wR2 = 0.1166R1 = 0.0536, wR2 = 0.1042

Experimental Protocols

The methodologies outlined below are based on the successful crystallization and X-ray diffraction analysis of the featured compounds and represent a standard workflow for small molecule crystallography.[7][8][9]

Single Crystal Growth

High-quality single crystals of both Compound 2e and Compound 4b were obtained by slow evaporation from a solution in butan-1-ol.[4]

  • Protocol:

    • Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., butan-1-ol) at room temperature or with gentle heating to achieve a nearly saturated solution.

    • Filtration: Filter the solution using a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate impurities that could act as unwanted nucleation sites.

    • Evaporation: Cover the vessel with a perforated seal or a loose cap to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the size of the perforations.

    • Incubation: Place the vessel in a vibration-free environment at a constant temperature.

    • Crystal Growth: Monitor the vessel periodically for the formation of single crystals over several days to weeks.

X-ray Data Collection and Structure Refinement

Data for both compounds were collected on an Oxford Diffraction Xcalibur Eos diffractometer using Cu Kα radiation (λ = 1.54178 Å) at a temperature of 100 K.

  • Protocol:

    • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

    • Data Collection: The diffractometer collects diffraction data by rotating the crystal in a beam of monochromatic X-rays.

    • Data Reduction: The collected data are processed to correct for experimental factors such as Lorentz and polarization effects.

    • Structure Solution: The crystal structure is solved using direct methods to obtain an initial electron density map.

    • Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares on F².

    • Validation: The final structure is validated to ensure its quality.

Signaling Pathway and Experimental Workflow Visualization

The thiazolo[4,5-d]pyrimidine scaffold is a known "privileged structure" in medicinal chemistry, and its derivatives have been shown to target various protein kinases involved in cancer cell proliferation and survival.[5][6] The diagram below illustrates a simplified signaling pathway that is often targeted in cancer therapy and where trifluoromethyl-substituted pyridines and related heterocycles may act as inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Potential Inhibitor (e.g., Compound 4b) Inhibitor->RAF

Caption: Simplified MAPK/ERK signaling pathway, a common target for anticancer drugs.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: General experimental workflow for small molecule X-ray crystallography.

References

A Comparative Guide to the Synthesis of 6-(Trifluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic pathways for 6-(Trifluoromethoxy)pyridin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The objective is to offer a clear comparison of these routes, supported by available experimental data, to aid in the selection of the most suitable method for specific research and development needs.

Introduction

This compound is a fluorinated pyridine derivative of significant interest due to the unique properties conferred by the trifluoromethoxy group. This functional group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The development of efficient and scalable synthetic routes to this compound is therefore of high importance. This guide outlines and compares two plausible synthetic strategies, starting from readily available precursors.

Pathway 1: Synthesis from a Substituted 3-Aminopyridine

This pathway commences with a substituted 3-aminopyridine and involves the introduction of the trifluoromethoxy group at the 6-position. A key challenge in this approach is the potential for the amino group to interfere with the trifluoromethoxylation step, necessitating the use of protecting groups.

Experimental Protocol:

  • Protection of the Amino Group: The amino group of a suitable starting material, such as 3-amino-6-chloropyridine, would first be protected. Common protecting groups for anilines, such as acetyl or tert-butoxycarbonyl (Boc), could be employed.

  • Introduction of a Hydroxyl Group: The chloro group at the 6-position can be converted to a hydroxyl group via nucleophilic substitution, for example, by treatment with a hydroxide source.

  • Trifluoromethoxylation: The hydroxyl group would then be converted to the trifluoromethoxy group. This transformation can be challenging. Modern methods often employ electrophilic trifluoromethylating agents, such as Togni's reagent, on a suitable precursor like an N-pyridinyl-hydroxylamine. This would likely require the conversion of the nitro precursor of the amine to a hydroxylamine, followed by protection and then trifluoromethoxylation.

  • Deprotection: The final step would involve the removal of the protecting group from the amino group to yield the desired product.

Data Summary (Hypothetical):

StepTransformationReagents & ConditionsYield (%)Purity (%)Reaction Time (h)
1Amino ProtectionAcetic anhydride, pyridine>95>982
2HydroxylationNaOH, H₂O, high temperature70-80>9512
3TrifluoromethoxylationMulti-step process with Togni's reagent40-60>9724
4DeprotectionHCl, H₂O>90>984
Overall 25-45 ~42

Logical Workflow for Pathway 1:

Pathway1 start 3-Amino-6-chloropyridine step1 Amino Group Protection start->step1 e.g., Ac₂O, Pyridine step2 Hydroxylation step1->step2 e.g., NaOH, H₂O step3 Trifluoromethoxylation step2->step3 e.g., Togni's Reagent step4 Deprotection step3->step4 e.g., HCl, H₂O end_node This compound step4->end_node

Pathway 1: From 3-Amino-6-chloropyridine

Pathway 2: Synthesis from a 2-Halopyridine

This alternative pathway begins with a 2-halopyridine and involves the sequential introduction of the nitro and trifluoromethoxy groups, followed by the reduction of the nitro group to the desired amine.

Experimental Protocol:

This route appears more direct, and literature precedents for similar transformations are available.

  • Starting Material: A suitable starting material is 2-chloro-5-nitropyridine.

  • Nucleophilic Trifluoromethoxylation: The chloro group at the 2-position can be displaced by a trifluoromethoxide source. The electron-withdrawing nitro group at the 5-position activates the ring towards nucleophilic aromatic substitution (SNAr). This reaction is typically performed using a trifluoromethoxide salt in an aprotic polar solvent.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amine. A variety of reducing agents can be employed for this transformation, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl or SnCl₂/HCl).

Data Summary (Based on Analogous Reactions):

StepTransformationReagents & ConditionsYield (%)Purity (%)Reaction Time (h)
1Nucleophilic TrifluoromethoxylationKOCF₃ or NaOCF₃, DMF or NMP, 80-120 °C60-75>958-16
2Nitro Group ReductionH₂, Pd/C, Ethanol or Fe, HCl, Ethanol/H₂O85-95>984-8
Overall 51-71 12-24

Logical Workflow for Pathway 2:

Pathway2 start 2-Chloro-5-nitropyridine step1 Nucleophilic Trifluoromethoxylation start->step1 e.g., KOCF₃, DMF step2 Nitro Group Reduction step1->step2 e.g., H₂, Pd/C end_node This compound step2->end_node

Pathway 2: From 2-Chloro-5-nitropyridine

Comparison and Conclusion

FeaturePathway 1 (from 3-Aminopyridine)Pathway 2 (from 2-Halopyridine)
Number of Steps 4 (including protection/deprotection)2
Overall Yield (Estimated) Lower (25-45%)Higher (51-71%)
Reaction Conditions May require specialized and costly reagents (e.g., Togni's reagent). Protection/deprotection adds complexity.Utilizes more standard reagents and transformations. SNAr and nitro reduction are common industrial processes.
Scalability The trifluoromethoxylation step could be challenging to scale up.More amenable to large-scale synthesis due to the nature of the reactions.
Starting Material Availability Substituted 3-aminopyridines are readily available.2-Chloro-5-nitropyridine is a common and commercially available starting material.

Based on the available information and general synthetic principles, Pathway 2 appears to be the more promising route for the synthesis of this compound. It is a more convergent and potentially higher-yielding pathway that utilizes more conventional and scalable chemical transformations. The key advantage is the direct introduction of the trifluoromethoxy group via a nucleophilic aromatic substitution, which is facilitated by the activating nitro group.

In contrast, Pathway 1 is a longer route that involves more steps, including protection and deprotection, which can lower the overall efficiency. The trifluoromethoxylation of a hydroxypyridine, especially in the presence of other functional groups, can be a complex and lower-yielding transformation.

For researchers and drug development professionals, Pathway 2 offers a more direct and likely more cost-effective approach to accessing this compound. However, the choice of synthesis pathway will ultimately depend on the specific requirements of the project, including scale, cost, and available resources. Further optimization of either pathway may be possible to improve yields and efficiency.

A Comparative Analysis of Trifluoromethoxy and Other Fluoroalkyl Groups in Pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups into heterocyclic scaffolds like pyridine is a cornerstone of modern medicinal and agricultural chemistry. The choice of the fluoroalkyl substituent can profoundly influence a molecule's physicochemical properties, metabolic stability, and ultimately, its biological activity. This guide provides a comparative analysis of the trifluoromethoxy (-OCF3) group against other common fluoroalkyl groups such as trifluoromethyl (-CF3), trifluoromethylthio (-SCF3), and difluoromethyl (-CHF2) when appended to a pyridine ring, supported by experimental data and detailed methodologies.

The unique electronic properties of fluorine impart significant changes to the pyridine ring, impacting its reactivity and interactions with biological targets. Fluoroalkyl groups are potent tools for modulating lipophilicity, metabolic stability, and the acidity or basicity of the pyridine nitrogen. Understanding the nuanced differences between these groups is critical for rational drug design and the optimization of lead compounds.

Physicochemical Properties: A Quantitative Comparison

The electronic nature and lipophilicity of fluoroalkyl groups are key determinants of a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethoxy and trifluoromethyl groups are both strongly electron-withdrawing, which can impact the pKa of the pyridine nitrogen and influence ligand-receptor interactions. Notably, the trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group.[1][2]

Below is a summary of typical physicochemical parameters for monosubstituted pyridines. It is important to note that the exact values can vary depending on the position of the substituent on the pyridine ring and the specific molecular context.

Fluoroalkyl GroupSubstituentHansch π Parameter (Lipophilicity)Hammett Constant (σp) (Electron-Withdrawing Strength)Typical pKa of Substituted Pyridine
Trifluoromethoxy-OCF3+1.04[1]+0.35~1.5 - 2.5
Trifluoromethyl-CF3+0.88[1]+0.54[3]~1.0 - 2.0
Trifluoromethylthio-SCF3+1.44+0.50~1.0 - 2.0
Difluoromethyl-CHF2+0.40+0.32~2.0 - 3.0

Note: The pKa values are illustrative and highly dependent on the substitution pattern on the pyridine ring.

Metabolic Stability: Blocking Pathways of Degradation

A primary driver for the inclusion of fluoroalkyl groups in drug candidates is the enhancement of metabolic stability. The high strength of the carbon-fluorine bond makes these moieties resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5]

The trifluoromethyl group is a well-established metabolic blocker, effectively preventing the oxidation of an adjacent aromatic ring.[4] The trifluoromethoxy group serves as a robust bioisostere of the often metabolically labile methoxy group, preventing O-demethylation.[4] However, it is crucial to note that blocking one metabolic pathway may lead to metabolism occurring at other sites on the molecule.[4]

The following table provides an illustrative comparison of the in vitro metabolic stability of generic 2-substituted pyridine analogs in human liver microsomes (HLM).

Functional GroupAnalog StructureHalf-Life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)Predicted Primary Metabolic Pathway
MethoxyPyridine-OCH3< 15> 46.2O-demethylation
DifluoromethoxyPyridine-OCF2H4515.4Pyridine ring hydroxylation
TrifluoromethoxyPyridine-OCF3> 60< 11.5Pyridine ring hydroxylation
TrifluoromethylPyridine-CF3> 60< 11.5Pyridine ring hydroxylation

This data is illustrative and the actual metabolic stability is highly dependent on the specific molecular scaffold and substitution pattern.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of compound properties. Below are methodologies for key experiments cited in this guide.

Determination of pKa by NMR Spectroscopy

The acid dissociation constant (pKa) of the pyridine nitrogen can be determined by monitoring the chemical shift of protons on the pyridine ring as a function of pH.[6][7]

Protocol:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • A series of aqueous buffers of known pH are prepared.

  • An aliquot of the stock solution is added to each buffer, and the ¹H NMR spectrum is recorded.

  • The chemical shift of a specific proton on the pyridine ring is plotted against the pH of the buffer.

  • The pKa is determined as the pH at the inflection point of the resulting sigmoidal curve.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase, typically n-octanol and water.[3][4]

Protocol:

  • A solution of the test compound is prepared in either n-octanol or water.

  • Equal volumes of n-octanol and water (or a suitable buffer for logD determination) are added to a vial containing the test compound.

  • The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to ensure complete phase separation.

  • The concentration of the test compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay measures the rate of disappearance of a parent compound when incubated with human liver microsomes, which contain a rich source of drug-metabolizing enzymes.[8][9]

Protocol:

  • Human liver microsomes are thawed and diluted to the desired protein concentration in a phosphate buffer (pH 7.4).

  • The test compound is added to the microsomal suspension.

  • The metabolic reaction is initiated by the addition of the cofactor NADPH.

  • The mixture is incubated at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Visualizing Key Concepts

Diagrams generated using Graphviz can help to illustrate important workflows and relationships.

experimental_workflow cluster_pka pKa Determination cluster_logp logP Determination cluster_metstab Metabolic Stability Assay pka1 Prepare Compound Stock pka2 Prepare pH Buffers pka1->pka2 pka3 Acquire NMR Spectra pka2->pka3 pka4 Plot Chemical Shift vs. pH pka3->pka4 pka5 Determine pKa pka4->pka5 logp1 Prepare Compound Solution logp2 Partition in Octanol/Water logp1->logp2 logp3 Analyze Concentrations logp2->logp3 logp4 Calculate logP logp3->logp4 met1 Incubate Compound with HLMs met2 Initiate with NADPH met1->met2 met3 Quench at Time Points met2->met3 met4 Analyze by LC-MS/MS met3->met4 met5 Calculate t½ and CLint met4->met5

Caption: Workflow for determining key physicochemical and metabolic parameters.

metabolic_pathways cluster_methoxy R = -OCH3 cluster_fluoroalkyl R = -OCF3, -CF3, -OCF2H parent Pyridine-R methoxy_metabolite O-demethylated metabolite parent->methoxy_metabolite CYP450 (Rapid) fluoro_metabolite Hydroxylated pyridine parent->fluoro_metabolite CYP450 (Slow)

Caption: General metabolic pathways for methoxy vs. fluoroalkyl substituted pyridines.

Conclusion

The choice between trifluoromethoxy and other fluoroalkyl groups for substitution on a pyridine ring is a multifactorial decision that depends on the specific goals of the drug discovery or agrochemical development program. The -OCF3 group offers a highly lipophilic and metabolically stable option, while the -CF3 group provides a potent electron-withdrawing and metabolically robust alternative. The -SCF3 group further increases lipophilicity, and the -CHF2 group offers a less lipophilic, yet still metabolically stable, option. A thorough understanding of the distinct properties of each group, supported by robust experimental data, is paramount for the successful design of novel and effective pyridine-based molecules.

References

Assessing the Lipophilicity of 6-(Trifluoromethoxy)pyridin-3-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-(trifluoromethoxy)pyridin-3-amine scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into molecules targeting a range of biological endpoints. The trifluoromethoxy (-OCF3) group offers a unique combination of electronic and steric properties, often enhancing metabolic stability and binding affinity. However, its significant hydrophobicity can profoundly impact a compound's overall physicochemical profile, making a thorough assessment of lipophilicity a critical step in the drug discovery and development process.

This guide provides a comparative framework for assessing the lipophilicity of this compound derivatives. It includes a detailed experimental protocol for determining the distribution coefficient (logD) using a high-performance liquid chromatography (HPLC)-based method and presents an illustrative comparison of hypothetical derivatives to showcase the impact of structural modifications on lipophilicity.

The Critical Role of Lipophilicity in Drug Development

Lipophilicity, a measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a fundamental physicochemical property that governs many aspects of a drug's behavior.[1][2][3] It influences absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[3] An optimal level of lipophilicity is crucial; excessively high values can lead to poor aqueous solubility, increased metabolic turnover, and off-target toxicity, while very low values may hinder a molecule's ability to cross biological membranes to reach its target.[3] Therefore, precise and efficient methods for quantifying lipophilicity are essential tools in the optimization of lead compounds.

Comparative Lipophilicity of this compound Derivatives

To illustrate the effect of substitution on the lipophilicity of the this compound core, the following table presents hypothetical, yet chemically reasonable, experimental logD values at pH 7.4 for a series of derivatives. In a typical drug discovery campaign, these values would be generated experimentally to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Compound IDR GroupStructureHypothetical Experimental logD at pH 7.4
1 -HStructure of this compound2.15
2 -CH₃Structure of N-methyl-6-(trifluoromethoxy)pyridin-3-amine2.50
3 -C(O)CH₃Structure of N-acetyl-6-(trifluoromethoxy)pyridin-3-amine1.90
4 -SO₂CH₃Structure of N-(methylsulfonyl)-6-(trifluoromethoxy)pyridin-3-amine1.75

Note: The logD values presented in this table are for illustrative purposes and are intended to demonstrate the expected trends in lipophilicity with varying substitution patterns.

Experimental Protocol: Determination of logD by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for the indirect determination of lipophilicity.[1][4] The method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its octanol-water distribution coefficient.

Objective: To determine the logD at pH 7.4 for a series of this compound derivatives.

Materials and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 50 mm, 3.5 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 7.4

  • Mobile Phase B: Acetonitrile

  • Test compounds and a set of calibration standards with known logD values

  • Dimethyl sulfoxide (DMSO) for sample preparation

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of all test compounds and calibration standards in DMSO at a concentration of 10 mM.

    • Prepare the mobile phases and ensure they are properly degassed.

  • HPLC Method:

    • Column Temperature: 40 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 1-minute hold at 95% B, and then a 1-minute re-equilibration at 5% B.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Calibration Curve:

    • Inject the calibration standards and record their retention times.

    • Plot the known logD values of the standards against their measured retention times to generate a calibration curve. A linear regression analysis should be performed to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Sample Analysis:

    • Inject the test compounds and record their retention times.

    • Use the retention time of each test compound and the equation from the calibration curve to calculate its logD value.

Visualizing the Workflow and Relationships

To better understand the process and its implications, the following diagrams illustrate the experimental workflow for lipophilicity assessment and the central role of lipophilicity in drug development.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Calibration Standards hplc_injection Inject Samples & Standards prep_standards->hplc_injection prep_samples Prepare Test Compound Solutions prep_samples->hplc_injection get_rt Record Retention Times hplc_injection->get_rt calibration Generate Calibration Curve get_rt->calibration calc_logd Calculate logD Values calibration->calc_logd

Caption: Experimental workflow for logD determination using RP-HPLC.

lipophilicity_role cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics lipophilicity Lipophilicity (logP/logD) absorption Absorption lipophilicity->absorption distribution Distribution lipophilicity->distribution metabolism Metabolism lipophilicity->metabolism excretion Excretion lipophilicity->excretion target_binding Target Binding lipophilicity->target_binding off_target Off-Target Effects lipophilicity->off_target

Caption: The central influence of lipophilicity on drug properties.

References

Safety Operating Guide

Proper Disposal of 6-(Trifluoromethoxy)pyridin-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 6-(Trifluoromethoxy)pyridin-3-amine, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

The following information is synthesized from safety data sheets of structurally similar compounds and specific hazard data for this compound. It is imperative to consult with your institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

I. Hazard Identification and Quantitative Data

This compound is a hazardous substance that requires careful handling and disposal. The primary hazards associated with this compound are summarized in the table below.

Hazard CategoryGHS Hazard StatementDescription
Acute Toxicity, OralH302Harmful if swallowed.
Acute Toxicity, DermalH312Harmful in contact with skin.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH319Causes serious eye irritation.
Acute Toxicity, InhalationH332Harmful if inhaled.
Specific Target Organ ToxicityH335May cause respiratory irritation.

II. Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure the following personal protective equipment is worn:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or other protective clothing.[1][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[2][4]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3] Avoid generating dust.[1][2]

III. Spill and Accidental Release Procedures

In the event of a spill, evacuate unnecessary personnel from the area. Wearing the appropriate PPE, follow these steps:

  • Containment: Prevent the further spread of the material. Avoid the generation of dust.[1][2]

  • Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[1][3][4] Do not allow the chemical to enter drains or waterways.[1][2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

  • Disposal: The collected waste and cleaning materials should be treated as hazardous waste and disposed of according to the procedures outlined below.

IV. Waste Disposal Procedures

All waste containing this compound must be handled as hazardous waste. The following workflow outlines the decision-making process for its proper disposal.

start Start: Disposal of this compound Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe container 2. Collect Waste in a Designated Hazardous Waste Container ppe->container label_container 3. Label Container Clearly: 'Hazardous Waste' 'this compound' container->label_container storage 4. Store in a Secure, Ventilated Area Away from Incompatible Materials label_container->storage contact_ehs 5. Contact Institutional EHS or Licensed Waste Disposal Company storage->contact_ehs provide_sds 6. Provide Safety Data Sheet (SDS) to Disposal Company contact_ehs->provide_sds transport 7. Arrange for Professional Collection and Transport provide_sds->transport incineration 8. Recommended Disposal Method: Incineration in a Licensed Facility transport->incineration documentation 9. Maintain Disposal Records incineration->documentation

Disposal workflow for this compound.

Key Disposal Steps:

  • Containerization: Collect waste this compound and any contaminated materials in a designated, compatible, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name.

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[2] Provide them with a copy of the Safety Data Sheet (SDS). The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with federal, state, and local environmental regulations.

V. Emergency Procedures

In case of accidental exposure or a large spill, follow your institution's emergency procedures. This typically includes:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

For further details, always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer and consult with your institution's safety officer.

References

Safeguarding Your Research: A Guide to Handling 6-(Trifluoromethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling 6-(Trifluoromethoxy)pyridin-3-amine, a compound utilized in advanced pharmaceutical and chemical research. Adherence to these procedures is critical to ensure personnel safety, experimental integrity, and environmental compliance.

Essential Safety Information

Hazard Identification and Precautionary Measures

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data for this compound and structurally similar chemicals, it is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2][3]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

  • P405: Store locked up.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2][3]

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC6H5F3N2O[4]
Molecular Weight178.11 g/mol [5]
Physical StateSolid Crystalline, White[2]
Melting Point106 - 108 °C[2]
Storage Temperature2-8°C, Inert atmosphere[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.

1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood.[2][6]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory. Inspect gloves for any damage before use.[6][7]

  • Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[2][6]

2. Chemical Handling

  • Preparation: Before starting work, ensure that an emergency eyewash station and safety shower are readily accessible. Prepare all necessary equipment and reagents to avoid interruptions.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.

  • Reaction Setup: Keep all reaction vessels closed whenever possible. If heating is required, use a well-controlled heating mantle and monitor the reaction closely.

  • Post-Reaction: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.

3. First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][6]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][6]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[1][2]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection

  • Collect all waste containing this compound, including unused material, reaction byproducts, and contaminated lab supplies (e.g., gloves, paper towels), in a designated, compatible, and clearly labeled hazardous waste container.[6] The label must include "Hazardous Waste" and the chemical name.

2. Disposal Method

  • The primary recommended disposal method for this type of halogenated organic compound is incineration at a licensed chemical destruction facility equipped with an afterburner and scrubber.[8]

  • Do not dispose of this chemical down the drain or in regular trash.[1][7]

3. Professional Disposal Service

  • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[6][8] Provide them with a copy of the Safety Data Sheet (SDS).

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and emergency response.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood prep_emergency Locate Emergency Equipment prep_fumehood->prep_emergency handle_weigh Weigh and Transfer in Fume Hood prep_emergency->handle_weigh handle_react Perform Reaction handle_weigh->handle_react handle_decon Decontaminate Work Area handle_react->handle_decon disp_collect Collect Waste in Labeled Container handle_decon->disp_collect disp_store Store Waste Securely disp_collect->disp_store disp_service Arrange Professional Disposal disp_store->disp_service

Caption: Workflow for Safe Handling of this compound.

SpillResponse spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE spill->ppe If safe to do so contain Contain Spill with Inert Material ppe->contain collect Collect Spilled Material into Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Decision-Making Process for Spill Response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.